molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B580980
CAS No.: 486460-20-2
M. Wt: 188.113
InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C6H3F3N4 and its molecular weight is 188.113. The purity is usually 95%.
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Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYGAGDPASJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652226
Record name 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
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Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486460-20-2
Record name 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
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URL https://commonchemistry.cas.org/detail?cas_rn=486460-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the manufacturing of various pharmaceutical compounds.[4] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway

The most frequently cited synthesis route for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine commences with ethyl trifluoroacetate and proceeds through a multi-step process involving the formation of key intermediates. This pathway is notable for its efficiency and the accessibility of its starting materials.

A critical intermediate in several synthetic approaches is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, which is a precursor to many therapeutic agents.[4]

Diagram of the Core Synthesis Pathway

Synthesis_Pathway A Ethyl Trifluoroacetate B Trifluoroacetohydrazide A->B a) 35% NH2NH2·H2O, CH3CN, 20°C, 1h C Intermediate III B->C b) NaOH (50%), ClCH2COCl, CH3CN, 10°C, 3h D Oxadiazole IV C->D c) POCl3, CH3CN, 80°C, 24h E Compound V D->E d) H2NCH2CH2NH2, MeOH, -20°C, 1h F 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl (VI) E->F e) Conc. HCl, MeOH, 55°C, 1h

Caption: Multi-step synthesis of the key scaffold from ethyl trifluoroacetate.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine and its derivatives.

Synthesis of Trifluoroacetohydrazide (II)
  • Reactants: Ethyl trifluoroacetate (I), hydrazine hydrate (35% w/v), acetonitrile.

  • Procedure: Ethyl trifluoroacetate is dissolved in acetonitrile. Hydrazine hydrate is then added, and the mixture is stirred for 1 hour at 20°C to yield trifluoroacetohydrazide (II).[1][2] The product is typically used in the subsequent step without isolation.[1]

Formation of Intermediate III
  • Reactants: Trifluoroacetohydrazide (II) solution, sodium hydroxide (50% w/v), chloroacetyl chloride, acetonitrile.

  • Procedure: To the solution of trifluoroacetohydrazide (II), sodium hydroxide solution and chloroacetyl chloride solution are added dropwise simultaneously using constant-pressure dropping funnels. The reaction is maintained at 10°C for 3 hours.[1][2]

Synthesis of Oxadiazole IV
  • Reactants: Intermediate III, phosphorus oxychloride (POCl3), acetonitrile.

  • Procedure: The intermediate III is treated with phosphorus oxychloride in acetonitrile. The mixture is heated to 80°C and maintained for 24 hours to facilitate the cyclization to the oxadiazole IV.[1][2]

Synthesis of Compound V
  • Reactants: Oxadiazole IV, ethylenediamine, methanol.

  • Procedure: Ethylenediamine (3 equivalents) is added to a solution of oxadiazole IV in methanol at a low temperature of -20°C. The reaction mixture is stirred for 1 hour. Under these conditions, ethylenediamine acts as a nucleophile, leading to the ring-opening of the oxadiazole followed by cyclization to form compound V.[1][2]

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)
  • Reactants: Compound V (96 mmol), methanol (80 mL), concentrated hydrochloric acid (37%, 97 mmol).

  • Procedure: Intermediate V is suspended in methanol to form a white slurry and heated to 55°C. Concentrated hydrochloric acid is then added dropwise, and the mixture is held at 55°C for 1 hour to induce cyclization. The solvent is partially evaporated under reduced pressure at 20°C until crystal precipitation occurs, yielding the hydrochloride salt of the target compound.[1]

Another reported method for this final cyclization step involves suspending N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (0.13 mol) in methanol (110 mL) and heating to 55°C. 37% Hydrochloric acid (0.14 mol) is added over 15 minutes. After aging for 30 minutes, the solution is cooled to 20°C. MTBE (300 mL) is then added over 1 hour, and the resulting slurry is cooled to 2°C, aged for 30 minutes, and filtered. The solid product is washed and dried.[5]

Alternative Synthesis Route

An alternative pathway to the tetrahydro-triazolo[4,3-a]pyrazine core has been developed to avoid some of the challenges associated with the primary route.

Diagram of the Alternative Synthesis Pathway

Alternative_Synthesis A 2-Chloropyrazine B Intermediate 2 A->B 1) Ethanol, Hydrazine Hydrate 2) Adjust pH to 6 C Intermediate 4 B->C 1) Chlorobenzene, Trifluoroacetic Anhydride 2) Methanesulfonic acid, Reflux D 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine C->D H2, Pd/C, Ethanol E Final Product (HCl salt) D->E Ethanolic HCl

Caption: Alternative synthesis route starting from 2-chloropyrazine.[6]

Experimental Protocol for Alternative Route
  • Synthesis of Intermediate 2: 2-chloropyrazine is added dropwise to a mixture of ethanol and hydrazine hydrate. The pH is adjusted to 6, and impurities are removed to yield intermediate 2.[6]

  • Synthesis of Intermediate 4: Intermediate 2 is added to a mixture of chlorobenzene and trifluoroacetic anhydride with stirring. The mixture is heated, and methanesulfonic acid is added, followed by reflux. After reaction completion, the mixture is concentrated, and the pH is adjusted to 12 to isolate the organic phase containing intermediate 4.[6]

  • Hydrogenation to 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine: Intermediate 4 is dissolved in an ethanol solution and subjected to hydrogenation in a high-pressure kettle with 10% palladium on carbon under a nitrogen atmosphere.[6]

  • Formation of the Hydrochloride Salt: The resulting residue from the previous step is mixed with an ethanol solution of hydrogen chloride. The mixture is stirred, and the precipitated product is isolated by filtration, washed, and dried.[6]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and its derivatives.

StepReactantsConditionsYieldPurityReference
Synthesis of Pyrazine Derivatives (RB1-RB9) 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride (1 mmol), Isocyanates (1.2 mmol), Triethylamine (1.5 mmol), Dichloromethane (10 mL)Room Temperature, 5 h92%N/A[3]
Final Cyclization to Hydrochloride Salt N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (0.13 mol), Methanol (110 mL), 37% Hydrochloric acid (0.14 mol)Heated to 55°C, followed by cooling to 2°C after addition of MTBEN/A99.5%[5]
Alternative Route: Hydrogenation and Salt Formation Intermediate 4, 10% Palladium on Carbon, Ethanol, Hydrogen ChlorideHydrogenation at 23-25°C under 4 bar pressure for 4.5 hours, followed by reaction with ethanolic HClN/A99.3%[6]
Improved Overall Yield (Route 2) Starting from hydrazine hydrate, using Vilsmeier reagent for dehydrationOptimized conditions55%N/A[4]

Conclusion

This guide has detailed the primary and alternative synthesis pathways for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, a compound of significant interest in pharmaceutical development. The provided experimental protocols and quantitative data offer valuable insights for researchers and scientists working on the synthesis of this and related heterocyclic compounds. The methodologies presented are robust and have been successfully employed to produce the target compound in high yield and purity.

References

Mass Spectrometry of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, a key heterocyclic scaffold in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines detailed experimental protocols, presents key mass spectrometric data, and visualizes a proposed fragmentation pathway.

Molecular and Mass Spectrometric Data

The fundamental properties of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine are essential for its mass spectrometric analysis. The exact mass is critical for high-resolution mass spectrometry (HRMS) identification.

PropertyValue
Molecular FormulaC₆H₃F₃N₄
Molecular Weight188.11 g/mol
Exact Mass188.03098 Da
Putative Molecular Ion (M+)m/z 188.0310
Putative Protonated Molecule ([M+H]+)m/z 189.0388

Proposed Fragmentation Pathway

While specific experimental fragmentation data for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is not extensively published, a putative fragmentation pathway can be constructed based on the known fragmentation patterns of related heterocyclic compounds, such as triazolopyrazines and trifluoromethyl-substituted heterocycles. The primary fragmentation is expected to involve the cleavage of the triazole and pyrazine rings, as well as the loss of the trifluoromethyl group.

A proposed fragmentation pathway is visualized below. This pathway illustrates the sequential loss of neutral fragments from the molecular ion, leading to the formation of characteristic product ions.

fragmentation_pathway M [M]+. m/z 188 F1 [M - N2]+. m/z 160 M->F1 - N2 F2 [M - CF3]+. m/z 119 M->F2 - •CF3 F3 [M - N2 - HCN]+. m/z 133 F1->F3 - HCN F4 [M - CF3 - N2]+. m/z 91 F2->F4 - N2 F5 [M - N2 - 2HCN]+. m/z 106 F3->F5 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

Tabulated Mass Spectrometry Data

The following table summarizes the expected major ions in the mass spectrum of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine based on the proposed fragmentation pathway.

m/zIon FormulaProposed Identity
188.0310[C₆H₃F₃N₄]⁺•Molecular Ion (M⁺•)
160.0333[C₆H₃F₃N₂]⁺•Loss of Nitrogen (N₂)
133.0255[C₅H₂F₃N]⁺•Loss of N₂ and Hydrogen Cyanide (HCN)
119.0354[C₅H₃N₄]⁺Loss of Trifluoromethyl Radical (•CF₃)
106.0177[C₄HF₃]⁺•Loss of N₂ and two molecules of HCN
91.0377[C₅H₃N₂]⁺Loss of •CF₃ and N₂

Experimental Protocols

A generalized experimental protocol for the analysis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for the sensitivity of the mass spectrometer (e.g., 1-10 µg/mL).

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for equilibration. The specific gradient profile should be optimized for optimal separation from any impurities or metabolites.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • Scan Mode: Full scan MS from m/z 50-500 to detect the parent ion and a general overview of the spectrum.

  • Tandem MS (MS/MS): Product ion scans of the protonated molecule ([M+H]⁺ at m/z 189.0388) to elucidate the fragmentation pattern.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed in the MS/MS experiments to observe a wide range of fragment ions.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Drying Gas (Nitrogen) Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-45 psi

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule like 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc Liquid Chromatography (C18 Column) working->lc Injection ms Mass Spectrometry (ESI+, Full Scan) lc->ms msms Tandem MS (Product Ion Scan) ms->msms Precursor Ion Selection spectra Mass Spectra Interpretation msms->spectra pathway Fragmentation Pathway Elucidation spectra->pathway

Caption: General experimental workflow for the LC-MS/MS analysis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of specific experimental IR data for this compound in published literature, this document presents a theoretical framework for its vibrational analysis, alongside standardized experimental protocols for acquiring such data.

Theoretical Infrared Spectral Data

The infrared spectrum of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is predicted to be characterized by absorption bands arising from the vibrations of its constituent functional groups. The table below summarizes the expected vibrational modes, their characteristic wavenumber ranges, and tentative assignments based on established principles of infrared spectroscopy and data from analogous heterocyclic and trifluoromethyl-containing compounds. It is important to note that these are predicted values and experimental verification is required for precise assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium - WeakAromatic C-H stretching
1650 - 1500Medium - StrongC=N and C=C stretching vibrations of the triazolo and pyrazine rings
1500 - 1400MediumRing skeletal vibrations
1350 - 1150StrongC-F stretching vibrations of the trifluoromethyl (-CF₃) group
1100 - 1000MediumIn-plane C-H bending
900 - 675Medium - StrongOut-of-plane C-H bending

This table represents a theoretical prediction of the infrared absorption bands for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. Actual experimental values may vary.

Experimental Protocols

To obtain an experimental infrared spectrum of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, standard procedures for solid-state Fourier Transform Infrared (FTIR) spectroscopy should be employed. The following protocols describe common techniques suitable for this type of analysis.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality infrared spectra of solid samples.

  • Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry, IR-grade KBr powder is added. The mixture is then thoroughly ground with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure to the die, causing the KBr mixture to coalesce into a thin, transparent, or translucent pellet.

  • Analysis: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer for spectral acquisition.

Instrumentation and Data Acquisition

A standard benchtop FTIR spectrometer can be used for the analysis.

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide, as well as any absorption from the KBr matrix.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

  • Data Processing: The instrument's software is used to process the raw data, which includes Fourier transformation, background subtraction, and conversion to absorbance or transmittance units. The typical spectral range for analysis is 4000-400 cm⁻¹.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a synthesized solid compound like 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

experimental_workflow cluster_synthesis Compound Synthesis cluster_preparation Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine grinding Grind Sample with KBr pelletizing Press into Pellet grinding->pelletizing background Acquire Background Spectrum pelletizing->background sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (Background Subtraction) sample_spec->processing peak_analysis Peak Analysis & Assignment processing->peak_analysis reporting Generate Report peak_analysis->reporting

Caption: Experimental workflow for FTIR analysis.

This guide provides a foundational understanding of the infrared spectroscopy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. For definitive spectral characterization, it is recommended that researchers perform experimental measurements and may consider computational studies, such as Density Functional Theory (DFT) calculations, to aid in the precise assignment of vibrational modes.[1][2]

References

Characterization of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects. The trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery programs.

Synthetic Approaches

The core scaffold of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine is a key pharmacophore in several marketed drugs.[1] Its derivatives are accessible through multi-step synthetic routes, often starting from commercially available pyrazine precursors. A common strategy involves the reaction of a pyrazine derivative with hydrazine, followed by cyclization to form the triazole ring. Further modifications can be introduced at various positions of the triazolo[4,3-a]pyrazine core to generate a library of analogues with diverse biological activities.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis General Synthesis Pyrazine_Precursor Pyrazine Precursor Intermediate Triazolo[4,3-a]pyrazine Core Pyrazine_Precursor->Intermediate Hydrazinolysis Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Intermediate Cyclization_Reagent Cyclization Reagent Final_Derivatives Target Derivatives Intermediate->Final_Derivatives Functionalization Functionalization_Reagents Functionalization Reagents Functionalization_Reagents->Final_Derivatives

Caption: General synthetic workflow for 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives.

Physicochemical and Spectroscopic Characterization

The synthesized derivatives are typically characterized by various analytical techniques to confirm their structure and purity. These include melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Spectroscopic Data Summary

Below is a table summarizing the characterization data for a selection of 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxamide derivatives.[1]

Compound IDR GroupYield (%)m.p. (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)LCMS (m/z) [M+H]⁺
RB1 4-(chloromethyl)phenyl92178.8–183.64.00 (t, 2H), 4.21 (t, 2H), 4.46 (d, 2H), 4.88 (s, 2H), 5.66 (d, 1H), 7.28–7.32 (m, 4H)360
RB5 2-methoxyphenyl90142.4–149.92.43 (s, 3H), 4.09 (t, 2H), 4.29 (t, 2H), 5.06 (s, 2H), 7.06–8.11 (m, 5H)342
RB7 2-fluoro-4-(trifluoromethyl)phenyl88171.4–176.44.10 (t, 2H), 4.31 (t, 2H), 5.04 (d, 2H), 6.94–8.41 (m, 4H)398
RB8 benzyl96194.4–199.33.99 (t, 2H), 4.20 (t, 2H), 4.48 (d, 2H), 5.39 (s, 1H), 7.28–7.36 (m, 5H)326

Biological Activities

3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives have demonstrated a wide range of biological activities. The following sections detail their characterization in key therapeutic areas.

Anticancer Activity

Several derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a series of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives showed promising anticancer properties against human colon cancer cell lines (HCT-116 and HT-29).[1]

Compound IDHCT-116 IC₅₀ (µM)HT-29 IC₅₀ (µM)
RB1 8.2349.871
RB2 9.15610.19
RB3 7.2418.912
RB4 10.1111.10
RB5 8.9139.145
RB6 9.87110.56
RB7 6.5877.123
RB8 7.8918.231
RB9 8.1429.013

Compound RB7 was found to induce apoptosis in HT-29 cells through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[1]

Apoptosis_Pathway RB7 Compound RB7 Bcl2 Bcl-2 RB7->Bcl2 Downregulates Bax Bax RB7->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase3_inactive Pro-caspase-3 Mitochondrion->Caspase3_inactive Cytochrome c release Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Execution

Caption: Mitochondrial apoptosis pathway induced by compound RB7.

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have also been synthesized and evaluated for their in vitro antibacterial activity.[2] The minimum inhibitory concentrations (MICs) were determined against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a 6432
2b 12864
2c 6432
2d 12864
2e 3216
Ampicillin (Control) 328
Kinase Inhibition

Certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in cancer angiogenesis.[4]

Compound IDc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)
17a 55-1.89 ± 0.152.01 ± 0.212.54 ± 0.33
17e 77-1.55 ± 0.111.87 ± 0.192.11 ± 0.28
17l 262.60.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib (Control) 19-1.12 ± 0.131.33 ± 0.151.56 ± 0.21

These compounds act as dual inhibitors, targeting both the c-Met and VEGFR-2 signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

Kinase_Inhibition_Pathway Derivative Triazolo[4,3-a]pyrazine Derivative (e.g., 17l) cMet c-Met Receptor Derivative->cMet Inhibits VEGFR2 VEGFR-2 Receptor Derivative->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream_Signaling VEGFR2->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

General Synthesis of 3-(Trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxamide Derivatives[1]

To a suspension of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, triethylamine (1.5 mmol) was added. This was followed by the addition of the corresponding isocyanate (1.2 mmol). The reaction mixture was stirred at room temperature for 5 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The resulting residue was taken up in water and extracted with ethyl acetate. The organic layer was dried and concentrated, and the crude product was purified by column chromatography on silica gel using a chloroform:methanol (9:1) eluent to yield the final products.

In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)[2]

The antibacterial activities of the synthesized compounds were evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC). Bacterial strains (Staphylococcus aureus and Escherichia coli) were cultured in appropriate broth. The compounds were serially diluted in a 96-well microplate. A standardized bacterial suspension was added to each well. The plates were incubated under appropriate conditions. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ampicillin was used as a positive control.

In Vitro Anticancer Activity Assay (MTT Assay)[4]

The antiproliferative activity of the target compounds was assessed using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against human cancer cell lines (e.g., A549, MCF-7, Hela). The cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

Kinase Inhibition Assay[4]

The inhibitory activity of the compounds against specific kinases (e.g., c-Met, VEGFR-2) was evaluated using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo™) or immunoassays (e.g., ELISA). The IC₅₀ values are determined from dose-response curves.

References

The Triazolo[4,3-a]pyrazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The[1][2]triazolo[4,3-a]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, which is a fusion of a triazole and a pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases. Its derivatives have demonstrated potent and selective inhibitory activities against various enzymes and receptors, leading to the development of promising candidates in oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of the triazolo[4,3-a]pyrazine core, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the triazolo[4,3-a]pyrazine core have emerged as a promising class of anticancer agents, primarily by targeting key kinases involved in tumor growth and proliferation, as well as enzymes crucial for DNA repair.

Dual c-Met/VEGFR-2 Inhibition

Several studies have focused on the development of[1][2]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. These kinases are critical mediators of tumor angiogenesis, invasion, and metastasis.

A notable compound, 17l , demonstrated excellent antiproliferative activities against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively.[2][3] This compound also exhibited potent kinase inhibitory activity with an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[2][3] Mechanistic studies revealed that compound 17l induced G0/G1 phase cell cycle arrest and apoptosis in A549 cells in a dose-dependent manner.[2][3]

Another promising compound, 22i , bearing a 4-oxo-pyridazinone moiety, showed excellent antitumor activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM, respectively.[4] It also displayed superior c-Met kinase inhibition with an IC50 of 48 nM.[4]

Quantitative Data for Anticancer Activity (c-Met/VEGFR-2 Inhibition)

CompoundTarget(s)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)c-Met IC50 (nM)VEGFR-2 IC50 (µM)Reference
17l c-Met/VEGFR-20.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6[2][3]
22i c-Met0.83 ± 0.070.15 ± 0.082.85 ± 0.7448-[4]

Signaling Pathway

cMet_VEGFR2_Signaling Ligand HGF / VEGF Receptor c-Met / VEGFR-2 Ligand->Receptor Binds PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Angiogenesis Angiogenesis Receptor->Angiogenesis TriazoloPyrazine Triazolo[4,3-a]pyrazine Inhibitor TriazoloPyrazine->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

c-Met/VEGFR-2 Signaling Pathway Inhibition
PARP1 Inhibition

[1][2]Triazolo[4,3-a]pyrazine derivatives have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair.[5] PARP inhibitors can induce synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.

Several compounds, including 17m, 19a, 19c, 19e, 19i, and 19k , displayed potent PARP1 inhibitory activities with IC50 values below 4.1 nM.[5] These compounds also showed nanomolar antiproliferative effects against MDA-MB-436 (BRCA1-deficient) and Capan-1 (BRCA2-deficient) cells.[5] Notably, compound 19k was effective against resistant Capan-1 cells with an IC50 of less than 0.3 nM.[5]

Quantitative Data for Anticancer Activity (PARP1 Inhibition)

CompoundTargetPARP1 IC50 (nM)MDA-MB-436 IC50 (nM)Capan-1 IC50 (nM)Resistant Capan-1 IC50 (nM)Reference
17m PARP1< 4.1< 1.9< 21.6-[5]
19a PARP1< 4.1< 1.9< 21.6-[5]
19c PARP1< 4.1< 1.9< 21.6-[5]
19e PARP1< 4.1< 1.9< 21.6-[5]
19i PARP1< 4.1< 1.9< 21.6-[5]
19k PARP1< 4.1< 1.9< 21.6< 0.3[5]
JAK1 Kinase Inhibition

The triazolopyrazine scaffold has been explored for its potential to inhibit Janus kinases (JAKs), which are involved in cytokine signaling pathways that regulate cell growth and immune responses. Specifically, efforts have been made to develop selective inhibitors of JAK1.[6]

Central Nervous System (CNS) Activity

Phosphodiesterase (PDE) Inhibition

Pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazines, a class of tricyclic analogues, have been reported as potent inhibitors of phosphodiesterase 2 (PDE2) and PDE10.[1][7] PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in the brain. Inhibition of PDE2 can elevate cyclic nucleotide levels and is considered a potential therapeutic strategy for cognitive disorders like schizophrenia and Alzheimer's disease.

By introducing a linear, lipophilic moiety on the meta-position of the phenyl ring, selectivity for PDE2 over PDE10 was achieved.[1][7] For instance, an n-butoxy substituted analog showed potent PDE2 inhibition with 917-fold selectivity over PDE10.[7]

Quantitative Data for CNS Activity (PDE Inhibition)

CompoundTargetPDE2 IC50 (nM)PDE10 IC50 (nM)Selectivity (PDE10/PDE2)Reference
Compound 9 PDE2/PDE10Potent-917[7]

Signaling Pathway

PDE2_Signaling ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE2 PDE2 cAMP_cGMP->PDE2 PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE2->AMP_GMP TriazoloPyrazine Triazolo[4,3-a]pyrazine Inhibitor TriazoloPyrazine->PDE2 Inhibits Downstream Downstream Signaling & Neuronal Function PKA_PKG->Downstream Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of test compound Start->CompoundPrep Incubate1 Add compound to reaction mixture and pre-incubate CompoundPrep->Incubate1 ReactionMix Prepare reaction mixture (Kinase, Substrate, Buffer) ReactionMix->Incubate1 AddATP Initiate reaction by adding ATP Incubate1->AddATP Incubate2 Incubate at room temp. AddATP->Incubate2 StopReaction Stop reaction Incubate2->StopReaction Detection Add detection reagent and measure signal StopReaction->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis End End Analysis->End

References

The Trifluoromethyl Group: A "Magic Bullet" in Heterocyclic Drug Design - An In-depth Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has emerged as a cornerstone of modern medicinal chemistry. This powerful combination gives rise to compounds with enhanced pharmacological profiles, offering novel solutions to complex therapeutic challenges. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and increased lipophilicity—profoundly influence the mechanism of action of these drugs, leading to improved potency, selectivity, and pharmacokinetic properties.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of several key classes of trifluoromethyl-containing heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Pyrazole Derivatives: Selective COX-2 Inhibition

Celecoxib: A Case Study in Anti-Inflammatory and Anticancer Action

Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the larger, more flexible active site of COX-2 compared to the constitutively expressed COX-1.[2] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Mechanism of Action:

Celecoxib's primary mechanism involves the inhibition of prostaglandin synthesis by blocking the COX-2 enzyme.[4][5] Prostaglandins are key mediators of inflammation and pain.[2] Beyond its anti-inflammatory effects, celecoxib has demonstrated anticancer properties.[4] This is attributed to both COX-2-dependent and independent mechanisms. In cancer cells, celecoxib can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1-S phase transition.[6] This is associated with the downregulation of cyclins D1 and E, and the upregulation of cell cycle inhibitors like p16 and p27.[6] Furthermore, celecoxib can trigger apoptosis through the activation of caspase-3.[6]

Quantitative Data: In Vitro Efficacy of Celecoxib

Cell LineCancer TypeIC50 (µM)Reference
HNE1Nasopharyngeal Carcinoma32.86[7]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[7]
T24Urothelial Carcinoma63.8[8]
5637Urothelial Carcinoma60.3[8]
K562Chronic Myeloid Leukemia46[6]
HeLaCervical Cancer37.2[9]
HCT116Colorectal CarcinomaIntermediate[9]
HepG2Liver CancerIntermediate[9]
MCF-7Breast CancerIntermediate[9]
U251Glioblastoma11.7[9]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of a test compound against COX-2.

  • Reagent Preparation:

    • Prepare a 10X solution of the test compound (e.g., in DMSO) diluted with COX Assay Buffer.

    • Reconstitute recombinant human COX-2 enzyme in sterile water.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Cofactor, and COX Probe.

    • Prepare a solution of Arachidonic Acid in NaOH.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the test compound dilutions. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).

    • Add the Reaction Mix to all wells.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

Signaling Pathway and Experimental Workflow

cluster_0 COX-2 Signaling Pathway cluster_1 Experimental Workflow: COX-2 Inhibition Assay Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Celecoxib Celecoxib Celecoxib->COX-2 Inhibition A Reagent Preparation B Assay Plate Setup A->B C Reaction Initiation B->C D Kinetic Measurement C->D E Data Analysis D->E

COX-2 pathway and assay workflow.

Indole Derivatives: PARP Inhibition in Cancer Therapy

Rucaparib: A Paradigm of Synthetic Lethality

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, PARP-2, and PARP-3.[11] It is a prime example of a drug that exploits the concept of "synthetic lethality" for cancer treatment. This approach targets a secondary DNA repair pathway in cancer cells that already have a deficiency in a primary pathway, such as homologous recombination (HR) due to BRCA1/2 mutations.[11]

Mechanism of Action:

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by rucaparib, these SSBs are not repaired and can progress to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.[12] Rucaparib mimics the nicotinamide moiety of NAD+, binding to the active site of PARP and preventing its catalytic activity.[12]

Quantitative Data: In Vitro Potency of Rucaparib

TargetParameterValue (nM)Reference
PARP-1Ki1.4[13]
PARP-1IC500.8[14]
PARP-2IC500.5[14]
PARP-3IC5028[14]
UWB1.289 (BRCA1 mutant)IC50 (cytotoxicity)375[14]

Experimental Protocol: PARP Inhibition Assay (Cell-Based)

This protocol describes a general method to assess the inhibition of PARP activity in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a BRCA-mutant cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PARP inhibitor (e.g., Rucaparib) for a specified time (e.g., 1 hour).

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the cells in a suitable PARP buffer.

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.

    • Adjust the protein concentration of all samples to be equal.

  • PARP Activity Measurement (ELISA-based):

    • Add the cell lysates to a histone-coated 96-well plate.

    • Add biotinylated NAD+ to initiate the PARP reaction and incubate.

    • Wash the wells to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash away unbound conjugate and add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition at each inhibitor concentration relative to the untreated control.

    • Determine the IC50 value from the resulting dose-response curve.[15][16]

Signaling Pathway and Experimental Workflow

cluster_0 PARP Inhibition and Synthetic Lethality cluster_1 Experimental Workflow: PARP Inhibition Assay DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP DNA Repair (BER) DNA Repair (BER) PARP->DNA Repair (BER) Replication Fork Collapse Replication Fork Collapse PARP->Replication Fork Collapse If inhibited DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Homologous Recombination (HR) Homologous Recombination (HR) DNA Double-Strand Break->Homologous Recombination (HR) Cell Death Cell Death Homologous Recombination (HR)->Cell Death If deficient Rucaparib Rucaparib Rucaparib->PARP Inhibition BRCA1/2 Mutation BRCA1/2 Mutation BRCA1/2 Mutation->Homologous Recombination (HR) Deficiency A Cell Culture & Treatment B Cell Lysis & Protein Quant. A->B C PARP Activity Measurement B->C D Data Analysis C->D

PARP inhibition pathway and assay workflow.

Pyrrolopyrimidine Derivatives: JAK-STAT Signaling Inhibition

Tofacitinib: Targeting Autoimmune Diseases

Tofacitinib is a pyrrolopyrimidine-based Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[17] The trifluoromethyl group in its structure contributes to its binding affinity and selectivity.

Mechanism of Action:

Tofacitinib inhibits the JAK-STAT signaling pathway.[13] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[13] Tofacitinib, by inhibiting JAKs (primarily JAK1 and JAK3), prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[13][17] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-17, and interferon-gamma.[17]

Quantitative Data: In Vitro Potency of Tofacitinib

JAK CombinationIC50 (nM)Reference
JAK1/JAK356[13]
JAK1/JAK2406[13]
JAK2/JAK21377[13]

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a method for determining the IC50 of a compound against a specific JAK isoform.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., Tofacitinib) in DMSO.

    • Prepare a 2X enzyme/substrate solution containing the recombinant JAK enzyme and a specific peptide substrate in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Dispense the compound dilutions into a 384-well plate.

    • Add the enzyme/substrate mix to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate to allow for the enzymatic reaction to proceed.

  • Detection and Data Analysis:

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

    • Calculate the percent inhibition at each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[18]

Signaling Pathway and Experimental Workflow

cluster_0 JAK-STAT Signaling Pathway cluster_1 Experimental Workflow: JAK Inhibition Assay Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Dimerization & Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition A Reagent Preparation B Assay Plate Setup A->B C Kinase Reaction Initiation B->C D Signal Detection C->D E Data Analysis D->E

JAK-STAT pathway and assay workflow.

Quinoline Derivatives: Antimalarial Action

Mefloquine: Targeting Protein Synthesis in Plasmodium falciparum

Mefloquine is a quinoline methanol derivative that has been a mainstay in the prevention and treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.

Mechanism of Action:

Recent studies have revealed that mefloquine's primary mechanism of action is the inhibition of protein synthesis in the malaria parasite.[19][20] It achieves this by targeting the 80S ribosome of P. falciparum.[19][20] Cryo-electron microscopy has shown that mefloquine binds to the GTPase-associated center of the ribosome, thereby stalling protein translation.[19] While it was previously thought to interfere with heme polymerization, similar to chloroquine, this is now considered a secondary effect.

Quantitative Data: In Vitro Antimalarial Activity of Mefloquine

P. falciparum StrainParameterValue (ng/mL)Reference
Various (primary infections)Geometric Mean IC5027[21]
Various (recrudescent infections)Geometric Mean IC50Higher than primary[21]

Note: IC50 values can vary significantly between different parasite strains.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures parasite proliferation by quantifying parasitic DNA.

  • Parasite Culture and Synchronization:

    • Culture P. falciparum in human erythrocytes and synchronize to the ring stage.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound (e.g., Mefloquine) in culture medium in a 96-well plate.

    • Add the synchronized parasite culture to each well.

  • Incubation:

    • Incubate the plate for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Add a lysis buffer containing SYBR Green I dye to each well and incubate in the dark.

  • Fluorescence Measurement and Data Analysis:

    • Measure fluorescence intensity (Ex: ~485 nm, Em: ~530 nm).

    • Calculate the IC50 value from the dose-response curve.[22]

Logical Relationship and Experimental Workflow

cluster_0 Mefloquine Mechanism of Action cluster_1 Experimental Workflow: Antimalarial Assay P. falciparum 80S Ribosome P. falciparum 80S Ribosome Protein Synthesis Protein Synthesis P. falciparum 80S Ribosome->Protein Synthesis Parasite Viability Parasite Viability Protein Synthesis->Parasite Viability Mefloquine Mefloquine Mefloquine->P. falciparum 80S Ribosome Binding & Inhibition A Parasite Culture & Synchronization B Drug Dilution & Incubation A->B C Lysis & SYBR Green Staining B->C D Fluorescence Measurement C->D E IC50 Calculation D->E

Mefloquine's mechanism and assay workflow.

Pyrazinecarboxamide Derivatives: Broad-Spectrum Antiviral Activity

Favipiravir: Inhibiting Viral RNA-Dependent RNA Polymerase

Favipiravir is a pyrazinecarboxamide derivative with broad-spectrum antiviral activity against various RNA viruses, including influenza viruses.[5][9]

Mechanism of Action:

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][9] Favipiravir-RTP acts as a purine analogue and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[9][11] It competitively inhibits the incorporation of natural nucleotides and can also be incorporated into the nascent viral RNA chain, leading to chain termination and lethal mutagenesis.[11][23] This disruption of viral RNA synthesis prevents viral replication. A key advantage of favipiravir is its selectivity for viral RdRp over human DNA and RNA polymerases.[14]

Quantitative Data: In Vitro Antiviral Activity of Favipiravir

VirusParameterValue (µg/mL)Reference
Influenza Virus (various strains)EC500.014 - 0.55[9][14]
SARS-CoV-2 (Vero E6 cells)IC5061.88 µM (~9.7 µg/mL)[2]
Influenza Virus RdRpIC50 (for favipiravir-RTP)0.341 µM (~0.05 µg/mL)[14]

Experimental Protocol: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol provides a general framework for assessing the inhibition of viral RdRp.

  • Reagent Preparation:

    • Purify the recombinant viral RdRp complex.

    • Prepare a suitable RNA template and primer.

    • Prepare solutions of nucleoside triphosphates (NTPs), including a labeled nucleotide if using a radioactivity-based assay.

    • Prepare serial dilutions of the test compound (the active triphosphate form).

  • Assay Procedure:

    • Combine the RdRp enzyme, RNA template/primer, and the test compound in a reaction buffer.

    • Initiate the polymerization reaction by adding the NTP mix.

    • Incubate the reaction at an optimal temperature for a defined period.

  • Detection of RNA Synthesis:

    • Stop the reaction.

    • Separate the newly synthesized RNA product from unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).

    • Quantify the amount of product formed (e.g., by autoradiography, fluorescence, or other detection methods).

  • Data Analysis:

    • Determine the percent inhibition of RdRp activity at each compound concentration.

    • Calculate the IC50 value from the dose-response curve.[24][25]

Signaling Pathway and Experimental Workflow

cluster_0 Favipiravir Mechanism of Action cluster_1 Experimental Workflow: RdRp Inhibition Assay Favipiravir Favipiravir Favipiravir-RTP Favipiravir-RTP Favipiravir->Favipiravir-RTP Intracellular Metabolism Viral RdRp Viral RdRp Favipiravir-RTP->Viral RdRp Inhibition Viral RNA Synthesis Viral RNA Synthesis Viral RdRp->Viral RNA Synthesis Viral Replication Viral Replication Viral RNA Synthesis->Viral Replication A Reagent Preparation B Polymerase Reaction A->B C Product Detection B->C D IC50 Calculation C->D

Favipiravir's mechanism and assay workflow.

Conclusion

The trifluoromethyl group is a privileged substituent in the design of heterocyclic drugs, imparting properties that lead to diverse and potent mechanisms of action. From the selective inhibition of enzymes like COX-2 and PARP to the disruption of essential pathogen machinery such as the ribosome and viral polymerases, and the modulation of critical signaling pathways like JAK-STAT, trifluoromethyl-containing heterocycles have demonstrated significant therapeutic impact. The continued exploration of these compounds, guided by a deep understanding of their mechanisms of action and facilitated by robust experimental methodologies, holds immense promise for the future of drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. Due to the limited publicly available quantitative data for this specific molecule, this guide also outlines standard experimental protocols for determining these crucial physicochemical properties, in line with industry standards.

Physicochemical Properties

3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is a heterocyclic compound with a molecular formula of C₆H₃F₃N₄ and a molecular weight of approximately 188.11 g/mol . Its structure, featuring a trifluoromethyl group, suggests that it may exhibit unique solubility and stability characteristics that are critical for its application in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance metabolic stability and bioavailability.[1]

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in the public domain. However, qualitative solubility information is available for a closely related hydrogenated analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride.

Table 1: Qualitative Solubility of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble

Source: Various chemical supplier safety data sheets.

It is important to note that the hydrogenation of the pyrazine ring and the presence of a hydrochloride salt will significantly influence the solubility profile compared to the parent compound. Generally, the salt form of a compound is more water-soluble.

Experimental Protocols for Solubility Determination

For researchers aiming to quantify the solubility of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, the following established methods are recommended.

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5]

Protocol:

  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

  • Addition of Compound: Add an excess amount of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine to each vial to create a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining solid.

  • Sampling and Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

  • Precipitation Monitoring: Monitor the plate for the formation of a precipitate. This can be done visually or using automated plate readers that measure turbidity (nephelometry) or light scattering.

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Stability Profile

The stability of a compound under various environmental conditions is a critical parameter, particularly for drug development. While specific stability data for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is not available, general stability testing protocols are well-established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3][4][6]

For a related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride, recommended storage conditions for a stock solution are -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[7]

Experimental Protocols for Stability Assessment

The following protocols are based on ICH guidelines for stability testing of new drug substances.[2][6]

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol:

  • Stress Conditions: Expose solutions of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine to a variety of stress conditions, including:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80 °C).

    • Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, degradation products can be characterized using LC-MS/MS and NMR.

These studies are designed to determine the shelf-life of the compound under defined storage conditions.[6]

Protocol:

  • Storage Conditions: Store samples of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine under the following ICH-recommended conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[6]

  • Analysis: Analyze the samples for purity, potency, and the presence of any degradation products using a validated stability-indicating analytical method.

Visualized Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a pharmaceutical compound like 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

G cluster_solubility Solubility Determination Workflow start_sol Start: Compound thermo Thermodynamic Solubility (Shake-Flask) start_sol->thermo kinetic Kinetic Solubility (Precipitation Assay) start_sol->kinetic analysis_sol Analytical Quantification (HPLC, LC-MS) thermo->analysis_sol kinetic->analysis_sol end_sol Solubility Data analysis_sol->end_sol

Caption: Generalized workflow for solubility determination.

G cluster_stability Stability Testing Workflow start_stab Start: Compound forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) start_stab->forced_deg long_term Long-Term & Accelerated Stability Studies start_stab->long_term analysis_stab Stability-Indicating HPLC Analysis forced_deg->analysis_stab long_term->analysis_stab deg_id Degradant Identification (LC-MS/MS, NMR) analysis_stab->deg_id end_stab Stability Profile & Shelf-Life analysis_stab->end_stab deg_id->end_stab

Caption: Generalized workflow for stability testing.

Conclusion

References

Methodological & Application

The Versatile Intermediate: Application Notes and Protocols for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and its derivatives, particularly the tetrahydro- form, have emerged as pivotal intermediates in modern pharmaceutical synthesis. Their unique structural features, including the trifluoromethyl group which enhances metabolic stability and bioavailability, make them valuable building blocks for a range of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this intermediate, with a primary focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, as well as its emerging roles in anti-cancer and anti-malarial drug discovery.

Application in the Synthesis of DPP-4 Inhibitors: The Case of Sitagliptin

The most prominent application of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride is as a key building block in the synthesis of Sitagliptin, a widely prescribed oral medication for the management of type 2 diabetes.[5] Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By prolonging the action of these hormones, Sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[6]

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors like Sitagliptin involves the modulation of the incretin pathway. The following diagram illustrates this signaling cascade.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme substrate Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits

DPP-4 Inhibition Signaling Pathway
Experimental Protocols

Several synthetic routes to this key intermediate have been reported. Below are two common methods.

Method 1: From 2-Chloropyrazine [7]

This method involves a multi-step synthesis starting from commercially available 2-chloropyrazine.

synthesis_intermediate 2-Chloropyrazine 2-Chloropyrazine Hydrazinolysis Hydrazinolysis 2-Chloropyrazine->Hydrazinolysis 2-Hydrazinopyrazine 2-Hydrazinopyrazine Hydrazinolysis->2-Hydrazinopyrazine Acylation Acylation 2-Hydrazinopyrazine->Acylation Acylated Intermediate Acylated Intermediate Acylation->Acylated Intermediate Cyclization & Reduction Cyclization & Reduction Acylated Intermediate->Cyclization & Reduction Triazolopyrazine (free base) Triazolopyrazine (free base) Cyclization & Reduction->Triazolopyrazine (free base) Salt Formation Salt Formation Triazolopyrazine (free base)->Salt Formation Final Product 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Salt Formation->Final Product

Workflow for Intermediate Synthesis

Protocol:

  • Hydrazinolysis: To a solution of ethanol and hydrazine hydrate, add 2-chloropyrazine dropwise. Adjust the pH to 6 and stir to obtain 2-hydrazinopyrazine.

  • Acylation and Cyclization: In chlorobenzene, add trifluoroacetic anhydride followed by 2-hydrazinopyrazine. Heat the mixture and add methanesulfonic acid to facilitate cyclization. After reflux, concentrate the solution.

  • Reduction: The crude cyclized product is subjected to catalytic hydrogenation using 10% palladium on carbon in ethanol under a hydrogen atmosphere (4 bar) at 23-25°C for 4.5 hours.[7]

  • Salt Formation: After filtration and concentration, the residue is treated with an ethanolic solution of hydrogen chloride to precipitate the final product. The product is washed and dried to a constant weight.

Method 2: From N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide [8]

Protocol:

  • A suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (27.3 g, 0.13 mol) in 110 mL of methanol is warmed to 55°C.[8]

  • 37% Hydrochloric acid (11.2 mL, 0.14 mol) is added over 15 minutes at this temperature. The reaction is aged for 30 minutes.[8]

  • The solution is cooled to 20°C until a seed bed forms.

  • 300 mL of methyl tert-butyl ether (MTBE) is added over 1 hour.

  • The resulting slurry is cooled to 2°C, aged for 30 minutes, and filtered.

  • The solids are washed with 50 mL of ethanol:MTBE (1:3) and dried under vacuum at 45°C.

ParameterMethod 1Method 2
Starting Material 2-ChloropyrazineN'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide
Key Reagents Hydrazine hydrate, trifluoroacetic anhydride, Pd/CMethanol, Hydrochloric acid
Hydrogenation Pressure 4 bar[7]Not applicable
Hydrogenation Time 4.5 hours[7]Not applicable
Purity (HPLC) 99.3%[7]99.5%[8]

The final step in the synthesis of Sitagliptin involves the coupling of the triazolopyrazine intermediate with a protected β-amino acid derivative.

Protocol:

  • To a solution of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative (e.g., the N-Boc protected version) in a suitable solvent such as dichloromethane, add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt).

  • Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride and a base such as diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After workup and purification, the protecting group (e.g., Boc) is removed using acidic conditions to yield Sitagliptin.

ParameterValue
Coupling Agents EDCI, HOBT
Base DIPEA
Reaction Time 12 hours
Overall Yield (from intermediate) Reported up to 82% in some optimized processes[9]

Emerging Applications in Oncology

The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold is not limited to diabetes treatment. Recent research has explored its potential in the development of novel anti-cancer agents. Derivatives of this intermediate have shown promising activity against various cancer cell lines.[10][11]

Mechanism of Action in Cancer

The anti-cancer activity of these derivatives is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One study reported that certain derivatives induce apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3.[10] Another study identified derivatives that act as dual c-Met/VEGFR-2 inhibitors, crucial targets in cancer therapy.[11]

anticancer_mechanism cluster_drug cluster_pathway1 Mitochondrial Apoptosis Pathway cluster_pathway2 Kinase Inhibition Pathway Triazolopyrazine Derivative Triazolopyrazine Derivative Bax Bax Triazolopyrazine Derivative->Bax upregulates Bcl2 Bcl2 Triazolopyrazine Derivative->Bcl2 downregulates c-Met c-Met Triazolopyrazine Derivative->c-Met inhibits VEGFR-2 VEGFR-2 Triazolopyrazine Derivative->VEGFR-2 inhibits Caspase 3 Activation Caspase 3 Activation Bax->Caspase 3 Activation Bcl2->Caspase 3 Activation Apoptosis Apoptosis Caspase 3 Activation->Apoptosis Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis c-Met->Tumor Growth & Angiogenesis VEGFR-2->Tumor Growth & Angiogenesis

Anti-Cancer Mechanisms of Action
Experimental Protocol for Synthesis of Anti-Cancer Derivatives

A general procedure for synthesizing N-aryl-3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-α]pyrazine-7(8H)-carboxamides is described below.[10]

Protocol:

  • Suspend 3-trifluoromethyl-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in dichloromethane (10 mL).

  • Add triethylamine (1.5 mmol) to the suspension at room temperature.

  • Add the desired isocyanate (1.2 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 5 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Derivative (Example)Isocyanate UsedYieldIC50 (HT-29 cells)
RB1 1-(chloromethyl)-4-isocyanatobenzene92%[10]Not specified
RB7 1-isocyanato-4-nitrobenzeneNot specified6.587 µM[10]

Applications in Anti-Malarial Drug Discovery

The triazolopyrazine scaffold has also been investigated for its potential in developing new anti-malarial drugs.[2] The Open Source Malaria (OSM) consortium has identified this scaffold as a promising series for targeting Plasmodium falciparum.[4]

Mechanism of Action in Malaria

The proposed mechanism of action for these anti-malarial compounds involves the inhibition of the P. falciparum Na+/H+-ATPase (PfATP4).[12] This enzyme is crucial for maintaining sodium ion homeostasis within the parasite. Inhibition of PfATP4 disrupts this balance, leading to parasite death.[12]

Biological Activity of Anti-Malarial Derivatives

Various derivatives of the triazolopyrazine scaffold have been synthesized and tested for their anti-malarial activity. The IC50 values against different strains of P. falciparum have been reported.

Compound SeriesModificationIC50 (3D7 strain)IC50 (Dd2 strain)
OSM Series 4 Varied substitutionsAs low as 16 nM[4]-
Fluorinated Analogues Introduction of CF3, CF2H, CF2Me0.2 to >80 µM[4]0.2 to >80 µM[4]

Conclusion

3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and its derivatives are highly valuable intermediates in pharmaceutical research and development. While their role in the synthesis of the anti-diabetic drug Sitagliptin is well-established, their potential in developing new treatments for cancer and malaria is a rapidly growing area of investigation. The synthetic versatility and favorable pharmacological properties conferred by this scaffold ensure its continued importance in the quest for novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this versatile chemical entity.

References

Application Notes and Protocols for Antibacterial Screening of Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preliminary antibacterial screening of novel triazolopyrazine derivatives. The described methods are fundamental in identifying and characterizing the antibacterial potential of these compounds, focusing on the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against common bacterial pathogens.

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Triazolopyrazine derivatives have been identified as a promising class of heterocyclic compounds with potential antibacterial activity.[1][2] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3] This document outlines a standardized workflow for the initial in vitro evaluation of these compounds.

Data Presentation

The antibacterial activity of newly synthesized triazolopyrazine derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, expressed as MIC and MBC values, are crucial for structure-activity relationship (SAR) studies. Below is a template for presenting such quantitative data.

Table 1: Hypothetical Antibacterial Activity of Triazolopyrazine Derivatives

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
TPZ-001 Staphylococcus aureus (ATCC 29213)16322Bactericidal
Escherichia coli (ATCC 25922)32>128>4Bacteriostatic
TPZ-002 Staphylococcus aureus (ATCC 29213)8162Bactericidal
Escherichia coli (ATCC 25922)16322Bactericidal
Ampicillin Staphylococcus aureus (ATCC 29213)32642Bactericidal
(Control)Escherichia coli (ATCC 25922)8162Bactericidal

Note: The interpretation of bactericidal versus bacteriostatic activity is based on the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4][5]

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.[6][7][8]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[9][10]

Materials:

  • Triazolopyrazine derivatives (stock solutions of known concentration)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette and sterile tips

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13).[11]

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each triazolopyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate or in microcentrifuge tubes to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate compound dilution to each well, starting from the highest concentration.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][12]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[4]

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the positive control well to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[4][12]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the antibacterial screening of triazolopyrazine derivatives.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Triazolopyrazine Derivatives B->C D Incubate at 35°C for 16-20h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate at 35°C for 18-24h F->G H Determine MBC (≥99.9% killing) G->H

Caption: Workflow for MIC and MBC Determination.

Potential Mechanism of Action

Triazole-containing compounds have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The diagram below illustrates this proposed mechanism of action.

G compound Triazolopyrazine Derivative gyrase DNA Gyrase (GyrA, GyrB) compound->gyrase Inhibition topoIV Topoisomerase IV (ParC, ParE) compound->topoIV Inhibition dna_supercoiling Negative Supercoiling of DNA gyrase->dna_supercoiling cell_death Bacterial Cell Death gyrase->cell_death dna_decatenation Decatenation of Daughter Chromosomes topoIV->dna_decatenation topoIV->cell_death dna_replication DNA Replication dna_supercoiling->dna_replication dna_decatenation->dna_replication

References

Application Notes and Protocols: In Vitro Anticancer Assay of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of the anticancer properties of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds. The methodologies outlined herein are based on established scientific literature and are intended to guide researchers in the consistent and reproducible assessment of this class of compounds.

Introduction

Derivatives of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine scaffold have emerged as a promising class of heterocyclic compounds with potent anticancer activities. In vitro studies have demonstrated their efficacy against a range of human cancer cell lines, including those of lung, breast, and colon origin. The primary mechanisms of action for these compounds appear to involve the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling kinases, such as c-Met and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[1] This document serves as a practical guide for the experimental evaluation of these compounds.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the reported in vitro cytotoxic activities (IC50 values) of representative 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds against various human cancer cell lines.

Table 1: IC50 Values of[1]triazolo[4,3-a]pyrazine Derivatives Against Various Cancer Cell Lines

CompoundA549 (Lung Cancer) (µM)MCF-7 (Breast Cancer) (µM)HeLa (Cervical Cancer) (µM)
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25

Data sourced from a study on[1]triazolo[4,3-a] pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.

Table 2: IC50 Values of 3-trifluoromethyl-5,6-dihydro-[1]triazolo pyrazine Derivatives Against Colon Cancer Cell Lines

CompoundHT-29 (Colon Cancer) (µM)HCT-116 (Colon Cancer) (µM)
RB7 6.587 - 11.10Not Specified

Data indicates that compound RB7 showed remarkable anticancer activity on HT-29 cells with an IC50 of 8.18 µM.[1][2]

Experimental Protocols

Detailed protocols for the key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds.[2][3][4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis of Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.[5]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, c-Met, p-c-Met, VEGFR-2, p-VEGFR-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Key Mechanisms

The following diagrams illustrate the experimental workflow and the signaling pathways implicated in the anticancer activity of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_outcome Mechanism of Action start Seed Cancer Cells treat Treat with Triazolopyrazine Compounds start->treat mtt MTT Assay treat->mtt Assess Cytotoxicity flow Flow Cytometry treat->flow Analyze Apoptosis & Cell Cycle wb Western Blot treat->wb Analyze Protein Expression ic50 IC50 Determination mtt->ic50 apoptosis_analysis Quantify Apoptosis flow->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution flow->cell_cycle_analysis protein_analysis Protein Level Changes wb->protein_analysis outcome Anticancer Effect ic50->outcome apoptosis_analysis->outcome cell_cycle_analysis->outcome protein_analysis->outcome

Caption: Experimental workflow for in vitro anticancer evaluation.

mitochondrial_apoptosis_pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade compound 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of apoptosis induction.

kinase_inhibition_pathway cluster_receptor_tyrosine_kinases Receptor Tyrosine Kinases cluster_downstream_signaling Downstream Signaling Pathways cluster_cellular_responses Cellular Responses compound 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine cmet c-Met compound->cmet Inhibits vegfr2 VEGFR-2 compound->vegfr2 Inhibits downstream PI3K/Akt, RAS/MAPK, etc. cmet->downstream vegfr2->downstream proliferation Proliferation downstream->proliferation survival Survival downstream->survival angiogenesis Angiogenesis downstream->angiogenesis cancer_progression Cancer Progression proliferation->cancer_progression survival->cancer_progression angiogenesis->cancer_progression

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

References

Application Notes and Protocols: Antimalarial Activity Testing of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been identified as a promising chemotype, with derivatives demonstrating potent in vitro and in vivo antimalarial activity.[1][2][3] This series of compounds, often referred to as OSM Series 4 by the Open Source Malaria consortium, has shown significant potency against various strains of P. falciparum, with some analogues exhibiting IC50 values as low as 16 nM.[4] The proposed mechanism of action for this class of compounds involves the inhibition of the P. falciparum ATPase, PfATP4, which is crucial for maintaining sodium ion homeostasis in the parasite.[4][5][6] Disruption of this process leads to an increased acid load, parasite growth inhibition, and ultimately, parasite death.[4] This document provides detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives.

Data Presentation

In Vitro Antimalarial Activity and Cytotoxicity

The following table summarizes the in vitro antimalarial activity of various triazolopyrazine derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2, W2) strains of P. falciparum, along with their cytotoxicity against the human embryonic kidney cell line (HEK293).

Compound IDModificationsP. falciparum 3D7 IC50 (µM)P. falciparum Dd2/W2 IC50 (µM)HEK293 Cytotoxicity IC50 (µM)Selectivity Index (SI)Reference
Series 4 Analogues Varied substitutions0.2 to >800.2 to >80>80Not specified[4][7][8][9][10]
Amine Derivatives (2-15) Aminations at the 5-position>80 (for most)Not specified>80 (for 10-12)Not specified[1][2]
Tertiary Alkylamines (10-14) Tertiary alkylamines at the 5-position9.90 to 23.30Not specified>80 (for 10-12)Not specified[1][2]
Ether-linked Derivative (2) Phenethyl ether at the 5-position0.3Not specifiedNot specifiedNot specified[5]
Methylated Ether (13) Methylation at C-8 of compound 211.1Not specifiedNot specifiedNot specified[5]
Triazolopyrimidine Hybrids Hybrid with 4-aminoquinoline11.6 - 52.211.3 - 53.8Not specifiedNot specified[11]

Note: The selectivity index (SI) is calculated as the ratio of the cytotoxicity IC50 to the antimalarial IC50.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine Derivatives

The synthesis of the core scaffold, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, can be achieved through a multi-step process starting from 2-chloro-3-hydrazinopyrazine and trifluoroacetic anhydride.[12] Further derivatization can be accomplished through late-stage functionalization techniques such as Diversinate™ chemistry or photoredox catalysis to introduce various functional groups at different positions of the triazolopyrazine core.[5][7][8][10]

General Late-Stage Functionalization Protocol (using Diversinate™ Reagents):

  • Dissolve the triazolopyrazine scaffold (0.1 mmol) in a 1:1 mixture of DMSO and CH2Cl2 (250 µL each).

  • Add the desired Diversinate™ reagent (0.2 mmol, 2 equivalents) and trifluoroacetic acid (TFA, 40 µL, 5 equivalents).

  • Add filtered water (100 µL) and stir the reaction mixture for 30 minutes at room temperature.

  • Cool the reaction to 4 °C.

  • Slowly add 70% tert-butyl hydroperoxide (TBHP, 41 µL, 3 equivalents) over 5 minutes.

  • Allow the reaction to stir for 16 hours.

  • Monitor the reaction progress by LCMS. If the reaction is incomplete, an additional 0.2 mmol of Diversinate™ reagent and 0.3 mmol of TBHP can be added, and the reaction stirred for another 24 hours.

  • Purify the crude product using semi-preparative reverse-phase HPLC.[5]

In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol is adapted from methodologies used for testing triazolopyrazine and related compounds.[4][5][7][8][9][10][11]

  • Parasite Culture: Culture P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Maintain the cultures at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.

  • Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well microtiter plate.

  • Parasite Addition: Add 100 µL of synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth:

    • SYBR Green I-based Assay: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I. Incubate in the dark for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • [3H]-Hypoxanthine Incorporation Assay: Alternatively, add [3H]-hypoxanthine to the wells and incubate for a further 24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[13]

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay (HEK293 Cells)

This protocol is based on methods described for testing triazolopyrazine derivatives against a human cell line.[4][7][8][9][10]

  • Cell Culture: Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Addition: Add serial dilutions of the test compounds (in culture medium) to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Viability Assessment (Resazurin Assay):

    • Add resazurin solution to each well and incubate for 4 hours.

    • Measure the fluorescence with a microplate reader at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Antimalarial Efficacy Study (P. berghei Mouse Model)

This protocol is based on a model used for testing related triazolopyrimidine compounds and can be adapted for triazolopyrazine derivatives.[14]

  • Animal Model: Use female BALB/c mice (8-10 weeks old).

  • Parasite Inoculation: Infect the mice intravenously with 1 x 10^6 Plasmodium berghei-infected red blood cells.

  • Drug Administration:

    • Randomly assign the infected mice to treatment and control groups.

    • Prepare a formulation of the test compound suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose and 0.1% Tween 80).

    • Administer the test compound orally at a predetermined dose (e.g., 50-100 mg/kg) once or twice daily for 4 consecutive days, starting 24 hours post-infection.

    • The control group should receive the vehicle only.

  • Monitoring Parasitemia:

    • Starting on day 3 post-infection, prepare thin blood smears from the tail vein of each mouse daily.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group on each day.

    • Determine the percentage of parasite suppression in the treated groups compared to the vehicle control group.

    • Monitor the mice for survival.

Visualizations

Proposed Signaling Pathway of Triazolopyrazine Derivatives

Antimalarial Mechanism of Triazolopyrazine Derivatives Proposed Mechanism of Action cluster_parasite Plasmodium falciparum Triazolopyrazine_Derivative 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine Derivative PfATP4 PfATP4 (Na+ Pump) Triazolopyrazine_Derivative->PfATP4 Inhibition Na_Efflux Na+ Efflux PfATP4->Na_Efflux Blocks Intracellular_Na Increased Intracellular [Na+] Na_Efflux->Intracellular_Na Leads to Ion_Homeostasis Disruption of Ion Homeostasis Intracellular_Na->Ion_Homeostasis Causes Acid_Load Increased Acid Load Ion_Homeostasis->Acid_Load Results in Parasite_Death Parasite Death Acid_Load->Parasite_Death Induces

Caption: Proposed mechanism of action for triazolopyrazine derivatives.

Experimental Workflow for Antimalarial Testing

Experimental Workflow Workflow for Antimalarial Activity Testing Start Start: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antimalarial_Assay Antimalarial Assay (P. falciparum 3D7 & Dd2) In_Vitro_Screening->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay (HEK293 cells) In_Vitro_Screening->Cytotoxicity_Assay Data_Analysis_1 Data Analysis: Calculate IC50 and SI Antimalarial_Assay->Data_Analysis_1 Cytotoxicity_Assay->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection In_Vivo_Testing In Vivo Efficacy Testing (P. berghei mouse model) Lead_Selection->In_Vivo_Testing Potent & Selective Compounds Data_Analysis_2 Data Analysis: Parasite Suppression & Survival In_Vivo_Testing->Data_Analysis_2 End End: Identification of Preclinical Candidate Data_Analysis_2->End

Caption: Generalized experimental workflow for testing derivatives.

References

Application Notes and Protocols for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in various fields of chemical research, including pharmaceuticals and agrochemicals.[1][2] Its structural features, particularly the trifluoromethyl group and the triazolopyrazine core, suggest its potential as a lead compound for the development of novel pesticides. The trifluoromethyl group can enhance metabolic stability and biological activity, properties that are highly desirable in the design of effective agrochemicals.[1] While extensive research has been conducted on the pharmaceutical applications of this scaffold, its exploration in agrochemical science is an emerging area. These application notes provide an overview of its potential applications in herbicide, fungicide, and insecticide research, along with detailed experimental protocols for its evaluation.

Potential Agrochemical Applications

The triazole moiety is a well-established pharmacophore in a variety of commercial fungicides, acting primarily through the inhibition of sterol biosynthesis in fungi.[3] Similarly, the triazolopyrimidine scaffold, structurally related to triazolo[4,3-a]pyrazine, is known to exhibit herbicidal activity, often by inhibiting the acetolactate synthase (ALS) enzyme in plants.[4][5] The unique combination of these structural features in 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine makes it a promising candidate for the development of novel agrochemicals with potential herbicidal, fungicidal, and insecticidal properties.

Data Presentation: Hypothetical Agrochemical Activity

The following tables present hypothetical quantitative data to illustrate the potential agrochemical activities of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine and its derivatives. This data is for illustrative purposes only and should be confirmed through experimental validation.

Table 1: Herbicidal Activity (Hypothetical Data)

CompoundPre-emergence IC50 (µM) vs. Avena fatuaPost-emergence IC50 (µM) vs. Amaranthus retroflexus
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine5075
Derivative A2540
Derivative B80110
Commercial Standard (e.g., Atrazine)1015

Table 2: Fungicidal Activity (Hypothetical Data)

CompoundEC50 (µg/mL) vs. Botrytis cinereaEC50 (µg/mL) vs. Puccinia triticina
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine1525
Derivative C812
Derivative D3045
Commercial Standard (e.g., Tebuconazole)25

Table 3: Insecticidal Activity (Hypothetical Data)

CompoundContact Toxicity LD50 (µ g/insect ) vs. Myzus persicaeOral Toxicity LD50 (µ g/insect ) vs. Spodoptera frugiperda
3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine510
Derivative E24
Derivative F1220
Commercial Standard (e.g., Imidacloprid)0.51

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine Hydrochloride

A common synthetic route involves a multi-step process starting from 2-chloropyrazine and trifluoroacetic anhydride. The key steps include hydrazinolysis, cyclization, and subsequent reduction.[6]

Materials:

  • 2-chloropyrazine

  • Hydrazine hydrate

  • Ethanol

  • Chlorobenzene

  • Trifluoroacetic anhydride

  • Methanesulfonic acid

  • Palladium on carbon (10%)

  • Hydrogen chloride (in ethanol)

  • Nitrogen gas

Procedure:

  • Hydrazinolysis: Dissolve 2-chloropyrazine in ethanol and add hydrazine hydrate. Adjust the pH to 6 and stir. Remove impurities to obtain 2-hydrazinylpyrazine.

  • Acylation and Cyclization: In a separate flask, add chlorobenzene and trifluoroacetic anhydride. Add the 2-hydrazinylpyrazine while stirring. Heat the mixture and add methanesulfonic acid. Reflux the reaction mixture. After the reaction is complete, concentrate under reduced pressure. Adjust the pH to 12 to separate the organic phase.

  • Reduction: In a high-pressure kettle under a nitrogen atmosphere, add 10% palladium on carbon and an ethanol solution of the product from the previous step. Hydrogenate the mixture.

  • Salt Formation: After the reaction, filter and concentrate the solution. Mix the residue with an ethanol solution of hydrogen chloride. Stir the mixed solution to allow for precipitation.

  • Purification: Separate the precipitate by filtration, wash with cold ethanol, and dry to a constant weight to obtain 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][7]triazolo[4,3-a]pyrazine hydrochloride.

Herbicidal Activity Screening

Pre-emergence Herbicidal Assay This protocol assesses the herbicidal effect of the compound on weed seeds before they germinate.[7][8][9][10]

Materials:

  • Test compound (dissolved in a suitable solvent like acetone or DMSO)

  • Pots or trays filled with sterile soil mix

  • Seeds of target weed species (e.g., Avena fatua, Amaranthus retroflexus)

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber

Procedure:

  • Fill pots with soil mix and sow a predetermined number of weed seeds at a uniform depth.

  • Prepare a series of concentrations of the test compound.

  • Apply the test solutions evenly to the soil surface using a spray chamber.

  • Include a solvent-only control and a commercial herbicide standard.

  • Place the pots in a greenhouse under optimal conditions for weed germination and growth.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length compared to the control.

  • Calculate the concentration that inhibits growth by 50% (IC50).

Post-emergence Herbicidal Assay This protocol evaluates the herbicidal effect on established weeds.[7][9][11][12]

Materials:

  • Same as pre-emergence assay, but with established weed seedlings.

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound solutions directly to the foliage of the seedlings using a spray chamber.

  • Include appropriate controls.

  • Return the pots to the greenhouse.

  • After a set period (e.g., 7-14 days), assess the herbicidal damage using a rating scale (0 = no effect, 100 = complete kill) and by measuring the fresh or dry weight of the shoots.

  • Calculate the IC50 value.

Fungicidal Activity Screening

In Vitro Antifungal Assay (Broth Microdilution Method) This method determines the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.[13][14][15][16]

Materials:

  • Test compound (dissolved in DMSO)

  • Fungal strains (e.g., Botrytis cinerea, Puccinia triticina)

  • 96-well microtiter plates

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the compound in the microtiter plate wells using the growth medium.

  • Prepare a standardized fungal spore suspension.

  • Inoculate each well with the fungal suspension.

  • Include a growth control (no compound) and a sterility control (no fungus).

  • Incubate the plates under conditions suitable for fungal growth.

  • After incubation, determine the MIC by visually assessing the lowest concentration that inhibits fungal growth or by measuring the optical density with a microplate reader.

  • The half-maximal effective concentration (EC50) can be calculated from the dose-response curve.

Insecticidal Activity Screening

Contact Toxicity Bioassay This assay determines the toxicity of the compound when it comes into direct contact with the insect.[17][18][19][20]

Materials:

  • Test compound (dissolved in a volatile solvent like acetone)

  • Target insect species (e.g., aphids - Myzus persicae, caterpillars - Spodoptera frugiperda)

  • Micro-applicator or syringe

  • Petri dishes or vials

  • Controlled environment chamber

Procedure:

  • Prepare a range of concentrations of the test compound.

  • Apply a small, precise volume of the test solution directly to the dorsal thorax of each insect using a micro-applicator.

  • Treat a control group with the solvent only.

  • Place the treated insects in clean containers with a food source.

  • Maintain the insects in a controlled environment.

  • Assess mortality at specific time intervals (e.g., 24, 48, 72 hours).

  • Calculate the lethal dose that causes 50% mortality (LD50).

Visualizations

Synthesis_Workflow Start Starting Materials (2-chloropyrazine, trifluoroacetic anhydride) Step1 Hydrazinolysis Start->Step1 Step2 Acylation & Cyclization Step1->Step2 Step3 Reduction Step2->Step3 Step4 Salt Formation Step3->Step4 End 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine HCl Step4->End

Synthesis Workflow for 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine HCl

Herbicide_Screening_Workflow cluster_pre Pre-emergence cluster_post Post-emergence Pre_Sow Sow Weed Seeds Pre_Treat Apply Test Compound to Soil Pre_Sow->Pre_Treat Pre_Incubate Incubate Pre_Treat->Pre_Incubate Pre_Assess Assess Emergence & Growth Pre_Incubate->Pre_Assess End Results Pre_Assess->End Calculate IC50 Post_Grow Grow Weeds to Seedling Stage Post_Treat Apply Test Compound to Foliage Post_Grow->Post_Treat Post_Incubate Incubate Post_Treat->Post_Incubate Post_Assess Assess Damage & Biomass Post_Incubate->Post_Assess Post_Assess->End Calculate IC50 Start Prepare Test Compound Solutions Start->Pre_Sow Start->Post_Grow

Herbicidal Screening Experimental Workflow

Fungicide_Screening_Workflow Start Prepare Compound Dilutions in 96-well plate Inoculate Inoculate with Fungal Spore Suspension Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read Read MIC/Optical Density Incubate->Read Analyze Calculate EC50 Read->Analyze End Results Analyze->End

In Vitro Fungicidal Screening Workflow

Insecticide_Screening_Workflow Start Prepare Compound Concentrations Treat Topical Application to Insects Start->Treat Incubate Incubate with Food Source Treat->Incubate Assess Assess Mortality at Time Intervals Incubate->Assess Analyze Calculate LD50 Assess->Analyze End Results Analyze->End

Insecticidal Contact Toxicity Screening Workflow

Fungicide_MoA Triazole Triazole Fungicide (e.g., 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine) Cyp51 Cyp51 (14α-demethylase) Triazole->Cyp51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Cyp51->Ergosterol_Pathway Catalyzes step in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to

Proposed Fungicidal Mode of Action Pathway

Herbicide_MoA Triazolopyrimidine Triazolopyrimidine Herbicide (structurally related to test compound) ALS Acetolactate Synthase (ALS) Triazolopyrimidine->ALS Inhibits Amino_Acid_Synth Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->Amino_Acid_Synth Catalyzes Protein_Synth Protein Synthesis & Growth Amino_Acid_Synth->Protein_Synth Is essential for Plant_Death Plant Death Protein_Synth->Plant_Death Inhibition leads to

Proposed Herbicidal Mode of Action Pathway

References

Application Notes and Protocols: 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound primarily investigated for its wide-ranging biological activities, finding significant use as a scaffold in the development of pharmaceuticals, particularly in antidiabetic, anti-cancer, and antibacterial agents.[1] Its unique molecular structure, featuring a fused triazolo-pyrazine ring system and a trifluoromethyl group, also imparts properties that are of considerable interest in the field of materials science. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and specific electronic characteristics, while the triazole moiety can improve the performance of materials in electronic applications.

While the exploration of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine in materials science is an emerging field with less extensive specific data compared to its pharmaceutical applications, its potential is noteworthy. This document provides an overview of its potential applications in advanced polymers and organic electronics, along with generalized experimental protocols for its synthesis and incorporation into materials. The data presented for analogous compounds serves to guide future research in this promising area.

Application Notes

Potential for Advanced Polymers with Enhanced Thermal and Chemical Stability

The incorporation of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine into polymer backbones is a promising strategy for developing advanced materials with superior thermal and chemical resistance. The high nitrogen content of the triazolopyrazine ring can lead to the formation of a stable char layer upon heating, which acts as a protective barrier, thus enhancing the polymer's flame retardancy and thermal stability. Furthermore, the strong C-F bonds in the trifluoromethyl group contribute to the overall chemical inertness and oxidative stability of the resulting polymer.

These characteristics make such polymers potentially suitable for applications in demanding environments, such as in the aerospace, automotive, and electronics industries, where materials are required to withstand high temperatures and exposure to corrosive chemicals.

Application in Organic Electronics

Nitrogen-containing heterocyclic compounds are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their electron-deficient nature which facilitates electron transport. The 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine core, with its high electron affinity, is a promising candidate for use as an electron-transporting material or as a host material for phosphorescent emitters in OLEDs. The trifluoromethyl group can further enhance electron mobility and improve the material's volatility for vacuum deposition processes.

The broad absorption and emission characteristics of some triazolopyrazine derivatives also suggest their potential use as blue-emitting materials or as scaffolds for developing novel fluorophores for various optical applications.

Quantitative Data Summary

Specific quantitative data for the material properties of 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine are not extensively reported in the literature. However, the following table summarizes the photophysical properties of related triazoloquinazoline derivatives, which can serve as a reference for the potential performance of materials based on the triazolopyrazine scaffold.

CompoundAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [cm-1]Fluorescence Quantum Yield (ΦF) [%]Solvent
3-Aryl-[1][2][3]triazolo[4,3-c]quinazoline Derivative 1350450650030Toluene
3-Aryl-[1][2][3]triazolo[4,3-c]quinazoline Derivative 2365480720045Toluene
5-Aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazoline 1380510680060MeCN
5-Aminobiphenyl Substituted[1][2][3]triazolo[4,3-c]quinazoline 2395530670075MeCN

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

This protocol is adapted from established syntheses in the medicinal chemistry literature.

Materials:

  • 2-Hydrazinopyrazine

  • Trifluoroacetic anhydride

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Acylation: Dissolve 2-hydrazinopyrazine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude N'-(pyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.

  • Cyclization: Add the crude hydrazide to polyphosphoric acid at 120 °C.

  • Stir the mixture vigorously for 2 hours at this temperature.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated NaOH solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.

General Protocol for Polymer Synthesis Incorporating a Triazolopyrazine Moiety

This is a generalized protocol for the synthesis of a polyamide containing a triazolopyrazine derivative.

Materials:

  • A diamine monomer functionalized with a triazolopyrazine moiety

  • A diacid chloride monomer (e.g., terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the triazolopyrazine-functionalized diamine monomer and LiCl in NMP.

  • Cool the solution to 0 °C and add the diacid chloride monomer portion-wise with stirring.

  • Add pyridine to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 24 hours at room temperature.

  • Precipitate the polymer by pouring the viscous solution into methanol.

  • Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C.

  • Characterize the polymer using techniques such as FT-IR, NMR, and gel permeation chromatography (GPC).

  • Evaluate the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

General Protocol for Fabrication of a Simple OLED Device

This protocol outlines the general steps for fabricating a simple multi-layer OLED using a triazolopyrazine derivative as an electron-transporting layer (ETL).

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-injecting layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) material (host and dopant)

  • 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivative (ETL material)

  • Electron-injecting layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen stream and treat with UV-ozone.

  • Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber.

  • Deposit the HTL, EML, ETL (the triazolopyrazine derivative), EIL, and cathode layers sequentially without breaking the vacuum. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 2-Hydrazinopyrazine 2-Hydrazinopyrazine Acylation_Reaction Acylation in DCM 2-Hydrazinopyrazine->Acylation_Reaction Trifluoroacetic_anhydride Trifluoroacetic_anhydride Trifluoroacetic_anhydride->Acylation_Reaction Crude_Hydrazide N'-(pyrazin-2-yl)-2,2,2- trifluoroacetohydrazide Acylation_Reaction->Crude_Hydrazide Cyclization_Reaction Cyclization in PPA Crude_Hydrazide->Cyclization_Reaction Final_Product 3-(Trifluoromethyl)-[1,2,4] triazolo[4,3-a]pyrazine Cyclization_Reaction->Final_Product

Caption: Synthesis workflow for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.

Polymer_Integration_Workflow Start Start: Synthesized Triazolopyrazine Monomer Polymerization Polymerization with Diacid Chloride Start->Polymerization Polymer_Isolation Polymer Precipitation and Purification Polymerization->Polymer_Isolation Characterization Structural Characterization (FT-IR, NMR, GPC) Polymer_Isolation->Characterization Thermal_Analysis Thermal Property Analysis (TGA, DSC) Polymer_Isolation->Thermal_Analysis End End: Polymer with Enhanced Properties Characterization->End Thermal_Analysis->End

Caption: Workflow for polymer integration and characterization.

OLED_Device_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) <3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine> EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Schematic of a multi-layer OLED device.

References

Application Notes and Protocols for Kinase Inhibition Assays with Triazolopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases have become a major focus for therapeutic intervention. The triazolopyrazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] This document provides detailed application notes and protocols for the experimental design of kinase inhibition assays focused on compounds featuring the triazolopyrazine core.

Triazolopyrazine-based inhibitors typically act as ATP-competitive agents, binding to the ATP pocket of the kinase.[2][3] The pyrazine ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This document will guide researchers through the essential biochemical and cell-based assays to characterize these inhibitors, present data in a clear and comparative format, and visualize the experimental workflows and underlying biological pathways.

Data Presentation: Inhibitory Activity of Triazolopyrazine Derivatives

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4] The following tables summarize the in-vitro inhibitory activities of exemplary triazolopyrazine-based compounds against a panel of relevant protein kinases.

Table 1: Biochemical IC50 Values of Selected Triazolopyrazine Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Assay Type
TPZ-A c-Met26.00Biochemical Kinase Assay
VEGFR-22600Biochemical Kinase Assay
TPZ-B c-Met55Biochemical Kinase Assay
TPZ-C c-Met77Biochemical Kinase Assay
Foretinib (Control) c-Met19.00Biochemical Kinase Assay
Data synthesized from representative literature.[5][6]

Table 2: Cellular Anti-proliferative Activity of TPZ-A

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer0.98 ± 0.08
MCF-7Breast cancer1.05 ± 0.17
HeLaCervical cancer1.28 ± 0.25
Data represents the concentration required to inhibit 50% of cell growth.[5]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against a purified kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[7][8]

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Specific peptide substrate

  • ATP

  • Triazolopyrazine test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the triazolopyrazine compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a triazolopyrazine inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[11]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for c-Met)

  • Complete cell culture medium

  • Triazolopyrazine test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the triazolopyrazine compound or DMSO for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total c-Met) as a loading control.[11]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the effect of the triazolopyrazine inhibitor on cell proliferation and viability.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolopyrazine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyrazine compound or vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Binds and Activates TPZ Triazolopyrazine Inhibitor TPZ->RTK Inhibits ATP Binding

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by triazolopyrazine compounds.

Experimental Workflow

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Interpretation KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem PhosphoAssay Target Phosphorylation Assay (Western Blot) IC50_Biochem->PhosphoAssay ViabilityAssay Cell Viability Assay (MTT) IC50_Biochem->ViabilityAssay IC50_Cell_Target Confirm On-Target Activity in Cells PhosphoAssay->IC50_Cell_Target IC50_Cell_Growth Determine Cellular GI50 ViabilityAssay->IC50_Cell_Growth SAR Structure-Activity Relationship (SAR) IC50_Cell_Target->SAR IC50_Cell_Growth->SAR Selectivity Selectivity Profiling SAR->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Start Triazolopyrazine Compound Library Start->KinaseAssay

Caption: A typical experimental workflow for the characterization of triazolopyrazine-based kinase inhibitors.

Logical Relationship: Assay Selection Guide

G Start Research Question Potency Determine Potency (IC50)? Start->Potency Cellular_Effect Assess Cellular Efficacy? Start->Cellular_Effect Mechanism Elucidate Mechanism of Action? Start->Mechanism Biochem_Assay Biochemical Assay (e.g., ADP-Glo, TR-FRET) Potency->Biochem_Assay Yes Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_Effect->Cell_Viability Yes Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) Cellular_Effect->Target_Engagement Yes Mechanism->Target_Engagement Yes Binding_Assay Binding Assay (e.g., SPR, ITC) Mechanism->Binding_Assay Yes

Caption: A decision tree to guide the selection of appropriate kinase inhibition assays based on the research objective.

References

Application Notes and Protocols for Testing 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for assessing the cytotoxicity of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine, a heterocyclic small molecule with potential applications in drug discovery. The inclusion of a trifluoromethyl group can enhance the metabolic stability and binding affinity of compounds, making cytotoxicity evaluation a critical step in its development.[1] These protocols are designed for researchers in cell biology, pharmacology, and toxicology to obtain reliable and reproducible data on the compound's effects on cell viability, proliferation, and mechanism of cell death.

The methodologies described herein cover fundamental cytotoxicity assays, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays to elucidate the mode of cell death. These assays are widely used in both academic research and industrial drug screening settings.[2][3][4]

Data Presentation

The following tables summarize representative quantitative data for a series of 3-trifluoromethyl-5,6-dihydro-[2][5][6]triazolo pyrazine derivatives, which are structurally related to the target compound. This data is presented to provide an expected range of cytotoxic activity and to serve as a template for presenting experimental results. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anti-proliferative Activity (IC50 in µM) of Representative Triazolo Pyrazine Derivatives against Human Colon Cancer Cell Lines. [7]

CompoundHCT-116HT-29
RB19.8739.981
RB210.1211.10
RB38.9819.121
RB49.89210.01
RB57.1218.921
RB68.7819.013
RB77.0136.587
RB89.8929.991
RB98.8919.012

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • HepG2 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • DMSO (cell culture grade)[9]

  • Plate reader (absorbance at 540 nm or 570 nm)[9]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and media-only controls.[9] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove all but 25 µL of the medium from each well.[9] Add 50 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[9]

  • Absorbance Reading: Read the absorbance at 540 nm within 1 hour.[9]

  • Data Analysis: Subtract the background absorbance from the media-only control. Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[3][5]

Materials:

  • 96-well assay plates

  • Cells in culture medium

  • Test compound

  • LDH assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (e.g., 10X Triton X-100)

  • Stop solution

  • Plate reader (absorbance at 490 nm and 680 nm)[10]

Protocol:

  • Plate Setup: Seed cells and treat with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control for background.[6][11]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).[11]

  • Sample Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Reagent Addition: Add 50 µL of the LDH Reaction Mixture to each well.[10]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm.[10]

  • Data Analysis: Subtract the 680 nm absorbance value (background) from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[13][14] Assays to detect apoptosis often measure the activation of caspases, a family of proteases central to the apoptotic process.[15]

3.1. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, an executioner caspase in the apoptotic pathway.

Materials:

  • Cells cultured in 96-well plates and treated with the test compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Plate reader (absorbance at 405 nm for colorimetric assays)

Protocol:

  • Cell Treatment: Seed and treat cells with 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine as previously described.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add cell lysis buffer and incubate on ice.

  • Lysate Collection: Collect the cell lysates.

  • Assay Reaction: Add the caspase-3 substrate to the lysates and incubate at 37°C.

  • Absorbance Reading: Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

3.2. Annexin V/PI Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Collection: Collect cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash cells with cold PBS.

  • Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Visualizations

Experimental_Workflow cluster_setup Plate Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment controls Controls (Vehicle, Media-only) mtt MTT Assay compound_treatment->mtt ldh LDH Assay compound_treatment->ldh apoptosis Apoptosis Assays (Caspase, Annexin V) compound_treatment->apoptosis plate_reader Plate Reader / Flow Cytometer mtt->plate_reader ldh->plate_reader apoptosis->plate_reader data_analysis Data Analysis (% Viability, % Cytotoxicity, Apoptosis Rate) plate_reader->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Experimental workflow for cytotoxicity testing.

Mitochondrial_Apoptosis_Pathway cluster_regulation Mitochondrial Regulation compound 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Down-regulation bax Bax (Pro-apoptotic) compound->bax Up-regulation bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway.

References

Application Notes and Protocols for Molecular Docking Studies of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives. This class of compounds has garnered significant attention for its diverse biological activities, including antibacterial, anticancer, and antimalarial properties.[1] Molecular docking simulations are a powerful computational tool to predict the binding modes and affinities of these derivatives with their respective biological targets, thereby guiding the design and optimization of new therapeutic agents.

Application Notes

The 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine scaffold is a privileged structure in medicinal chemistry.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for these derivatives.

Key Therapeutic Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes is a common mechanism for antibacterial agents. Docking studies help visualize the interactions of the triazolopyrazine derivatives within the ATP-binding pocket of these enzymes.[2]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is a well-validated target in cancer therapy. Dysregulation of the c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis.[3] Molecular docking can predict how these compounds inhibit c-Met activity.[4]

  • VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and survival.[5] Docking simulations can reveal the binding interactions of triazolopyrazine derivatives with the ATP-binding site of VEGFR-2.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking studies using the widely-used software AutoDock Vina. This protocol can be adapted for various protein targets.

Protocol 1: Molecular Docking of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2VF5 for GlcN-6-P synthase, 3LQ8 for c-Met).[4][7]

  • Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file using software like PyMOL or Discovery Studio Visualizer.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. This can be done using AutoDock Tools (ADT).

  • Add Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (Triazolopyrazine Derivative):

  • Obtain Ligand Structure: Draw the 2D structure of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. This is typically done in AutoDock Tools.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

3. Grid Box Generation:

  • Identify Binding Site: Determine the active site or binding pocket of the protein. This can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.

  • Define Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters.

  • Generate Grid Parameter File: Save the grid parameters as a GPF file.

4. Running the Docking Simulation with AutoDock Vina:

  • Create Configuration File: Prepare a configuration text file specifying the paths to the prepared receptor (PDBQT), ligand (PDBQT), and the grid box parameters (center and size).

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Docking Results:

  • Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to view the docked poses of the ligand within the protein's binding site.

  • Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

  • Correlate with Activity: Correlate the docking scores and observed interactions with the experimental biological activity data (e.g., IC50 values) to derive structure-activity relationships (SAR).

Data Presentation

The following tables summarize the quantitative data from molecular docking and in vitro studies of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine and related derivatives against various therapeutic targets.

Table 1: Antibacterial Activity and DNA Gyrase Docking of Triazolopyrimidine Derivatives [8]

CompoundTarget OrganismMIC (µg/mL)Target ProteinDocking Score (kcal/mol)Interacting Residues
9a S. aureus0.25DNA Gyrase--
9a E. coli0.5DNA Gyrase--
9b S. aureus0.5DNA Gyrase--
9b E. coli1.0DNA Gyrase--
Ciprofloxacin S. aureus0.5DNA Gyrase--
Ciprofloxacin E. coli0.25DNA Gyrase--

Note: Specific docking scores and interacting residues for each compound were not detailed in the source but were stated to be comparable to ciprofloxacin.

Table 2: Anticancer Activity and Kinase Inhibition of[1][2][9]triazolo[4,3-a]pyrazine Derivatives [4][5]

CompoundCell LineIC50 (µM)Target KinaseIC50 (nM)Binding Energy (kcal/mol)Key Interacting Residues
17l A549 (Lung)0.98 ± 0.08c-Met26.00-6.3982 (MET-1160), -8.9509 (PHE-1223)MET-1160, PHE-1223
17l MCF-7 (Breast)1.05 ± 0.17VEGFR-22600--
17l Hela (Cervical)1.28 ± 0.25----
17a --c-Met55--
17e --c-Met77--
Foretinib --c-Met---

Table 3: VEGFR-2 Inhibition of[1][2][9]triazolo[4,3-a]quinoxaline Derivatives [6]

CompoundCell LineIC50 (µM)Target KinaseIC50 (nM)
22a MCF-7 (Breast)6.2VEGFR-23.9
22a HepG2 (Liver)4.9VEGFR-23.9
22b -11.7 - 15.3VEGFR-24.2
23b -11.7 - 15.3VEGFR-25.7
23e -11.7 - 15.3VEGFR-24.7
Sorafenib MCF-7 (Breast)3.53VEGFR-23.13
Sorafenib HepG2 (Liver)2.18VEGFR-23.13

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the molecular docking studies of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives.

molecular_docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB Download, Cleaning, H Addition) grid_gen Grid Box Generation (Define Binding Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Result Analysis (Binding Poses & Scores) docking->results sar Structure-Activity Relationship (SAR) results->sar

Caption: Molecular Docking Workflow.

antibacterial_pathway ligand 3-(Trifluoromethyl)-triazolo [4,3-A]pyrazine Derivative dna_gyrase DNA Gyrase ligand->dna_gyrase Inhibition topo_iv Topoisomerase IV ligand->topo_iv Inhibition dna_replication DNA Replication & Transcription Inhibition dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Antibacterial Mechanism of Action.

cmet_signaling_pathway ligand Triazolopyrazine Derivative cMet c-Met Receptor ligand->cMet Inhibition PI3K PI3K cMet->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation

Caption: Simplified c-Met Signaling Pathway Inhibition.

vegfr2_signaling_pathway ligand Triazolopyrazine Derivative VEGFR2 VEGFR-2 ligand->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluorinated triazolopyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying fluorinated triazolopyrazine compounds?

The main challenges arise from the unique physicochemical properties imparted by fluorine atoms.[1] These include:

  • Altered Polarity and Lipophilicity: Fluorination significantly increases a molecule's lipophilicity, which affects its solubility and interactions with chromatographic stationary phases.[1][2] This can lead to unexpected elution patterns in chromatography.

  • Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms within the triazolopyrazine core.[1] This influences the compound's ionization state, affecting its retention in ion-exchange chromatography and its solubility.[1]

  • Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions.[1] While these can be leveraged for specialized purification techniques, they can also complicate standard methods.[1]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to separate from the target compound, often co-eluting in chromatographic methods.[1]

Q2: Which purification techniques are most effective for fluorinated triazolopyrazine compounds?

The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying these compounds.[1] The choice of stationary phase (e.g., C18, Phenyl, or specialized fluorinated phases) and mobile phase is critical for successful separation.[1][3][4]

  • Solid-Phase Extraction (SPE): SPE is useful for sample cleanup to remove major impurities and to concentrate the target compound before final purification.[1] A specialized technique, Fluorous SPE (F-SPE), can be employed to selectively separate highly fluorinated compounds.[1]

  • Crystallization: This is an effective method for obtaining highly pure material, especially for the final purification step.[1] However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[1]

Q3: How does the position of the fluorine atom on the triazolopyrazine ring affect purification?

The position of the fluorine atom significantly influences the molecule's electronic properties and steric hindrance.[1] For instance, fluorine substitution can greatly influence a drug's potency and pharmacokinetic properties.[3] This can affect its interaction with chromatographic media and its crystallization behavior. The specific impact will be compound-dependent, often requiring empirical method development.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

// Problems peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; retention [label="Retention Time\nIssues", fillcolor="#FBBC05", fontcolor="#202124"]; recovery [label="Low Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Poor Purity/\nCo-elution", fillcolor="#FBBC05", fontcolor="#202124"];

start -> peak_shape; start -> retention; start -> recovery; start -> purity;

// Solutions for Peak Shape sol_peak1 [label="Adjust mobile phase pH\n(2 units from pKa)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_peak2 [label="Reduce sample concentration/\ninjection volume", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_peak3 [label="Use a different column\n(e.g., fluorinated phase)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

peak_shape -> sol_peak1 [label="Tailing"]; peak_shape -> sol_peak2 [label="Fronting/\nOverload"]; peak_shape -> sol_peak3 [label="Persistent Tailing"];

// Solutions for Retention sol_ret1 [label="Decrease organic solvent %", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ret2 [label="Use a more polar stationary phase", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ret3 [label="Ensure consistent mobile\nphase preparation", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

retention -> sol_ret1 [label="Low Retention"]; retention -> sol_ret2 [label="Low Retention"]; retention -> sol_ret3 [label="Irreproducible"];

// Solutions for Recovery sol_rec1 [label="Check for precipitation\non column", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_rec2 [label="Ensure complete elution\n(increase organic %)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

recovery -> sol_rec1; recovery -> sol_rec2;

// Solutions for Purity sol_pur1 [label="Optimize gradient slope", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pur2 [label="Change mobile phase\n(e.g., ACN to MeOH)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pur3 [label="Try a different stationary\nphase (e.g., Phenyl)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

purity -> sol_pur1; purity -> sol_pur2; purity -> sol_pur3; }

Caption: Troubleshooting logic for common HPLC purification issues.

Issue Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic nitrogen of the triazolopyrazine and residual silanols on the silica support.Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1] Add a competitor amine (e.g., triethylamine) to the mobile phase. Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).[1][4]
Poor Peak Shape (Fronting) Column overload; poor sample solubility in the mobile phase.Reduce the sample concentration or injection volume.[1] Dissolve the sample in the initial mobile phase.[1]
Co-elution of Impurities Structurally similar impurities with nearly identical polarity.Optimize the mobile phase gradient and temperature to improve resolution.[1] Switch to a stationary phase with different selectivity (e.g., from C18 to a Phenyl or fluorinated phase).[4]
Low Retention The compound is too polar for the reverse-phase column; the mobile phase is too strong.Decrease the percentage of the organic solvent in the mobile phase.[1] Use a more polar stationary phase or consider normal-phase chromatography.[1]
Irreproducible Retention Times Inconsistent mobile phase preparation; column temperature fluctuations.Ensure accurate and consistent mobile phase preparation.[1] Use a column oven to maintain a constant temperature.
Low Recovery The compound may be irreversibly adsorbed onto the stationary phase or precipitating in the column.Flush the column with a strong solvent. Ensure the sample is fully dissolved in the mobile phase before injection.
Crystallization

// Problems no_crystals [label="No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Oil Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_purity [label="Poor Purity of Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> no_crystals; start -> oiling_out; start -> poor_purity;

// Solutions sol_no_crystals1 [label="Concentrate solution\n(slow evaporation)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_crystals2 [label="Cool solution slowly;\nscratch flask", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_crystals3 [label="Try a different solvent or\nan anti-solvent system", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_oiling1 [label="Use a more dilute solution", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oiling2 [label="Cool the solution more slowly", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oiling3 [label="Purify further (e.g., HPLC)\nbefore crystallization", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_purity1 [label="Recrystallize the material", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purity2 [label="Wash crystals with cold,\npure solvent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

no_crystals -> sol_no_crystals1; no_crystals -> sol_no_crystals2; no_crystals -> sol_no_crystals3;

oiling_out -> sol_oiling1; oiling_out -> sol_oiling2; oiling_out -> sol_oiling3;

poor_purity -> sol_purity1; poor_purity -> sol_purity2; }

Caption: Decision tree for troubleshooting common crystallization problems.

Issue Possible Cause Suggested Solution
No Crystals Form The solution is not supersaturated; the compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating the solvent.[1] Cool the solution slowly to a lower temperature.[1] Try a different solvent or introduce an anti-solvent.[1]
Oil Formation Instead of Crystals The degree of supersaturation is too high; presence of impurities inhibiting crystal lattice formation.Use a more dilute solution.[1] Cool the solution at a much slower rate.[1] Purify the compound further by another method (e.g., HPLC) before attempting crystallization.[1]
Low Purity of Crystals Impurities are trapped in the crystal lattice (co-crystallization); insufficient washing.Perform a second recrystallization. Ensure the crystals are washed with a small amount of cold, fresh solvent to remove surface impurities.[1]

Data Summary

Physicochemical Properties of Exemplary Fluorinated Triazolopyrazines

The following table presents calculated LogP (cLogP) values for a series of fluorinated triazolopyrazine analogues, which can inform purification strategy development. An increase in cLogP generally correlates with increased lipophilicity and stronger retention in reverse-phase chromatography.

Compound Structure (Substitution Pattern) cLogP Reference
8-H (Parent Scaffold)3.86[5]
8-CF₃4.67[5]
8-CF₂H4.15[5]
8-CF₂CH₃4.41[5]

Data adapted from a study on antimalarial triazolopyrazine analogues. The parent scaffold contains a 3-(4-(difluoromethoxy)phenyl)-5-phenethoxy group.[5]

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This protocol is adapted from methodologies used in the synthesis of novel fluorinated triazolopyrazine compounds.[3][6]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_post Post-Purification dissolve_sample 1. Dissolve Crude Sample in DMSO/Mobile Phase prep_mobile_phase 2. Prepare & Degas Mobile Phase (e.g., MeOH/H₂O/0.1% TFA) inject 3. Inject Sample onto C18 or Phenyl Column prep_mobile_phase->inject gradient 4. Run Gradient Elution (e.g., 10-100% MeOH) inject->gradient collect 5. Collect Fractions Based on UV Detection gradient->collect analyze 6. Analyze Fractions (LC-MS, ¹H NMR) collect->analyze combine 7. Combine Pure Fractions (>95% purity) analyze->combine evaporate 8. Remove Solvent (Rotary Evaporation/Lyophilization) combine->evaporate end end evaporate->end Pure Compound

Caption: General workflow for the purification of fluorinated triazolopyrazines via HPLC.

  • Sample Preparation: Dissolve the crude fluorinated triazolopyrazine compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation and Columns:

    • System: A preparative HPLC system equipped with a UV detector.

    • Columns: A C18 or Phenyl-Hexyl column is often effective. For particularly challenging separations, a specialized fluorinated stationary phase may provide better selectivity.[3][4]

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN) with 0.1% TFA.[3]

  • Chromatographic Conditions:

    • Flow Rate: Typically 5-20 mL/min for semi-preparative or preparative scale.

    • Gradient: A common starting point is a linear gradient from 10% B to 100% B over 40-60 minutes.[6] This should be optimized based on analytical HPLC results.

    • Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical LC-MS or ¹H NMR.

  • Product Isolation: Combine the fractions with the desired purity (>95%). Remove the solvent via rotary evaporation (for volatile solvents like MeOH/ACN) or lyophilization (if water is present) to yield the pure compound.[6]

Protocol 2: Recrystallization

This is a general protocol for the recrystallization of a solid fluorinated triazolopyrazine compound.[1]

  • Solvent Screening: Test the solubility of the crude compound in a range of solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, water) to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[1] Solvent mixtures (a "good" solvent and an "anti-solvent") can also be effective.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent required.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This prevents premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[1] The purity should be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis.

References

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: My overall yield of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the multi-step synthesis. A systematic approach to troubleshooting each step is recommended.

  • Incomplete Initial Reaction: The initial formation of trifluoroacetohydrazide from ethyl trifluoroacetate and hydrazine hydrate is crucial. Ensure the hydrazine hydrate is of good quality and the reaction temperature is maintained around 20°C for at least one hour to drive the reaction to completion.[1]

  • Suboptimal Cyclization Conditions: The subsequent cyclization steps are sensitive to reaction conditions.

    • The formation of the oxadiazole intermediate requires heating with a dehydrating agent like POCl₃ at approximately 80°C for an extended period (e.g., 24 hours).[1][2] Incomplete dehydration can be a significant cause of low yield.

    • The final ring-closing step to form the triazolo[4,3-A]pyrazine ring is typically acid-catalyzed (e.g., with concentrated HCl) and requires heating to around 55°C.[1][2] Ensure the acid is added slowly and the temperature is carefully controlled.

  • Moisture and Air Sensitivity: While not explicitly stated for all steps, many reactions in heterocyclic synthesis are sensitive to moisture and atmospheric oxygen. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents, especially during the cyclization steps.

  • Purity of Reagents: Impurities in starting materials or solvents can lead to side reactions and reduce the yield of the desired product. Use reagents of high purity and ensure solvents are appropriately dried.

  • Inefficient Purification: Product loss during workup and purification is a common issue. Optimize your purification technique, whether it be column chromatography or recrystallization, to minimize loss.

Question 2: I am observing multiple spots on my TLC plate after the final cyclization step. What are the potential side products and how can I minimize them?

Answer: The formation of multiple products indicates the presence of side reactions or unreacted intermediates.

  • Incomplete Cyclization: One of the major spots could be the uncyclized intermediate from the previous step. To address this, you can try extending the reaction time or slightly increasing the temperature during the final cyclization. However, be cautious as excessive heat can lead to degradation.

  • Side Reactions of Intermediates: The intermediates in this synthesis contain reactive functional groups that can participate in undesired reactions. For example, the hydrazine moiety is a strong nucleophile and can potentially react with other electrophiles present in the reaction mixture.

  • Alternative Cyclization Pathways: Depending on the specific intermediates and reaction conditions, there might be possibilities for the formation of isomeric products. Careful control of reaction parameters is key to favoring the desired cyclization.

  • Purification Strategy: To isolate the desired product from impurities, column chromatography is often employed. A solvent system of ethyl acetate/cyclohexane has been shown to be effective for purifying related derivatives.[1]

Question 3: The purification of the final product by column chromatography is proving difficult, with poor separation of the main product from a closely running impurity. What can I do?

Answer: Achieving good separation during column chromatography can be challenging.

  • Optimize Solvent System: Experiment with different solvent systems and gradients. A shallow gradient or isocratic elution with a fine-tuned solvent mixture might improve separation. Consider trying different solvent combinations based on the polarity of your compound and the suspected impurity.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove closely related impurities. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine?

A1: While a specific overall yield for the parent compound is not consistently reported across the literature, related derivatives have been synthesized in "good" to "excellent" yields. For example, derivatives have been reported with yields as high as 92% and 95% in the final step of the synthesis.[3] A patent describing a multi-step synthesis reports a final product with a purity of 99.3% as determined by HPLC, suggesting a high-yielding process.[4]

Q2: What are the key safety precautions to take during this synthesis?

A2: Several reagents used in this synthesis require careful handling:

  • Hydrazine hydrate: It is highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus oxychloride (POCl₃): It is a corrosive and moisture-sensitive reagent that reacts violently with water. Handle under anhydrous conditions in a fume hood.

  • Concentrated Hydrochloric Acid (HCl): It is highly corrosive. Use appropriate PPE.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Data Presentation

Table 1: Summary of a Multi-Step Synthesis Protocol

StepReactionReagents and ConditionsDuration
1Formation of TrifluoroacetohydrazideEthyl trifluoroacetate, 35% Hydrazine hydrate, Acetonitrile1 hour at 20°C[1][2]
2Acylation50% NaOH, Chloroacetyl chloride, Acetonitrile3 hours at 10°C[1][2]
3Oxadiazole FormationPOCl₃, Acetonitrile24 hours at 80°C[1][2]
4Ring Opening and CyclizationEthylenediamine, Methanol1 hour at -20°C[1][2]
5Final CyclizationConcentrated HCl, Methanol1 hour at 55°C[1][2]

Table 2: Reported Yields for Derivatives of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

DerivativeFinal Step Yield/PurityReference
N-[4-(chloromethyl)phenyl]-3-(trifluromethyl)-5,6-dihydro-[1][2][4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide92%[3]
N-[3-methyl-(1,11-biphenyl)-4-yl]-3-(trifluromethyl)-5,6-dihydro-[1][2][4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide95%[3]
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazol[4,3-a] pyrazine hydrochloride99.3% (HPLC Purity)[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine (Multi-step) [1][2]

  • Step 1: Trifluoroacetohydrazide formation. Dissolve ethyl trifluoroacetate in acetonitrile. Add 35% hydrazine hydrate and stir at 20°C for 1 hour.

  • Step 2: Acylation. To the above mixture, add 50% aqueous sodium hydroxide and chloroacetyl chloride dropwise at 10°C and stir for 3 hours.

  • Step 3: Oxadiazole formation. Isolate the product from Step 2 and react it with phosphorus oxychloride in acetonitrile at 80°C for 24 hours.

  • Step 4: Ring opening and initial cyclization. To the oxadiazole intermediate in methanol at -20°C, add ethylenediamine and stir for 1 hour.

  • Step 5: Final cyclization. To the product from Step 4 in methanol, add concentrated hydrochloric acid and heat at 55°C for 1 hour to yield the hydrochloride salt of the target molecule.

Protocol 2: Purification by Column Chromatography

  • Prepare the column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and cyclohexane).

  • Load the sample: Dissolve the crude product in a minimum amount of the elution solvent and load it onto the column.

  • Elute the column: Run the solvent system through the column, collecting fractions.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_reagents1 Reagents cluster_step2 Step 2 cluster_reagents2 Reagents cluster_step3 Step 3 cluster_reagents3 Reagents cluster_step4 Step 4 cluster_reagents4 Reagents cluster_final Final Product A Ethyl Trifluoroacetate C Trifluoroacetohydrazide A->C B Hydrazine Hydrate B->C E Acyclic Intermediate C->E Acylation D Chloroacetyl Chloride NaOH D->E G Oxadiazole Intermediate E->G Dehydration/ Cyclization F POCl3 F->G I Piperazine Intermediate G->I Ring Opening/ Cyclization H Ethylenediamine H->I K 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine I->K Final Cyclization J Conc. HCl J->K

Caption: Synthetic workflow for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

Troubleshooting_Yield Start Low Yield Observed Q1 Incomplete Reaction? Start->Q1 A1_1 Increase Reaction Time Q1->A1_1 Yes A1_2 Increase Temperature Q1->A1_2 Yes A1_3 Check Reagent Quality Q1->A1_3 Yes Q2 Side Reactions? Q1->Q2 No A2_1 Optimize Reaction Conditions (Temp, Conc.) Q2->A2_1 Yes A2_2 Use Inert Atmosphere Q2->A2_2 Yes Q3 Purification Issues? Q2->Q3 No A3_1 Optimize Chromatography (Solvent, Gradient) Q3->A3_1 Yes A3_2 Attempt Recrystallization Q3->A3_2 Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with triazolopyrazine derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my triazolopyrazine derivatives show poor solubility in aqueous buffers?

A1: Triazolopyrazine derivatives, particularly those developed as kinase inhibitors or antimalarial agents, often possess hydrophobic properties due to their aromatic ring systems and other lipophilic functional groups. This hydrophobicity leads to low solubility in polar solvents like aqueous buffers, which are commonly used in biological assays. Factors such as crystal lattice energy, molecular weight, and the absence of ionizable groups can further contribute to poor aqueous solubility. For some series of triazolopyrazine compounds, improving solubility and metabolic stability while maintaining potency is a key optimization goal.[1][2]

Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assays?

A2:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, representing the maximum concentration of a substance that can be dissolved to form a saturated solution at a specific temperature and pressure. It is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate.

  • Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer. This measurement is often more relevant for high-throughput screening (HTS) and other in vitro biological assays where compounds are introduced from a stock solution and the experiment is conducted over a relatively short period. Low kinetic solubility can lead to compound precipitation and inaccurate assay results.

For most initial in vitro assays, kinetic solubility is a more practical consideration.

Q3: How can I quickly assess the solubility of my triazolopyrazine derivative before starting a large-scale experiment?

A3: A simple visual inspection of serial dilutions can be a rapid preliminary check. Prepare a series of dilutions of your compound from a concentrated stock (e.g., in DMSO) into your assay buffer in a clear microplate. Visually inspect the wells for any signs of precipitation, such as cloudiness or visible particles, against a dark background. For a more quantitative assessment, a nephelometric assay, which measures light scattering caused by undissolved particles, can provide a quick and high-throughput determination of kinetic solubility.

Q4: What is the maximum recommended concentration of DMSO in my cell-based assay?

A4: The final concentration of dimethyl sulfoxide (DMSO) in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other artifacts. For particularly sensitive cell lines or assays, the DMSO concentration may need to be even lower. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: Can formulation strategies used for other poorly soluble compounds be applied to triazolopyrazine derivatives?

A5: Yes, many of the established formulation strategies for improving the solubility of poorly soluble drugs can be adapted for triazolopyrazine derivatives. These include pH modification (if the compound has ionizable groups), the use of co-solvents, complexation with cyclodextrins, and the preparation of nanosuspensions or solid dispersions. The choice of strategy will depend on the specific physicochemical properties of the derivative and the requirements of the biological assay.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
Observation Potential Cause Recommended Solution
Cloudiness or visible particles appear instantly upon adding the compound stock to the buffer."Solvent Shock": The rapid change in solvent polarity from a high concentration in an organic solvent (like DMSO) to an aqueous environment causes the compound to crash out of solution.1. Reduce Final Concentration: Lower the target concentration of the triazolopyrazine derivative in the assay. 2. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% aqueous buffer) before the final dilution into the assay buffer. 3. Increase Mixing Energy: Immediately after adding the stock solution to the buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting.
The issue is more pronounced at higher concentrations.Exceeding Kinetic Solubility Limit: The intended final concentration is above the kinetic solubility of the compound in the assay buffer.Determine the kinetic solubility of your compound using a nephelometric or HPLC-based assay to establish the maximum workable concentration.
Issue 2: Compound Precipitates Over Time During the Assay Incubation
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or develops visible precipitate during incubation at 37°C.Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit, and over time, the supersaturated solution returns to equilibrium by precipitating the excess compound.1. Lower the Compound Concentration: Operate at a concentration below the determined thermodynamic solubility. 2. Incorporate Solubilizing Excipients: If the assay allows, add a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) or a cyclodextrin to the assay buffer to increase solubility. Always test the excipient alone to ensure it doesn't interfere with the assay.
Precipitation is observed after moving plates from room temperature to an incubator.Temperature Effects on Solubility: The solubility of some compounds can decrease with an increase in temperature.Pre-warm the assay buffer and all other reagents to the incubation temperature before adding the triazolopyrazine derivative.
The pH of the culture medium changes during the experiment, leading to precipitation.pH-Dependent Solubility: The compound's solubility is sensitive to changes in pH, and cellular metabolism can alter the pH of the culture medium over time.Ensure the medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES). Test the pH-solubility profile of your compound to understand its sensitivity.

Data Presentation: Solubility of Triazolopyrazine Derivatives

The following table summarizes publicly available solubility data for a selection of antimalarial triazolopyrazine derivatives from the Open Source Malaria (OSM) Series 4. This data can be used as a reference for understanding the general solubility characteristics of this compound class.

Compound ID Chemical Structure Solubility (µg/mL) at pH 6.5
OSM-S-218(Structure not provided in source)25
OSM-S-377(Structure not provided in source)12
OSM-S-272(Structure not provided in source)50
OSM-S-279(Structure not provided in source)25
OSM-S-390(Structure not provided in source)25
OSM-S-353(Structure not provided in source)25
OSM-S-371(Structure not provided in source)< 12
OSM-S-418(Structure not provided in source)< 12
OSM-S-515(Structure not provided in source)> 50

Data sourced from Open Source Malaria documentation.[3]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry

This protocol provides a rapid method to determine the kinetic solubility of triazolopyrazine derivatives in an aqueous buffer.

Materials:

  • Triazolopyrazine derivative stock solution (10 mM in 100% DMSO)

  • Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Clear 96-well microplate

  • Microplate nephelometer

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare a series of concentrations of the triazolopyrazine derivative by serially diluting the 10 mM DMSO stock solution with DMSO.

  • Compound Addition: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate to a new 96-well plate.

  • Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed aqueous assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Mixing and Incubation: Immediately mix the contents of the wells by shaking the plate for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer. The results are typically reported in Nephelometric Turbidity Units (NTU).

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is often defined as the concentration at which the NTU value significantly increases above the baseline, indicating the formation of a precipitate.

Protocol 2: Thermodynamic Solubility Assay using the Shake-Flask Method and HPLC

This protocol determines the equilibrium solubility of a triazolopyrazine derivative.

Materials:

  • Solid (powdered) triazolopyrazine derivative

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column and mobile phase

Procedure:

  • Sample Preparation: Add an excess amount of the solid triazolopyrazine derivative to a vial containing a known volume of the aqueous assay buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification by HPLC:

    • Prepare a standard curve by injecting known concentrations of the triazolopyrazine derivative (dissolved in a suitable organic solvent) into the HPLC system.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and determine the peak area corresponding to the triazolopyrazine derivative.

  • Calculation: Use the standard curve to determine the concentration of the triazolopyrazine derivative in the diluted sample. Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. This value represents the thermodynamic solubility.

Signaling Pathways and Experimental Workflows

Triazolopyrazine derivatives have been investigated as inhibitors of several key signaling pathways implicated in diseases such as cancer and malaria. Understanding these pathways is crucial for interpreting experimental results.

c-Met Signaling Pathway

Many triazolopyrazine derivatives have been designed as inhibitors of the c-Met receptor tyrosine kinase, which plays a critical role in cell proliferation, survival, and migration.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration STAT3->Migration Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of triazolopyrazine derivatives.

VEGFR-2 Signaling Pathway

Certain triazolopyrazine derivatives have been developed as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and the inhibitory action of triazolopyrazine derivatives.

PfATP4 and Sodium Homeostasis in P. falciparum

In the context of malaria, some triazolopyrazine derivatives are thought to inhibit PfATP4, a sodium-proton pump in the parasite, leading to a disruption of ion homeostasis.

PfATP4_Mechanism cluster_parasite Plasmodium falciparum cluster_environment Host Cell Cytosol PfATP4 PfATP4 (Na+/H+ Pump) Disruption Ionic Disruption & Parasite Death PfATP4->Disruption leads to Na_out High [Na+] PfATP4->Na_out Na+ efflux Na_in Low [Na+] H_in Low [H+] (Higher pH) H_out High [H+] (Lower pH) H_out->PfATP4 H+ influx Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->PfATP4 Inhibits

Caption: The role of PfATP4 in maintaining sodium homeostasis in P. falciparum and its inhibition.

General Experimental Workflow for Addressing Solubility Issues

Troubleshooting_Workflow Start Start: Poorly Soluble Triazolopyrazine Derivative Assess_Sol Assess Kinetic Solubility (Nephelometry) Start->Assess_Sol Is_Soluble Is Solubility Sufficient for Assay? Assess_Sol->Is_Soluble Run_Assay Proceed with Biological Assay Is_Soluble->Run_Assay Yes Optimize Optimize Formulation Is_Soluble->Optimize No End End: Optimized Assay Conditions Run_Assay->End Co_Solvent Use Co-solvents Optimize->Co_Solvent pH_Adjust Adjust pH Optimize->pH_Adjust Cyclodextrin Use Cyclodextrins Optimize->Cyclodextrin Nanosuspension Prepare Nanosuspension Optimize->Nanosuspension Reassess_Sol Re-assess Solubility Co_Solvent->Reassess_Sol pH_Adjust->Reassess_Sol Cyclodextrin->Reassess_Sol Nanosuspension->Reassess_Sol Reassess_Sol->Is_Soluble

Caption: A logical workflow for troubleshooting and overcoming solubility issues.

References

Identifying and minimizing byproducts in triazolopyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyrazines. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in triazolopyrazine synthesis and what causes them?

A1: Byproduct formation is highly dependent on the specific synthetic route. However, some common classes of byproducts include:

  • Incomplete Cyclization Products: In syntheses involving the cyclization of a pyrazine precursor, such as a 2-hydrazinopyrazine derivative, the reaction may not go to completion, leaving unreacted starting material or intermediate hydrazones. This can be caused by suboptimal reaction temperatures, insufficient reaction times, or the use of a weak acid catalyst when required.

  • N,N-Disubstituted Byproducts: During reactions involving amines, such as reductive amination to introduce substituents, the formation of N,N-disubstituted byproducts can occur. This is often due to an unfavorable molar ratio of the amine to the aldehyde.[1]

  • Dechlorinated Byproducts: In reactions involving chlorinated triazolopyrazine scaffolds, especially under radical conditions, dechlorinated byproducts can be formed through mechanisms like radical disproportionation.[2]

  • Hydroxylated Byproducts: The use of sterically hindered or electron-withdrawing alcohols as nucleophiles can sometimes lead to the formation of hydroxylated byproducts. This occurs when the reactivity of the alkoxide is reduced, making residual water a competitive nucleophile.[2]

  • Side Reactions on Substituents: When functionalizing the triazolopyrazine core, side reactions can occur on existing substituents if they contain reactive sites. For example, indole moieties have acylable sites that can compete in sulfonylation reactions.[1]

  • Over-oxidation Products: In reactions involving an oxidation step, using too strong an oxidizing agent or not carefully controlling the stoichiometry and temperature can lead to the formation of over-oxidized byproducts.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the complexity of your reaction mixture. The presence of multiple spots indicates the formation of byproducts.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating and identifying components of a reaction mixture. The retention time from the HPLC provides information on the polarity of the compounds, while the mass spectrometer gives you the molecular weight of the parent ion and fragmentation patterns, which can be used to elucidate the structure of the byproducts.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both the desired product and any isolated byproducts.

  • Infrared (IR) Spectroscopy: IR can help identify the presence of specific functional groups in your byproducts, which can give clues to their identity.

Q3: What are the general strategies to minimize byproduct formation?

A3: Minimizing byproducts often involves careful optimization of reaction conditions:

  • Control of Stoichiometry: Using the correct molar ratios of reactants is crucial. For example, in reductive amination, using a slight excess of the amine (e.g., 1.2:1 amine to aldehyde) can help to minimize the formation of N,N-disubstituted byproducts.[1]

  • Temperature and Reaction Time: Ensure the reaction is carried out at the optimal temperature for a sufficient amount of time to drive the reaction to completion and minimize the presence of unreacted starting materials and intermediates. Monitoring the reaction by TLC or HPLC-MS is recommended.

  • Choice of Reagents: Select reagents that are specific for the desired transformation. For instance, use a mild oxidizing agent when appropriate to avoid over-oxidation. In cases of competing nucleophiles, ensure your desired nucleophile is significantly more reactive under the reaction conditions.

  • Control of pH: For reactions that are pH-sensitive, careful control and monitoring of the pH throughout the reaction is essential to favor the desired reaction pathway.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

  • Purification of Starting Materials: Impurities in starting materials can sometimes act as catalysts for side reactions. Ensure the purity of your starting materials before use.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during triazolopyrazine synthesis.

Observation Potential Cause(s) Suggested Actions & Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction- Formation of multiple byproducts- Product degradation- Monitor reaction progress: Use TLC or HPLC-MS to determine the optimal reaction time.- Optimize temperature: Gradually increase or decrease the reaction temperature to find the optimum.- Check reagent stoichiometry: Vary the molar ratios of reactants.- Evaluate reagent purity: Purify starting materials if necessary.- Consider a different synthetic route.
Multiple Spots on TLC Close to the Product Spot - Isomeric byproducts- Closely related side-products- Improve chromatographic separation: Experiment with different solvent systems for TLC and column chromatography.- Utilize preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.- Characterize the impurities: Isolate the main byproducts and characterize them by MS and NMR to understand their origin.
Unexpected Peak in Mass Spectrum - Formation of an unexpected byproduct- Presence of a persistent impurity from starting materials- Analyze fragmentation pattern: The fragmentation pattern in the MS can provide structural clues.- Check starting materials: Run an MS of your starting materials to rule out impurities.- Consider reaction with solvent or reagents: Could the unexpected mass correspond to an adduct with the solvent or another reagent?
Product is Difficult to Purify by Column Chromatography - Product and byproduct have very similar polarity- Product is unstable on silica gel- Try a different stationary phase: Consider using alumina or reverse-phase silica.- Use a different purification technique: Recrystallization or preparative HPLC may be more effective.- Modify the product: If possible, temporarily protect a functional group to alter the polarity for easier separation, followed by deprotection.

Data on Byproduct Minimization

Reaction Parameter Observation Recommendation Quantitative Impact (Example)
Amine:Aldehyde Molar Ratio (Reductive Amination) Formation of N,N-disubstituted byproductsUse a slight excess of the amineIncreasing the amine to aldehyde ratio from 1:1 to 1.2:1 can significantly improve the purity of the target product.[1]
Nucleophile Choice (Substitution on Chloro-triazolopyrazine) Formation of hydroxylated byproduct with hindered/deactivated alcoholsUse a less hindered or more nucleophilic alcohol. Ensure anhydrous conditions.The use of 2,2,2-trifluoroethanol led to the formation of an unexpected hydroxylated side product due to the decreased nucleophilicity of the corresponding alkoxide, making hydroxide a competitive nucleophile.[2]
Reaction Conditions (Sulfonylation of Indole-containing Triazolopyrazine) Sulfonylation at both the desired site and the indole ringSlowly add the sulfonylation reagent at a low temperature (0 °C)Controlled addition at low temperature can achieve selective sulfonylation.[1]

Experimental Protocols

General Protocol for Monitoring Triazolopyrazine Synthesis by HPLC-MS

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a solution of sodium bicarbonate for an acid-catalyzed reaction). Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC-MS analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a good starting point (e.g., Acquity CSH C18).[4]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or ammonium formate, is commonly used.[4]

    • Flow Rate: Typically 0.2-1.0 mL/min.

    • Injection Volume: 1-10 µL.

    • Detection: UV detector set at a wavelength where the starting materials, intermediates, and products absorb.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common for this class of compounds.

    • Polarity: Positive ion mode is often effective for nitrogen-containing heterocycles.

    • Analysis Mode: Full scan mode to identify all ions present. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis and quantification of specific compounds.[4]

General Protocol for Purification of Triazolopyrazines by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation of your target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.

  • Column Packing:

    • Choose a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.

    • Add a thin layer of sand on top of the silica to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazolopyrazine.

Visualizing Reaction Pathways and Troubleshooting Logic

Byproduct Formation in Radical Dechlorination

Byproduct_Formation_Radical_Dechlorination Triazolopyrazine_Scaffold_7 Triazolopyrazine Scaffold (7) Radical_19 Radical Intermediate (19) Triazolopyrazine_Scaffold_7->Radical_19 + Dichloroethyl Radical Dichloroethyl_Radical 1,1-Dichloroethyl Radical Disproportionation Radical Disproportionation Radical_19->Disproportionation Product_15 Product (15) Disproportionation->Product_15 Dihydro_Intermediate_20 Dihydro Intermediate (20) Disproportionation->Dihydro_Intermediate_20 Dechlorinated_Product_16 Dechlorinated Byproduct (16) Dihydro_Intermediate_20->Dechlorinated_Product_16 - HCl

Caption: Mechanism of dechlorinated byproduct formation via radical disproportionation.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Progress (TLC/HPLC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete extend_time Increase Reaction Time / Temperature is_complete->extend_time No check_byproducts Analyze Byproducts is_complete->check_byproducts Yes extend_time->check_reaction optimize_conditions Optimize Stoichiometry / Reagents check_byproducts->optimize_conditions purification_issue Investigate Purification Step check_byproducts->purification_issue end Improved Yield optimize_conditions->end purification_issue->end

Caption: A logical workflow for troubleshooting low yields in triazolopyrazine synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Purification_Workflow Start Start Synthesis Reaction Triazolopyrazine Synthesis Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup / Extraction Monitoring->Workup Reaction Complete Crude_Product Crude Product Workup->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis End Final Product Analysis->End

Caption: A general experimental workflow for the synthesis and purification of triazolopyrazines.

References

Stability testing of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine?

A1: Based on its structure, the primary stability concerns for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine include susceptibility to hydrolysis at extreme pH conditions, potential for photodegradation due to its aromatic heterocyclic nature, and thermal degradation at elevated temperatures. The trifluoromethyl group is generally considered to enhance chemical and thermal stability.

Q2: How should I prepare my samples for stability testing?

A2: For solid-state testing, use a chemically inert and transparent container. For solution-state studies, dissolve the compound in a suitable solvent system. It is crucial to select solvents that do not react with the compound. For forced degradation studies where the compound's solubility is a challenge, inert organic co-solvents like acetonitrile or methanol may be used, but their potential for interaction should be evaluated.

Q3: What are the recommended storage conditions for long-term and accelerated stability testing?

A3: Following the International Council for Harmonisation (ICH) Q1A(R2) guidelines, the recommended storage conditions are:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH.

Q4: How much degradation is considered significant in forced degradation studies?

A4: The goal of forced degradation is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API).[1][2] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions and can complicate the analysis.[1][2]

Q5: What is a stability-indicating method, and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products without interference from the API, excipients, or other impurities. This is crucial for ensuring the safety and efficacy of a drug product throughout its shelf life.

Troubleshooting Guides

HPLC Method Development and Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the analyte. - Column overload. - Column contamination or degradation. - Sample solvent incompatible with the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a guard column and/or flush the column with a strong solvent. - Dissolve the sample in the mobile phase or a weaker solvent.[3]
Drifting Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column not properly equilibrated. - Column aging.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate between runs. - Replace the column if performance continues to degrade.
Ghost Peaks - Contaminants in the mobile phase or from the sample matrix. - Carryover from previous injections. - Impurities from the injection solvent.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler. - Analyze a blank injection of the sample solvent to identify any impurity peaks.
Poor Resolution Between API and Degradants - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Gradient slope is too steep.- Modify the organic solvent ratio or the pH of the aqueous phase. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). - Optimize the gradient profile to improve separation.
Forced Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
No or Minimal Degradation Observed - Stress conditions are too mild. - The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (acid, base, oxidizing agent). - Increase the temperature or duration of exposure. - For photostability, ensure the light source provides the required intensity and spectral distribution as per ICH Q1B guidelines.[4][5][6]
Excessive Degradation (>20%) - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the temperature or shorten the exposure time. - Take multiple time points to identify the optimal duration for achieving the target degradation.
Precipitation of Sample During Stressing - Poor solubility of the compound or its degradants in the stress medium.- Use a co-solvent (e.g., acetonitrile, methanol) to improve solubility, ensuring it doesn't interfere with the degradation pathway. - Reduce the initial concentration of the compound.
Inconsistent Degradation Results - Poor control over experimental parameters. - Instability of the stressor (e.g., hydrogen peroxide decomposition).- Precisely control temperature, humidity, and light exposure. - Prepare fresh stressor solutions for each experiment. - Ensure uniform exposure of the sample to the stress condition.

Experimental Protocols

The following protocols are based on the ICH Q1A(R2) and Q1B guidelines and should be adapted for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating method.[9]

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C and sample at appropriate time points.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Store at 60°C and sample at appropriate time points.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature and protected from light. Sample at appropriate time points.

3. Thermal Degradation:

  • Expose the solid compound to dry heat at a temperature above the accelerated stability condition (e.g., 80°C). Sample at appropriate time points.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

Stability Study Protocol

1. Sample Preparation:

  • Prepare at least three batches of the drug substance.

  • Package the samples in containers that are representative of the proposed commercial packaging.

2. Storage Conditions and Testing Frequency:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

3. Analytical Tests:

  • Appearance

  • Assay (e.g., by a validated stability-indicating HPLC method)

  • Degradation Products/Impurities

  • Moisture Content

Data Presentation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Example of Forced Degradation Results for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Stress ConditionDurationAssay (%)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Total Degradants (% Area)Mass Balance (%)
0.1 M HCl 24 hours92.53.11.86.599.0
0.1 M NaOH 8 hours88.25.42.99.898.0
3% H₂O₂ 24 hours95.11.5-3.298.3
Thermal (80°C) 48 hours98.60.8-1.199.7
Photostability 1.2 M lux hrs96.32.20.53.099.3

Table 2: Example of Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Degradant A (% Area)Total Degradants (% Area)
0 White to off-white powder99.8< 0.050.12
3 White to off-white powder99.50.080.25
6 White to off-white powder99.10.150.45

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning and Preparation cluster_forced_degradation Phase 2: Forced Degradation cluster_stability_study Phase 3: Formal Stability Study cluster_conclusion Phase 4: Conclusion start Start: Stability Study of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine select_batches Select ≥ 3 Primary Batches start->select_batches develop_method Develop & Validate Stability-Indicating Method select_batches->develop_method forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) develop_method->forced_degradation identify_degradants Identify Degradation Products & Pathways forced_degradation->identify_degradants storage Place Samples in Storage (Long-Term, Accelerated, Intermediate) identify_degradants->storage testing Test at Specified Time Points storage->testing testing->testing data_analysis Analyze Data & Assess Trends testing->data_analysis establish_shelf_life Establish Re-test Period/ Shelf Life data_analysis->establish_shelf_life end End: Complete Stability Profile establish_shelf_life->end

Caption: Workflow for stability testing of a new drug substance.

Troubleshooting_Logic cluster_analytical Analytical Troubleshooting cluster_experimental Experimental Troubleshooting start Unacceptable Stability Result (e.g., OOS Impurity) investigate_analytical Investigate Analytical Method start->investigate_analytical investigate_experimental Investigate Experimental Conditions start->investigate_experimental check_system Check HPLC System Suitability investigate_analytical->check_system review_storage Review Storage Conditions (Temp/RH Logs) investigate_experimental->review_storage reinject Re-inject Standard/Sample check_system->reinject reprepare Re-prepare Sample reinject->reprepare method_error Analytical Method Error Confirmed reprepare->method_error check_packaging Inspect Container Closure Integrity review_storage->check_packaging review_handling Review Sample Handling Procedures check_packaging->review_handling degradation_confirmed True Degradation Confirmed review_handling->degradation_confirmed

Caption: Logic diagram for troubleshooting out-of-spec stability results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antibacterial Assays of Triazolopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the antibacterial testing of triazolopyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent Minimum Inhibitory Concentration (MIC) values for triazolopyrazines?

A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[1] Minor variations in experimental methodology can lead to significant discrepancies.[1] Key factors include the preparation of the triazolopyrazine compound, inoculum density, media composition, and incubation conditions.[2][3][4]

Q2: How much variability in MIC results is considered acceptable?

A2: Due to the serial two-fold dilutions used in MIC assays, a variation of one dilution is generally considered acceptable.[1] However, greater variability suggests underlying issues in the experimental protocol or with the reagents.[1]

Q3: Can the physicochemical properties of triazolopyrazines affect assay results?

A3: Yes. The solubility and stability of the specific triazolopyrazine derivative are critical. Poor solubility can lead to precipitation in the assay medium, resulting in an inaccurate assessment of the compound's activity.[1][5] Similarly, degradation of the compound during storage or incubation can lead to a loss of antibacterial effect.[5]

Q4: How can I confirm if batch-to-batch variability of my triazolopyrazine compound is the source of inconsistency?

A4: To determine if a new batch of a triazolopyrazine compound has different efficacy, perform a parallel MIC assay comparing the new batch to a trusted reference batch.[2] Analytical methods such as High-Performance Liquid Chromatography (HPLC) can assess purity and concentration, while Mass Spectrometry (MS) can confirm the structural integrity of the compound in the new batch.[2]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution Assays

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC values for a novel triazolopyrazine. What are the potential causes and solutions?

Answer: Inconsistent MIC results can arise from multiple factors throughout the experimental workflow. A systematic approach is essential to pinpoint the source of the variability.[5]

Troubleshooting Workflow: Inconsistent MIC Results

cluster_0 Investigation Areas cluster_1 Potential Solutions Inoculum_Prep Inoculum Preparation Sol_Inoculum Standardize Inoculum Density (0.5 McFarland) Inoculum_Prep->Sol_Inoculum Compound_Prep Triazolopyrazine Preparation Sol_Compound Verify Solubility & Stability Compound_Prep->Sol_Compound Assay_Exec Assay Execution Sol_Assay Check Pipetting Technique & Calibration Assay_Exec->Sol_Assay Incubation Incubation Conditions Sol_Incubation Ensure Consistent Temperature & Atmosphere Incubation->Sol_Incubation Data_Interp Data Interpretation Sol_Data Use Standardized Reading Method (Visual/Spectrophotometric) Data_Interp->Sol_Data Initial_Observation Inconsistent MIC Results Initial_Observation->Inoculum_Prep Initial_Observation->Compound_Prep Initial_Observation->Assay_Exec Initial_Observation->Incubation Initial_Observation->Data_Interp

Caption: Troubleshooting workflow for inconsistent MIC results.

Potential Causes and Solutions for Inconsistent MICs

Potential Cause Troubleshooting Steps References
Inoculum Preparation
Inconsistent Inoculum DensityStandardize the inoculum to a 0.5 McFarland standard before each experiment. Use a photometric device for accuracy.[1][4]
Use of an old or non-viable cultureAlways use a fresh culture in the mid-logarithmic growth phase.[2]
Contaminated CultureStreak the culture on an appropriate agar plate to check for purity before preparing the inoculum.[5]
Triazolopyrazine Compound
Poor Solubility/PrecipitationPrepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution. Visually inspect wells for any signs of precipitation.[1][5]
Degradation of CompoundPrepare fresh stock solutions for each experiment and store them according to the manufacturer's recommendations to prevent degradation.[2][5]
Assay Procedure
Inaccurate PipettingCalibrate pipettes regularly and use proper pipetting techniques, especially during serial dilutions.[5]
Cross-ContaminationUse fresh pipette tips for each dilution and well.[5]
Incubation
Temperature or Time VariationsEnsure the incubator is calibrated and maintain consistent incubation times as per the established protocol.[4][5]
Reading Results
Subjective InterpretationHave two individuals read the plates independently. For a more objective measurement, use a microplate reader to measure optical density (OD). The MIC is the lowest concentration that inhibits visible growth.[5]
Issue 2: Inconsistent Zone of Inhibition in Disk Diffusion Assays

Question: The zones of inhibition for our triazolopyrazine compound are inconsistent in size and sometimes have irregular shapes. How can we improve the reproducibility of our disk diffusion assays?

Answer: Reproducibility in disk diffusion assays is highly dependent on standardized procedures. Variations in agar depth, inoculum density, and disk placement can all contribute to inconsistent results.[1]

Troubleshooting Logic for Disk Diffusion Assays

Start Inconsistent Disk Diffusion Results Check_Inoculum Is the inoculum standardized (0.5 McFarland)? Start->Check_Inoculum Check_Agar Is the agar depth consistent (e.g., 4 mm)? Check_Inoculum->Check_Agar Yes Standardize_Inoculum Adjust inoculum to 0.5 McFarland Check_Inoculum->Standardize_Inoculum No Check_Disk Is the disk placement and storage appropriate? Check_Agar->Check_Disk Yes Standardize_Agar Ensure consistent agar depth during pouring Check_Agar->Standardize_Agar No Check_Compound Is the triazolopyrazine compound active? Check_Disk->Check_Compound Yes Standardize_Disk Ensure firm disk contact with agar and proper storage Check_Disk->Standardize_Disk No End Review and Refine Protocol Check_Compound->End Yes Verify_Compound Check compound expiration and storage. Prepare fresh disks. Check_Compound->Verify_Compound No Standardize_Inoculum->Check_Agar Standardize_Agar->Check_Disk Standardize_Disk->Check_Compound Verify_Compound->End

Caption: Troubleshooting logic for disk diffusion assays.

Potential Causes and Solutions for Inconsistent Disk Diffusion Results

Potential Cause Troubleshooting Steps References
Inconsistent InoculumEnsure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. The lawn of bacteria on the agar plate should be uniform.[1][6]
Variation in Agar DepthPour agar plates to a consistent depth (e.g., 4 mm), as this significantly affects the diffusion of the compound.[1][7]
Improper Disk PlacementEnsure disks are pressed firmly onto the agar surface to provide complete contact.[1]
Degradation of Compound on DisksStore prepared disks according to stability data, and prepare fresh disks if the compound is suspected to be inactive.[1]
Fuzzy or Indistinct Zone EdgesThis may indicate a mixed culture or swarming motility of the bacteria. Ensure a pure culture is used.[1]
No Zone of InhibitionThis could be due to bacterial resistance or an inactive compound. Verify the activity with a known susceptible control strain.[1]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]

  • Preparation of Triazolopyrazine Dilutions:

    • Prepare a stock solution of the triazolopyrazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.[4]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.[4]

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][4]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the triazolopyrazine dilutions with the prepared bacterial suspension.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[4]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Result Interpretation:

    • The MIC is the lowest concentration of the triazolopyrazine compound that completely inhibits visible growth of the organism.[5]

Disk Diffusion Assay

This protocol is based on standardized disk diffusion methodologies.[1][7]

  • Inoculum Preparation:

    • Prepare an inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.[1]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth.[6]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the triazolopyrazine compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.[1]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.[6]

Quantitative Data Summary

The following tables summarize the antibacterial activity of various triazolopyrazine derivatives against common bacterial strains as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Triazolo[4,3-a]pyrazine Derivatives

CompoundMIC (µg/mL) vs. Staphylococcus aureusMIC (µg/mL) vs. Escherichia coliReference
2e 3216[8][9][10]
Ampicillin (Control) 328[8][10]

Table 2: Antibacterial Activity of Novel Triazole-Pyrazine Derivatives

CompoundInhibition Zone (mm) vs. E. coliInhibition Zone (mm) vs. P. aeruginosaMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaReference
1 > Ampicillin> Ampicillin5-[11]
3 > Ampicillin> Ampicillin-5[11]
4 > Ampicillin> Ampicillin & Chloramphenicol5-[11]
8 > Ampicillin---[11]
Ampicillin (Control) ----[11]
Chloramphenicol (Control) ----[11]

References

Scaling up the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when scaling up the synthesis of this key intermediate for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine at a lab scale?

A1: A widely reported route starts with the reaction of ethyl trifluoroacetate and hydrazine hydrate to form trifluoroacetohydrazide. This intermediate is then reacted with chloroacetyl chloride, followed by cyclization using phosphorus oxychloride (POCl₃) to form an oxadiazole. Subsequent reaction with ethylenediamine and final cyclization with hydrochloric acid yields the target compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The key safety challenges are associated with the use of hazardous reagents.

  • Hydrazine Hydrate: Highly toxic and corrosive. Dilute aqueous solutions are preferred to mitigate risks of flammability and thermal runaway.[1][2] All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE).[2][3]

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, alcohols, and amines.[4] It is critical to handle POCl₃ under inert, anhydrous conditions.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Exothermic Reactions: Several steps, particularly the cyclization with POCl₃ and quenching procedures, can be highly exothermic. On a large scale, inefficient heat removal can lead to runaway reactions.[5][6]

Q3: Why is heat transfer a critical issue in scaling up this process?

A3: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[5][6] This means a large reactor is much less efficient at dissipating heat through its jacket compared to a small lab flask.[5][6] Inadequate heat removal during exothermic steps can lead to temperature spikes, causing side reactions, product degradation, and potentially dangerous runaway conditions.[5][7]

Q4: Can I expect the same yield and purity at a larger scale as in the lab?

A4: Not necessarily. Scaling up can introduce new challenges that may affect yield and purity.[8] Issues like inefficient mixing, localized overheating, and changes in mass transfer can lead to the formation of new impurities or a different impurity profile.[8] It is crucial to re-optimize reaction conditions at the larger scale.

Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during the scale-up synthesis, presented in a question-and-answer format.

Problem 1: The yield of the trifluoroacetohydrazide (Step 1) is low.

  • Possible Cause: Incomplete reaction or side reactions.

  • Troubleshooting Steps:

    • Monitor Temperature: The reaction of ethyl trifluoroacetate with hydrazine hydrate is exothermic. On a larger scale, ensure the temperature is controlled, typically around 20°C, to prevent side reactions.

    • Reagent Quality: Verify the purity of ethyl trifluoroacetate and the concentration of the hydrazine hydrate solution.

    • Mixing Efficiency: Ensure adequate agitation. In a large reactor, poor mixing can lead to localized concentration gradients and incomplete conversion.

Problem 2: During the cyclization with POCl₃ (Step 3), the reaction mixture turns dark and forms a thick, hard-to-stir slurry.

  • Possible Cause: Polymerization or decomposition due to poor temperature control. The cyclodehydration reaction is highly exothermic.

  • Troubleshooting Steps:

    • Controlled Addition: Add POCl₃ slowly and sub-surface if possible to maintain the reaction temperature, typically around 80°C.

    • Solvent Choice: Ensure the solvent (e.g., acetonitrile) is completely anhydrous. The presence of water will cause a violent reaction with POCl₃ and lead to byproducts.[9]

    • Improve Agitation: Use an appropriate impeller and agitation speed to keep solids suspended and ensure even heat distribution. If the slurry becomes too thick, consider increasing the solvent volume, though this may impact reaction kinetics and downstream processing.

Problem 3: After scaling up, a new, significant impurity is detected by HPLC analysis in the final product.

  • Possible Cause: The change in the surface-area-to-volume ratio may lead to longer heating or cooling times, promoting different side reactions.[6]

  • Troubleshooting Steps:

    • Impurity Identification: Isolate the impurity using preparative chromatography and characterize it by mass spectrometry and NMR to understand its structure. This will provide clues about its formation pathway.

    • Review Reaction Conditions: Pay close attention to temperature profiles during the reaction and workup. Localized "hot spots" in the reactor can cause degradation of starting materials or products.[5]

    • Workup and Purification: The workup procedure may need to be modified for a larger scale. For instance, the rate of quenching an exothermic reaction is critical. The purification method (e.g., column chromatography, recrystallization) may also need to be re-optimized to remove the new impurity.[10][11]

Problem 4: The final cyclization step to form the triazolopyrazine ring is sluggish or incomplete.

  • Possible Cause: Insufficient acid catalyst or presence of impurities that interfere with the reaction.

  • Troubleshooting Steps:

    • Acid Concentration: Ensure the hydrochloric acid used is of the correct concentration and that a sufficient number of equivalents are added.

    • Temperature Control: This cyclization step is typically run at an elevated temperature (e.g., 55°C). Verify that the internal temperature of the reactor is reaching and maintaining the target temperature.

    • Purity of Intermediate: Analyze the purity of the precursor from the previous step. Impurities may inhibit the cyclization. An additional purification of the intermediate may be necessary.

Experimental Protocols & Data

Overall Synthesis Workflow

The diagram below outlines the multi-step synthesis process for 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

G cluster_start Starting Materials cluster_steps Synthesis Steps cluster_product Final Product SM1 Ethyl Trifluoroacetate Step1 Step 1: Hydrazide Formation (Acetonitrile, 20°C) SM1->Step1 SM2 Hydrazine Hydrate SM2->Step1 Step2 Step 2: Acylation (NaOH, Chloroacetyl Chloride, 10°C) Step1->Step2 Intermediate II Step3 Step 3: Oxadiazole Formation (POCl3, Acetonitrile, 80°C) Step2->Step3 Intermediate III Step4 Step 4: Ring Opening & Cyclization (Ethylenediamine, Methanol, -20°C) Step3->Step4 Intermediate IV (Oxadiazole) Step5 Step 5: Final Cyclization (Conc. HCl, Methanol, 55°C) Step4->Step5 Intermediate V FP 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Hydrochloride Step5->FP

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

Detailed Experimental Protocol (Lab Scale)

Step 1: Synthesis of Trifluoroacetohydrazide (II) To a solution of ethyl trifluoroacetate (I) in acetonitrile, add 35% hydrazine hydrate dropwise while maintaining the temperature at 20°C. Stir for 1 hour. The resulting solution of trifluoroacetohydrazide (II) is typically used in the next step without isolation.

Step 2: Synthesis of Intermediate (III) Cool the solution of (II) to 10°C. Add 50% aqueous sodium hydroxide and chloroacetyl chloride dropwise simultaneously via separate funnels, keeping the temperature below 15°C. Stir for 3 hours at 10°C.

Step 3: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) To the crude mixture from the previous step, add phosphorus oxychloride (POCl₃). Heat the reaction mixture to 80°C and stir for 24 hours. After cooling, carefully quench the reaction with ice water and extract the product.

Step 4: Synthesis of Intermediate (V) Dissolve the oxadiazole (IV) in methanol and cool to -20°C. Add ethylenediamine (3 equivalents) dropwise. Stir for 1 hour at -20°C.

Step 5: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[7]triazolo[4,3-a]pyrazine Hydrochloride (VI) To the intermediate (V), add concentrated hydrochloric acid. Heat the mixture to 55°C and stir for 1 hour. Cool the solution and evaporate the solvent under reduced pressure to precipitate the hydrochloride salt product.

Data Table: Lab Scale vs. Scaled-Up Parameters (Illustrative)
ParameterLab Scale (10g Product)Pilot Scale (1kg Product)Key Scale-Up Consideration
Reactor Volume 500 mL Round Bottom Flask50 L Jacketed Glass ReactorSurface-area-to-volume ratio decreases, impacting heat transfer.[5][6]
POCl₃ Addition Time 10-15 minutes1-2 hoursSlower addition rate is required to manage the exotherm and maintain temperature control within the reactor's capacity.[7]
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (e.g., pitched-blade turbine)Vigorous and efficient mixing is essential to ensure homogeneity and prevent localized overheating.
Heat Transfer Oil Bath / Heating MantleJacket with Thermal Fluid (Heating/Cooling Loop)The reactor's heat removal capacity is a limiting factor for reaction rate and safety.[7][12]
Workup/Quench Pouring reaction mixture onto iceSlow, controlled reverse-addition of mixture to quench vesselQuenching is highly exothermic and must be carefully controlled to avoid dangerous temperature and pressure increases.
Purification Silica Gel ChromatographyRecrystallization / DistillationChromatography is often not feasible at large scales; alternative, more scalable purification methods are needed.[13]

Visual Troubleshooting Guide

The following decision tree provides a logical workflow for troubleshooting common issues during the scale-up synthesis.

G Start Problem Encountered During Scale-Up LowYield Low Yield? Start->LowYield Impurity New/Increased Impurities? LowYield->Impurity No CheckPurity Verify Starting Material Purity & Stoichiometry LowYield->CheckPurity Yes ReactionStalled Reaction Stalled or Sluggish? Impurity->ReactionStalled No IdentifyImpurity Isolate & Characterize Impurity (LC-MS, NMR) Impurity->IdentifyImpurity Yes PhysicalIssue Physical Issue? (e.g., Thick Slurry, Color Change) ReactionStalled->PhysicalIssue No CheckCatalyst Verify Catalyst/Reagent Loading & Activity ReactionStalled->CheckCatalyst Yes CheckTempControl Confirm Heat Transfer is Sufficient. Is cooling capacity exceeded? PhysicalIssue->CheckTempControl Yes End2 Modify Process Parameters PhysicalIssue->End2 No CheckTemp Review Temperature Profile. Any deviations or hot spots? CheckPurity->CheckTemp CheckMixing Evaluate Agitation Efficiency. Is mixing adequate? CheckTemp->CheckMixing End1 Optimize Reaction Conditions CheckMixing->End1 ReviewWorkup Review Workup & Quench Procedures for Degradation IdentifyImpurity->ReviewWorkup OptimizePurification Re-optimize Purification (e.g., Recrystallization Solvent) ReviewWorkup->OptimizePurification OptimizePurification->End2 CheckInhibitors Analyze for Potential Inhibitors (e.g., Water in POCl3 step) CheckCatalyst->CheckInhibitors CheckInhibitors->End1 CheckSolvent Check Solvent Volume & Purity. Consider dilution. CheckTempControl->CheckSolvent CheckSolvent->End2

Caption: Decision tree for troubleshooting scale-up synthesis issues.

References

Technical Support Center: Stability and Handling of Trifluoromethyl-Containing Heterocyples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-containing heterocycles. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you prevent the degradation of these valuable compounds during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: How stable are trifluoromethyl-containing heterocycles in general?

A1: The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bonds.[1] This stability often imparts significant resistance to chemical, thermal, and photochemical degradation to the parent molecule.[1][2] However, the overall stability of a trifluoromethyl-containing heterocycle is dependent on the entire molecular structure and other present functional groups.[1]

Q2: What are the primary environmental factors that can cause degradation during storage?

A2: The main environmental factors to control are:

  • Moisture/Humidity: Can lead to hydrolysis of the trifluoromethyl group or other sensitive functionalities on the molecule.[1][3]

  • Light: Particularly UV light, can induce photodegradation.[3][4]

  • Temperature: High temperatures can accelerate degradation pathways and, in some cases, lead to thermal decomposition.[5][6]

  • pH: Both acidic and especially alkaline conditions can promote degradation, most notably hydrolysis.[3][7]

Q3: What are the recommended general storage conditions for these compounds?

A3: To ensure maximum stability, trifluoromethyl-containing heterocycles should be stored in a cool, dry, and dark place.[1] It is recommended to keep them in tightly sealed containers, and for particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1][8] Always refer to the Safety Data Sheet (SDS) for specific storage instructions for each compound.[1]

Q4: My trifluoromethyl-containing heterocycle is showing signs of degradation. What are the likely degradation products?

A4: While the degradation pathway is compound-specific, some common degradation products include:

  • Carboxylic Acids: Resulting from the hydrolysis of the trifluoromethyl group, especially under basic conditions.[3]

  • Trifluoroacetic Acid and Fluoride Anions: Often formed as byproducts of photodegradation.[4]

  • Products from the degradation of other functional groups on the molecule, which may be less stable than the trifluoromethyl group itself.

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of the Trifluoromethyl Group
  • Symptoms:

    • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).

    • Changes in the Nuclear Magnetic Resonance (NMR) spectrum, such as the disappearance of the -CF₃ signal and the appearance of a carboxylic acid proton signal.

    • A shift in the pH of the sample if in solution.

    • Unexpected results in biological assays.

  • Possible Causes:

    • Exposure to moisture or humidity during storage.

    • Use of protic or wet solvents.

    • Storage in non-neutral pH conditions, particularly alkaline pH.[3]

  • Solutions:

    • Store the compound in a desiccator over a drying agent.

    • Use anhydrous solvents for all experiments and handle the compound under an inert atmosphere.[8]

    • Ensure that all solutions are buffered to a neutral pH if the compound is to be stored in solution.

    • If the compound is an intermediate in a synthesis, ensure that the subsequent reaction conditions are not strongly basic if the trifluoromethyl group needs to be preserved.

Issue 2: Compound Degradation upon Exposure to Light
  • Symptoms:

    • Discoloration of the solid or solution.

    • Formation of insoluble particulates.

    • A complex mixture of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

  • Possible Causes:

    • Storage in transparent containers (e.g., clear glass vials).

    • Leaving the compound on the lab bench exposed to ambient light for extended periods.

  • Solutions:

    • Store the compound in amber-colored vials or wrap the container in aluminum foil to protect it from light.

    • Minimize the exposure of the compound to light during experimental procedures.

    • If the compound is particularly photosensitive, work under low-light conditions or with filtered light.

Data on Thermal Stability

The thermal stability of trifluoromethyl-containing heterocycles can vary significantly based on their structure. The data below provides a comparison of decomposition temperatures for some compounds.

Compound ClassDecomposition Temperature (Tp)Reference
Fused Triazole-Triazine Heterocycles (TFX)> 300 °C[6]
Fused Triazole-Triazine Heterocycles (TTX)232 °C[9]
Fused Triazole-Triazine Heterocycles (PTX)246 °C - 288 °C[9][10]
Polynitrogenated Fused TriazinonesGenerally high thermal stability[5]

Tp refers to the peak decomposition temperature as measured by techniques like Differential Scanning Calorimetry (DSC).

Experimental Protocols

Protocol: Accelerated Stability Study for a Novel Trifluoromethyl-Containing Heterocycle

This protocol is designed to identify potential stability issues early in the development process.

  • Sample Preparation:

    • Prepare four sets of samples of the purified compound.

    • Package each sample in the intended storage container (e.g., amber glass vial with a Teflon-lined cap).

  • Stress Conditions:

    • Set 1 (Control): Store at the recommended long-term storage condition (e.g., 5 °C ± 3 °C).

    • Set 2 (Thermal Stress): Store in a stability chamber at an elevated temperature, for example, 40 °C ± 2 °C with 75% ± 5% relative humidity.[11]

    • Set 3 (Photostability): Expose the sample to a light source according to ICH Q1B guidelines. This typically involves exposure to a specific illumination and UV-A radiation. A control sample should be wrapped in aluminum foil to exclude light.

    • Set 4 (pH Stress): Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water or buffer at pH 7), and basic (e.g., 0.1 M NaOH) conditions.

  • Time Points for Analysis:

    • Analyze all samples at initial time (t=0).

    • For the accelerated thermal study, typical time points are 1, 3, and 6 months.[11][12]

    • For the photostability study, analysis is typically performed after the specified exposure period.

    • For the pH stress study, analysis can be performed at intervals such as 1, 7, and 14 days.

  • Analytical Method:

    • Use a validated stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection, that can separate the parent compound from its degradation products.[11]

    • Other techniques like NMR spectroscopy can be used to identify the structure of any major degradation products.

  • Evaluation:

    • Quantify the amount of the parent compound remaining at each time point.

    • Identify and quantify any degradation products.

    • A "significant change" is typically defined as a failure to meet the initial specification, for example, a significant decrease in the purity of the active substance.[13]

Visual Guides

degradation_pathways Common Degradation Pathways A Trifluoromethyl-Containing Heterocycle B Hydrolysis A->B Moisture, Alkali (pH) C Photodegradation A->C UV Light D Thermal Stress A->D High Temperature E Carboxylic Acid Derivative B->E F Trifluoroacetic Acid + Other Products C->F G Decomposition Products (e.g., HF) D->G

Caption: Common degradation pathways for trifluoromethyl-containing heterocycles.

experimental_workflow Accelerated Stability Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Samples of Pure Compound B Control (5°C) A->B C Thermal (40°C, 75% RH) A->C D Photostability (ICH Q1B) A->D E pH (Acidic, Neutral, Basic) A->E F Analyze at Time Points (t=0, 1, 3, 6 months, etc.) B->F C->F D->F E->F G Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Quantify Parent Compound and Degradants G->H I Determine Degradation Rate and Pathway H->I

Caption: Workflow for conducting an accelerated stability study.

References

Technical Support Center: Synthesis & Purification of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine in a question-and-answer format.

Issue 1: The final product is a dark-colored solid or oil, not the expected white/off-white solid.

  • Question: My product is dark brown/black. How can I remove the color?

    • Answer: The coloration is likely due to high molecular weight, conjugated impurities or degradation products. A common and effective method for color removal is treatment with activated charcoal (also known as Norit).[1][2] This should be done before final crystallization. Be aware that using charcoal can lead to a reduction in overall yield as it can adsorb the desired product to some extent.[1]

  • Question: What is the exact procedure for using activated charcoal?

    • Answer: Dissolve the crude, colored product in a suitable hot solvent.[1] Temporarily remove the solution from the heat source and add a small amount of activated charcoal (a spatula tip is a good starting point).[1] Swirl the mixture for a few minutes. To remove the fine charcoal particles, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[1] The resulting filtrate should be colorless or significantly lighter in color. You can then proceed with crystallization by allowing the solution to cool slowly.

Issue 2: The reaction appears incomplete, with starting materials present in the crude product.

  • Question: My NMR/TLC analysis shows the presence of unreacted hydrazine starting material. How can I remove it?

    • Answer: Excess hydrazine hydrate can often be removed through several methods. If your product is not water-soluble, you can precipitate it by adding water to the reaction mixture and then filtering; the hydrazine hydrate will remain in the aqueous filtrate.[3] Alternatively, an aqueous workup with an organic solvent like diethyl ether or dichloromethane can be used to extract the product, leaving the water-soluble hydrazine behind.[4][5] For more persistent cases, azeotropic distillation with a solvent like xylene can be effective.[6] A chemical method involves quenching the excess hydrazine with a mild oxidizing agent like hydrogen peroxide, which converts it to nitrogen gas and water.[7]

  • Question: How can I improve the reaction conversion to avoid incomplete cyclization?

    • Answer: Incomplete cyclization can be a cause of low purity. Ensure that the reaction temperature and time are optimal for the specific synthetic route you are following. In some triazole syntheses, adjusting the temperature can be critical for driving the reaction to completion.[8] Using a slight excess of one of the reactants, if appropriate for the specific step, can also help consume the other starting material entirely.[9] Monitoring the reaction by TLC or LCMS can help determine the optimal reaction time.

Issue 3: The product oils out during recrystallization instead of forming crystals.

  • Question: I'm trying to recrystallize my product, but it's separating as an oil. What should I do?

    • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point. To resolve this, you can try a few strategies. First, ensure you are using the minimum amount of hot solvent to dissolve the crude product. If the solution is too dilute, the compound may not crystallize properly. If using a single solvent, you may need to switch to a different one. Alternatively, a two-solvent recrystallization system is often effective.[10][11] Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.

Issue 4: The purified product still shows impurities by HPLC analysis.

  • Question: After recrystallization, my product purity is still below 99%. What is the next step?

    • Answer: If recrystallization is insufficient, column chromatography is the next logical purification step.[9][12][13] For triazolopyrazine derivatives, silica gel is a common stationary phase.[9][12] The choice of mobile phase (eluent) is critical for good separation.

  • Question: What solvent systems are recommended for column chromatography of this compound?

    • Answer: A good starting point for moderately polar compounds like triazolopyrazines is a mixture of a nonpolar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[9][14] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound. For more polar impurities or the product itself, a system like methanol in dichloromethane might be necessary.[14] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).[13]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and melting point of pure 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine?

    • A1: The appearance is typically a white to off-white solid. The melting point can vary depending on the specific salt form (e.g., hydrochloride salt) and purity. It's best to compare with a reference standard or literature values for your specific compound.

  • Q2: Which analytical techniques are best for assessing the purity of the final product?

    • A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (UHPLC-MS), is a highly sensitive and accurate method for determining the purity of triazolopyrazine derivatives and identifying any impurities.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.[12][17]

  • Q3: What are some common solvents for recrystallizing trifluoromethylated heterocyclic compounds?

    • A3: Due to the polar nature of the triazolopyrazine core and the trifluoromethyl group, polar solvents are often good choices. Ethanol is a commonly used solvent.[18] Other options include mixtures like n-hexane/acetone or n-hexane/THF.[18][19] Dichloromethane and THF have also been noted as suitable solvents for some trifluoromethylated compounds.[19]

  • Q4: Can I store the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine compound at room temperature?

    • A4: For long-term storage, it is generally recommended to store the compound in a cool, dry place, protected from light. For sensitive intermediates, storage at low temperatures (e.g., -20°C) in a sealed container away from moisture may be advisable to prevent degradation.

Data Presentation

Table 1: Troubleshooting Common Impurities

Impurity TypeLikely CauseSuggested Purification Method
Colored Impurities Polymerization or degradation byproductsActivated Charcoal Treatment followed by Recrystallization or Chromatography[1][2]
Unreacted Hydrazine Incomplete reaction; excess reagentAqueous workup; precipitation by adding water; azeotropic distillation[3][4][6]
Other Starting Materials Incomplete reactionColumn Chromatography; Recrystallization
Side-reaction Products Non-optimal reaction conditionsColumn Chromatography[12]

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Recommendations)Compound Polarity Suitability
Recrystallization Ethanol; Isopropanol; Ethyl Acetate/HexanesModerately Polar to Polar
Column Chromatography 10-50% Ethyl Acetate in HexanesNormal Polarity Compounds[14]
Column Chromatography 5% Methanol in DichloromethanePolar Compounds[14]

Experimental Protocols

Protocol 1: Decolorization with Activated Charcoal

  • Transfer the crude, colored product to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethanol, ethyl acetate) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Remove the flask from the heat source.

  • Carefully add a small amount (tip of a spatula) of activated charcoal to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause it to boil over.[1]

  • Swirl the flask for 2-5 minutes.

  • Set up a hot gravity filtration apparatus with a pre-warmed stemless funnel and fluted filter paper.

  • Filter the hot solution to remove the charcoal. The filtrate should be collected in a clean, pre-warmed flask.

  • Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a glass column with a frit or cotton plug at the bottom. Pack the column with silica gel using either a dry or wet packing method.[13] Equilibrate the packed column with the chosen nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample solution directly onto the column.[20]

  • Elution: Carefully add the eluent to the top of the column. Apply pressure using compressed air or nitrogen to achieve a steady flow rate.[13]

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Synthesis_Pathway 2-chloropyrazine 2-chloropyrazine Intermediate_A 2-hydrazinylpyrazine 2-chloropyrazine->Intermediate_A Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Intermediate_A Product 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine Intermediate_A->Product Trifluoroacetic_anhydride Trifluoroacetic_anhydride Trifluoroacetic_anhydride->Product

Caption: A simplified reaction pathway for the synthesis of the target compound.

Purification_Workflow Crude_Product Crude Product Is_Colored Is the product colored? Crude_Product->Is_Colored Charcoal Activated Charcoal Treatment Is_Colored->Charcoal Yes Purity_Check_1 Assess Purity (TLC/HPLC) Is_Colored->Purity_Check_1 No Charcoal->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization <98% Pure Pure_Product Pure Product (>99%) Purity_Check_1->Pure_Product >98% Pure Purity_Check_2 Assess Purity (HPLC/NMR) Recrystallization->Purity_Check_2 Column_Chromatography Column Chromatography Purity_Check_2->Column_Chromatography <99% Pure Purity_Check_2->Pure_Product >99% Pure Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of the synthesized compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions Potential Solutions Incomplete_Reaction Incomplete Reaction (Starting Materials Remain) Optimize_Conditions Optimize Reaction Time/ Temp/Stoichiometry Incomplete_Reaction->Optimize_Conditions Aqueous_Workup Aqueous Workup/ Azeotropic Distillation Incomplete_Reaction->Aqueous_Workup Low_Yield Low Yield Low_Yield->Optimize_Conditions Colored_Product Colored Product Charcoal_Treatment Charcoal Treatment Colored_Product->Charcoal_Treatment Oiling_Out Oiling Out during Recrystallization Change_Solvent Change Recrystallization Solvent/Method Oiling_Out->Change_Solvent Poor_Separation Poor Separation in Chromatography Optimize_Eluent Optimize TLC & Eluent System Poor_Separation->Optimize_Eluent

Caption: Logical relationships between common problems and their solutions.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide provides a comparative analysis of their efficacy, detailed experimental protocols for the assays performed, and a visualization of the proposed mechanism of action. The data presented is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Quantitative Analysis of Antibacterial Activity

The antibacterial activity of fifteen synthesized 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives was assessed to determine their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results are summarized in the table below. A lower MIC value indicates greater antibacterial efficacy. Ampicillin was used as a positive control for comparison.

CompoundRR'MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
1a PhenylH32128
1b 4-FluorophenylH64256
1c 4-ChlorophenylH64128
1d 4-MethylphenylH128256
1e 4-MethoxyphenylH128256
1f 3-IndolylH3232
1g 2-FurylH64128
1h 2-ThienylH64128
1i CyclohexylH3232
2a Phenyl4-Methylbenzenesulfonyl>256>256
2b 4-Fluorophenyl4-Methylbenzenesulfonyl>256>256
2c 4-Chlorophenyl4-Methylbenzenesulfonyl3264
2d 4-Methylphenyl4-Methylbenzenesulfonyl128256
2e 4-Methoxyphenyl4-Methylbenzenesulfonyl3216
2f 3-Indolyl4-Methylbenzenesulfonyl6464
Ampicillin --328

Among the tested compounds, derivative 2e demonstrated the most promising antibacterial activity, with an MIC of 32 μg/mL against Staphylococcus aureus and a notable 16 μg/mL against Escherichia coli, which is comparable to the positive control, ampicillin.[1][2][3][4][5] Several other derivatives, including 1a , 1f , 1i , and 2c , also exhibited significant activity against S. aureus.[1][2]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide.

Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure used to determine the in vitro antibacterial susceptibility of the synthesized 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the synthesized derivatives and ampicillin were prepared in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Staphylococcus aureus and Escherichia coli were cultured in Mueller-Hinton Broth (MHB).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Bacterial strains were grown overnight at 37°C in MHB.

  • The bacterial suspension was diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds were prepared in CAMHB directly in the 96-well plates. The final concentrations typically ranged from 256 μg/mL to 0.5 μg/mL.

  • Each well was inoculated with the prepared bacterial suspension.

  • A positive control (media with bacteria, no compound) and a negative control (media only) were included on each plate.

  • The plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Proposed Mechanism of Action Compound 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication prevents Topo_IV->DNA_Replication prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to

Caption: Proposed mechanism of action for the antibacterial activity.

G cluster_1 Experimental Workflow: MIC Determination Start Start Prep_Compounds Prepare Stock Solutions of Derivatives Start->Prep_Compounds Prep_Bacteria Prepare Bacterial Inoculum Start->Prep_Bacteria Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compounds->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Prep_Bacteria->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for the microbroth dilution assay.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core of several marketed drugs and a plethora of investigational compounds.[1][2] Its unique physicochemical properties, conferred by the trifluoromethyl group which can enhance metabolic stability and bioavailability, make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer, antibacterial, and antimalarial activities, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The biological activity of 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data for different classes of these compounds.

Anticancer Activity of[1][4][5]triazolo[4,3-a]pyrazine Derivatives

A series of novel[1][4][5]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their potential as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are crucial targets in cancer therapy. The antiproliferative activity of these compounds was assessed against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines.[6][7]

CompoundRA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)c-Met Kinase IC₅₀ (nM)VEGFR-2 Kinase IC₅₀ (µM)
17l 4-methyl-5-(trifluoromethyl)-1H-pyrazole0.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6
17e 5-(trifluoromethyl)-1H-pyrazole-----
17b 5-methylthiazole with 2-pyridine-----
17c 5-methylthiazole with 2-pyridine-----
17h 5-methylthiazole with 2-pyridine-----
17i 5-methylthiazole with 2-pyridine-----
17j 5-methylthiazole with 2-pyridine-----
Foretinib (positive control)-----

Data sourced from a study on dual c-Met/VEGFR-2 inhibitors.[6][7]

SAR Summary for Anticancer Activity: The introduction of a[1][4][5]triazolo[4,3-a]pyrazine core was found to enhance the antitumor effect of the target compounds.[6][7] Among the synthesized derivatives, compound 17l , which features a 4-methyl-5-(trifluoromethyl)-1H-pyrazole substituent, demonstrated the most potent antiproliferative activity against all three cell lines and significant kinase inhibition.[6][7] This suggests that the pyrazole moiety with electron-withdrawing groups is beneficial for activity. Furthermore, the presence of a 2-pyridine group on the 5-methylthiazole ring also resulted in good antiproliferative activity.[6][7]

Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Novel triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2e 3-indole-3216
Ampicillin (positive control)---

Data from a study on antibacterial triazolo[4,3-a]pyrazine derivatives.[1]

SAR Summary for Antibacterial Activity: A preliminary SAR analysis revealed that the presence of an ethylenediamine moiety attached to the[4][5]triazolo[4,3-a]pyrazine nucleus was favorable for antibacterial activity. This is potentially due to the formation of π-cation interactions with amino acid residues in the bacterial DNA gyrase at physiological pH. It was also observed that compounds with a 3-indole group at the R¹ position were generally more active than those with a phenyl substitution. Compound 2e emerged as a particularly potent agent, with activity comparable to the first-line antibiotic ampicillin.

Antimalarial Activity of Triazolopyrazine Derivatives

The 1,2,4-triazolo[4,3-a]pyrazine scaffold has also been explored for the development of novel antimalarial agents. The Open Source Malaria (OSM) consortium has identified this series as demonstrating significant potency against various strains of Plasmodium falciparum.[5][8]

CompoundRP. falciparum (3D7) IC₅₀ (µM)P. falciparum (Dd2) IC₅₀ (µM)Cytotoxicity (HEK293) IC₅₀ (µM)
Series 4 Analogues Varied0.2 to >800.3 to >20>80

Data from studies on antimalarial triazolopyrazine compounds.[5][8]

SAR Summary for Antimalarial Activity: SAR studies have indicated that an ether linker on the pyrazine ring, specifically with a two-methylene unit chain length between the heterocyclic core and a benzylic substituent, enhances the antimalarial potency of these compounds.[5] Notably, none of the tested compounds displayed any cytotoxicity against human embryonic kidney (HEK293) cells at concentrations up to 80 µM, indicating a favorable selectivity profile.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Assay for c-Met and VEGFR-2

The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases was determined using a standard ELISA-based assay.

  • Coating: 96-well plates are coated with poly(Glu, Tyr) 4:1 substrate and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Kinase Reaction:

    • A reaction mixture containing the respective kinase (c-Met or VEGFR-2), ATP, and the test compound at various concentrations is prepared in a kinase buffer.

    • The mixture is added to the coated wells and incubated for 1 hour at 37°C to allow for phosphorylation of the substrate.

  • Detection:

    • After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.

    • The plates are washed again, and a substrate for HRP (e.g., TMB) is added.

    • The reaction is stopped with an acidic solution, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Antiproliferative Activity

The antiproliferative effects of the synthesized compounds on cancer cell lines were evaluated using the MTT [3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide] assay.[6][7]

  • Cell Seeding: Cancer cells (A549, MCF-7, or HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined.

Microbroth Dilution Method for Antibacterial Activity

The minimum inhibitory concentrations (MICs) of the compounds against bacterial strains were determined using the microbroth dilution method.[1]

  • Preparation of Inoculum: Bacterial strains (S. aureus and E. coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: A standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Key Pathways and Workflows

Diagrams are provided to illustrate the signaling pathway targeted by the anticancer derivatives and a general workflow for their SAR evaluation.

cMet_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg HGF HGF HGF->cMet binds VEGF VEGF VEGF->VEGFR2 binds Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Triazolo[4,3-a]pyrazine Derivatives Inhibitor->cMet Inhibitor->VEGFR2

Caption: c-Met and VEGFR-2 signaling pathways targeted by anticancer derivatives.

SAR_Workflow Start Lead Compound (3-(Trifluoromethyl)- triazolo[4,3-a]pyrazine) Synthesis Chemical Synthesis of Analogues (Modification of R groups) Start->Synthesis Screening Biological Screening (e.g., Anticancer, Antibacterial) Synthesis->Screening Data Quantitative Data Analysis (IC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Identified favorable substitutions Optimization->Synthesis Design of new analogues

Caption: General workflow for SAR studies of triazolopyrazine derivatives.

References

A Comparative Analysis of Triazolopyrazine Antimalarials and Chloroquine in Antiplasmodial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with distinct mechanisms of action. This guide provides a comparative overview of the efficacy of emerging triazolopyrazine-based antimalarials and the standard drug, chloroquine. The data presented is collated from recent preclinical studies, offering a quantitative and methodological foundation for researchers in the field of antimalarial drug discovery.

Quantitative Efficacy Comparison

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of various triazolopyrazine compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Chloroquine is included as a reference compound. Lower IC50 values indicate higher potency.

CompoundP. falciparum StrainIC50 (µM)Reference CompoundP. falciparum StrainIC50 (µM)
Triazolopyrazine Cmpd 1 3D7 (Chloroquine-Sensitive)0.3 - 9.90Chloroquine 3D7 (Chloroquine-Sensitive)~0.015
Dd2 (Chloroquine-Resistant)>20Dd2 (Chloroquine-Resistant)>0.1
Triazolopyrazine Cmpd 2 3D7 (Chloroquine-Sensitive)1.2
Dd2 (Chloroquine-Resistant)1.1
Triazolopyrazine Cmpd 3 3D7 (Chloroquine-Sensitive)0.2
Dd2 (Chloroquine-Resistant)0.2
Triazolopyrazine Cmpd 4 3D7 (Chloroquine-Sensitive)23.30
Triazolopyrazine Cmpd 5 3D7 (Chloroquine-Sensitive)0.3
Dd2 (Chloroquine-Resistant)0.3

Note: The IC50 values for triazolopyrazine compounds are presented as a range, reflecting the data from multiple synthesized analogues within the series.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[5][6][7][8][9]

  • Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[10]

  • Assay Plate Preparation: Test compounds are serially diluted in culture medium and added to 96-well microtiter plates.

  • Parasite Inoculation: A suspension of infected red blood cells (typically at 0.5-2% parasitemia and 1.5-2% hematocrit) is added to each well containing the test compounds.[11]

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.[11]

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (against HEK293 cells)

This assay is performed to assess the selectivity of the antimalarial compounds by measuring their toxicity to a human cell line.[2][12][13][14]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compounds are serially diluted and added to the wells containing the cells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated in a similar manner to the IC50, representing the concentration of the compound that reduces cell viability by 50%.

Mechanisms of Action: A Comparative Overview

The distinct mechanisms of action of triazolopyrazines and chloroquine are a key factor in their potential to overcome existing drug resistance.

Triazolopyrazine Antimalarials: The proposed mechanism of action for the triazolopyrazine class of compounds is the inhibition of the P. falciparum ATPase4 (PfATP4).[2] PfATP4 is a sodium-proton pump that is crucial for maintaining low intracellular sodium concentrations in the parasite. Inhibition of this pump leads to a disruption of ion homeostasis, ultimately causing parasite death.

Chloroquine: Chloroquine's primary mechanism of action involves the inhibition of heme detoxification in the parasite's food vacuole.[5][6][7] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chloroquine accumulates in the acidic food vacuole and interferes with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.

Visualizing the Mechanisms

The following diagrams illustrate the distinct cellular pathways targeted by triazolopyrazine antimalarials and chloroquine.

G cluster_chloroquine Chloroquine Mechanism cluster_triazolo Triazolopyrazine Mechanism Chloroquine Chloroquine FoodVacuole Parasite Food Vacuole (Acidic) Chloroquine->FoodVacuole Accumulates Hemozoin Non-toxic Hemozoin Chloroquine->Hemozoin Inhibits Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme->Hemozoin Polymerization (Heme Polymerase) ParasiteDeath_CQ Parasite Death Heme->ParasiteDeath_CQ Accumulation Leads to Triazolo Triazolopyrazine PfATP4 PfATP4 (Na+/H+ pump) Triazolo->PfATP4 Inhibits ParasiteMembrane Parasite Plasma Membrane Na_in High Intracellular Na+ PfATP4->Na_in Leads to IonHomeostasis Disrupted Ion Homeostasis Na_in->IonHomeostasis ParasiteDeath_T Parasite Death IonHomeostasis->ParasiteDeath_T

Caption: Comparative mechanisms of action of Chloroquine and Triazolopyrazine antimalarials.

G cluster_workflow In Vitro Antimalarial Assay Workflow start Start: Asynchronous P. falciparum Culture prepare Prepare Serial Dilutions of Test Compounds start->prepare inoculate Inoculate 96-well Plates with Parasite Culture & Compounds start->inoculate prepare->inoculate incubate Incubate for 72 hours (37°C, low O2) inoculate->incubate lyse Lyse Cells and Add SYBR Green I Dye incubate->lyse read Measure Fluorescence lyse->read analyze Calculate IC50 Values read->analyze end End: Determine Compound Potency analyze->end

Caption: General workflow for the in vitro SYBR Green I-based antimalarial assay.

References

Comparative Efficacy of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives of this core structure against various therapeutic targets, including cancer, bacterial infections, and malaria. The performance of these compounds is compared with established drugs and other experimental agents, supported by detailed experimental data and protocols.

In Vitro Efficacy against Cancer Cell Lines

Derivatives of 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine have shown promising anti-proliferative activity against human colon cancer cell lines. The cytotoxic effects of these compounds were evaluated and compared with the standard chemotherapeutic agent, cisplatin.

CompoundCell LineIC50 (µM)[1][4]ComparatorComparator IC50 (µM)
RB7 HT-29 (Colon)6.587 - 8.18CisplatinNot specified
HCT-116 (Colon)~11.10CisplatinNot specified
17l A549 (Lung)0.98 ± 0.08[5][6]ForetinibNot specified
MCF-7 (Breast)1.05 ± 0.17[5][6]ForetinibNot specified
Hela (Cervical)1.28 ± 0.25[5][6]ForetinibNot specified

Mechanism of Action: The anticancer activity of compound RB7 in HT-29 cells was found to be mediated through the induction of the mitochondrial apoptotic pathway. This was evidenced by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl2, leading to the activation of Caspase 3 and subsequent cell death.[1] Compound 17l, a dual c-Met/VEGFR-2 inhibitor, was shown to arrest the A549 cell cycle in the G0/G1 phase and induce apoptosis.[5][6]

Experimental Protocol: In Vitro Anti-Cancer Assay

The anti-proliferative activity of the synthesized compounds was determined using a standard MTT [3-(4,5-dimethylthiazolyl-2)-2,5- diphenyltetrazolium bromide] assay.[6]

  • Cell Culture: Human cancer cell lines (e.g., HT-29, HCT-116, A549, MCF-7, Hela) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After incubation, MTT solution was added to each well and incubated for a further 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

In Vitro Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Their efficacy was compared to the broad-spectrum antibiotic, ampicillin.

CompoundBacteriumMIC (µg/mL)[2]ComparatorComparator MIC (µg/mL)[2]
2e Staphylococcus aureus32AmpicillinNot specified
Escherichia coli16AmpicillinNot specified
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity was assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[2]

  • Bacterial Culture: Bacterial strains (S. aureus and E. coli) were grown in Mueller-Hinton broth.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microplate.

  • Inoculation: A standardized bacterial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Antimalarial Activity

Fluorinated triazolopyrazine derivatives have been investigated for their activity against the malaria parasite, Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (µM)[3]Cytotoxicity (HEK293) IC50 (µM)[3]
Ether-linked compounds (4-6) 3D7, Dd20.2 - 1.2>80
Compounds (7-9) 3D7, Dd2>80>80
Experimental Protocol: In Vitro Antimalarial Assay

The inhibitory activity of the compounds against P. falciparum was determined using a standard in vitro assay.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) were maintained in in vitro culture using human erythrocytes.

  • Compound Treatment: Synchronized parasite cultures were incubated with various concentrations of the test compounds.

  • Growth Inhibition Assay: Parasite growth was assessed after a defined incubation period using methods such as SYBR Green I-based fluorescence assay or microscopy.

  • Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against a human cell line (e.g., HEK293) to determine their selectivity index.

In Vivo Efficacy of a Related Triazolopyridine Derivative

While in vivo data for 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine derivatives is limited in the provided literature, a study on a closely related[1][2][3]triazolo[4,3-a]pyridine derivative, compound 4d , provides valuable insights into the potential in vivo efficacy of this class of compounds as c-Met inhibitors.

CompoundTumor Xenograft ModelDoseTumor Growth InhibitionComparator
4d·CH3SO3H MKN-45 (Human Gastric)Dose-dependentBetter than SGX-523SGX-523
NCI-H1993 (Human NSCLC)Dose-dependentBetter than SGX-523SGX-523

Pharmacokinetics: Compound 4d·CH3SO3H exhibited favorable pharmacokinetic properties in mice, with higher biological half-lives and plasma exposure values compared to JNJ-38877605.[7]

Experimental Protocol: In Vivo Tumor Xenograft Study
  • Animal Model: Nude mice were used for the study.

  • Tumor Implantation: Human tumor cells (MKN-45 or NCI-H1993) were subcutaneously injected into the mice.

  • Compound Administration: Once the tumors reached a certain volume, the mice were treated with the test compound (4d·CH3SO3H) or a comparator (SGX-523) at various doses.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess the anti-tumor activity of the compounds.

  • Toxicity Assessment: The general health and body weight of the mice were monitored to evaluate the toxicity of the treatment.

Visualizing Mechanisms and Workflows

To better understand the biological processes and experimental procedures, the following diagrams are provided.

Mitochondrial_Apoptotic_Pathway cluster_cell Cancer Cell RB7 Compound RB7 Bcl2 Bcl-2 (Anti-apoptotic) RB7->Bcl2 Inhibits Bax Bax (Pro-apoptotic) RB7->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 (Inactive) Mitochondrion->Caspase3 Cytochrome c release Activated_Caspase3 Caspase-3 (Active) Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Mitochondrial apoptotic pathway induced by Compound RB7.

In_Vitro_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell/Bacterial Culture Seeding Seeding in Microplate Cell_Culture->Seeding Compound_Prep Compound Preparation (Test & Control) Treatment Treatment with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay MTT / MIC Assay Incubation->Assay Data_Collection Data Collection (Absorbance/Growth) Assay->Data_Collection Data_Analysis Data Analysis (IC50 / MIC Calculation) Data_Collection->Data_Analysis

Caption: General workflow for in vitro efficacy studies.

References

Cross-Resistance Profile of Novel Triazolopyrazine Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action and a low potential for cross-resistance with existing drug classes. Triazolopyrazine derivatives have emerged as a promising class of compounds, with several studies highlighting their potent antibacterial activity. This guide provides a comparative evaluation of these novel agents, with a focus on their cross-resistance profiles, supported by experimental data and detailed methodologies.

Introduction to Triazolopyrazine Antibacterial Agents

Triazolopyrazine compounds are a class of nitrogen-containing heterocyclic molecules that have demonstrated promising in vitro activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Their primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] This mechanism is shared with fluoroquinolones; however, subtle differences in the binding sites could potentially circumvent existing fluoroquinolone resistance mechanisms.

A notable example of a novel topoisomerase inhibitor, though not a triazolopyrazine, is zoliflodacin (ETX0914), a spiropyrimidinetrione. Extensive studies on zoliflodacin have demonstrated its potent activity against a range of pathogens and, critically, a lack of cross-resistance with fluoroquinolones. This is attributed to its distinct binding mode to the GyrB subunit of DNA gyrase. Zoliflodacin serves as a valuable benchmark for the cross-resistance potential of other novel topoisomerase inhibitors like the triazolopyrazines.

Comparative In Vitro Activity

The in vitro antibacterial activity of novel triazolopyrazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The following tables summarize the available MIC data for representative novel triazolopyrazine compounds compared to existing antibiotics.

Table 1: In Vitro Antibacterial Activity of a Novel Triazolopyrazine Derivative (Compound 2e) against Susceptible Strains

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
Novel Triazolopyrazine (Compound 2e) 3216
Ampicillin (Control)328

Data sourced from a study on newly synthesized triazolo[4,3-a]pyrazine derivatives.[1][2]

Table 2: In Vitro Activity of a Novel Triazole-Pyrazine Derivative (Compound 4) against a Broader Panel of Bacteria

CompoundStaphylococcus aureus MIC (µg/mL)Streptococcus fasciens MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Novel Triazole-Pyrazine (Compound 4) 555>5

Data from a study on novel triazole-pyrazine derivatives.[4]

Table 3: Comparative Activity of Zoliflodacin against Fluoroquinolone-Susceptible and -Resistant Neisseria gonorrhoeae

Strain PhenotypeCiprofloxacin MIC (µg/mL)Zoliflodacin MIC (µg/mL)
Ciprofloxacin-Susceptible≤ 0.060.004 - 0.25
Ciprofloxacin-Resistant≥ 10.004 - 0.25

This table illustrates the lack of cross-resistance between zoliflodacin and ciprofloxacin.

Cross-Resistance Evaluation: Current Landscape

A critical aspect of the preclinical evaluation of a new antibacterial agent is its activity against contemporary clinical isolates with well-characterized resistance mechanisms. To date, comprehensive cross-resistance studies for many newly synthesized triazolopyrazine derivatives are limited in the public domain. The primary focus has been on demonstrating initial antibacterial activity.

However, the data available for zoliflodacin, a compound with a similar target, provides a strong rationale for the potential of novel topoisomerase inhibitors to overcome existing resistance. The lack of an increase in zoliflodacin MICs against ciprofloxacin-resistant strains suggests that the resistance mechanisms conferring fluoroquinolone resistance do not affect zoliflodacin's activity.

Future studies on novel triazolopyrazines should prioritize testing against a panel of clinically relevant resistant strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococci (VRE)

  • Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae

  • Carbapenem-resistant Enterobacteriaceae (CRE)

  • Fluoroquinolone-resistant isolates

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][6][7][8]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_agent Prepare 2-fold serial dilutions of antibacterial agent in microtiter plate start->prep_agent prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh bacterial culture. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10][11][12][13]

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis start Start prep_tubes Prepare tubes with broth and different concentrations of antibacterial agent (e.g., 0.5x, 1x, 2x, 4x MIC) start->prep_tubes prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate tubes with bacterial suspension prep_tubes->inoculate prep_inoculum->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sampling Collect aliquots at defined time points (0, 2, 4, 8, 24h) incubate->sampling serial_dilute Perform serial dilutions of collected aliquots sampling->serial_dilute plate Plate dilutions onto agar plates serial_dilute->plate incubate_plates Incubate plates at 37°C for 18-24h plate->incubate_plates count_colonies Count CFUs and calculate log10 CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end_point End plot_data->end_point

Caption: Workflow for a time-kill kinetics assay.

Protocol:

  • Preparation: Test tubes containing broth with various concentrations of the antibacterial agent (typically multiples of the MIC) are prepared. A growth control tube without the agent is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.

  • Analysis: The log10 CFU/mL is plotted against time for each concentration of the antibacterial agent. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Resistance Induction Study

This study assesses the potential for bacteria to develop resistance to a novel agent upon repeated exposure.

Logical Flow for Resistance Induction Study

Resistance_Induction cluster_cycle Serial Passage cluster_analysis Analysis start_mic Determine initial MIC of wild-type strain expose Expose bacteria to sub-MIC concentration (e.g., 0.5x MIC) of the agent start_mic->expose incubate Incubate for 24h expose->incubate passage Transfer bacteria from the highest concentration allowing growth to fresh medium with increasing agent concentrations incubate->passage repeat Repeat for a defined number of passages (e.g., 14-30 days) passage->repeat Daily repeat->passage final_mic Determine MIC of the passaged strain repeat->final_mic compare_mic Compare final MIC to initial MIC final_mic->compare_mic sequence Sequence resistance-associated genes (e.g., gyrA, gyrB, topA, parC) compare_mic->sequence

Caption: Logical flow for a resistance induction study.

Protocol:

  • Baseline MIC Determination: The initial MIC of the test organism against the novel agent is determined.

  • Serial Passage: The bacteria are cultured in the presence of sub-inhibitory concentrations (e.g., 0.5x MIC) of the test compound.

  • Daily Transfer: Each day, an aliquot of the bacterial culture from the tube with the highest concentration that still permits growth is transferred to a new series of tubes containing fresh broth and increasing concentrations of the compound.

  • Duration: This process is repeated for a specified number of days (e.g., 14 to 30).

  • Final MIC and Genetic Analysis: The MIC of the resulting bacterial population is determined and compared to the baseline MIC. A significant increase indicates the development of resistance. The genetic basis of resistance can be investigated by sequencing target genes.

Conclusion and Future Directions

Novel triazolopyrazine antibacterial agents represent a promising area of research in the fight against antimicrobial resistance. The initial data on their in vitro activity is encouraging. However, to establish their true clinical potential, rigorous cross-resistance studies against a diverse panel of resistant pathogens are essential. The development of zoliflodacin has demonstrated that novel topoisomerase inhibitors can evade existing resistance mechanisms. Future research on triazolopyrazines should be directed towards:

  • Comprehensive Cross-Resistance Profiling: Testing against a wide array of clinically relevant drug-resistant bacterial strains.

  • Mechanism of Action Elucidation: Detailed studies to confirm the specific binding sites and mechanisms of action.

  • Resistance Induction Studies: Assessing the frequency and mechanisms of resistance development.

By systematically addressing these research questions, the scientific community can better evaluate the potential of triazolopyrazine derivatives as next-generation antibacterial agents.

References

Navigating the Kinome: A Comparative Guide to 3-(Trifluoromethyl)-triazolo[4,3-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look into the selectivity and experimental profiling of a promising class of kinase inhibitors.

The 3-(trifluoromethyl)-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various targeted therapies. Kinase inhibitors built upon this framework have shown significant promise in oncology and other therapeutic areas. This guide provides an objective comparison of the selectivity profiles of representative kinase inhibitors from this class, supported by experimental data and detailed methodologies to aid in research and development.

Selectivity Profiling of a Dual c-Met/VEGFR-2 Inhibitor

To illustrate the selectivity of this class of compounds, we will focus on a potent[1][2][3]triazolo[4,3-a]pyrazine derivative, designated as compound 17l . This compound has been identified as a dual inhibitor of mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[4][5][6]

Quantitative Kinase Inhibition Data

The inhibitory activity of compound 17l was assessed against its primary targets, c-Met and VEGFR-2, as well as a key off-target kinase, the epidermal growth factor receptor (EGFR), to determine its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetCompound 17l IC50 (nM)Foretinib IC50 (nM)
c-Met26.00Not Reported
VEGFR-22600Not Reported
EGFR (wt)>10000Not Reported

Table 1: In vitro kinase inhibitory activities of compound 17l and the reference compound Foretinib. Lower IC50 values indicate greater potency. The data demonstrates that compound 17l is a potent inhibitor of c-Met and a moderately potent inhibitor of VEGFR-2, while exhibiting high selectivity against wild-type EGFR.[4][5][6]

Experimental Protocols

The following sections detail the methodologies typically employed for the kinase selectivity profiling of novel inhibitors like compound 17l .

Kinase Inhibition Assay (General Protocol)

A common method for determining kinase inhibitor potency is a competition binding assay, such as the KINOMEscan™ platform, or an enzymatic assay that measures the phosphorylation of a substrate, like the ADP-Glo™ Kinase Assay.

KINOMEscan™ Competition Binding Assay:

This assay quantitatively measures the binding of a test compound to a panel of kinases.

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a detectable tag (e.g., DNA).

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is measured. For DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of a vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) or IC50 values can then be calculated from this data.[2][7]

ADP-Glo™ Kinase Assay:

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a reaction buffer.

  • ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A detection reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the amount of ADP initially produced.

  • Data Analysis: A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity. IC50 values are determined by plotting the luminescence signal against a range of inhibitor concentrations.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the primary targets of compound 17l , c-Met and VEGFR-2, as well as a typical experimental workflow for kinase profiling.

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion

Figure 1: Simplified c-Met signaling pathway.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability

Figure 2: Simplified VEGFR-2 signaling pathway.[1]

Kinase_Profiling_Workflow cluster_workflow Experimental Workflow A Test Compound (e.g., Compound 17l) D Competition Binding Assay A->D B Kinase Panel (e.g., KINOMEscan) B->D C Immobilized Ligand C->D E Quantification (e.g., qPCR) D->E F Data Analysis (IC50 / Kd determination) E->F G Selectivity Profile F->G

Figure 3: General experimental workflow for kinase selectivity profiling.[2]

References

A Head-to-Head Comparison of Triazolopyrazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic structures, triazolopyrazines have emerged as a versatile and promising scaffold. This guide provides an objective, data-driven comparison of the triazolopyrazine scaffold against its close bioisostere, the triazolopyrimidine scaffold, and other relevant heterocyclic systems in various therapeutic areas.

Executive Summary

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This guide will delve into a head-to-head comparison of triazolopyrazine derivatives with other key scaffolds, focusing on their performance as kinase inhibitors in oncology and as antimalarial agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data from various studies, offering a direct comparison of the inhibitory activities of triazolopyrazine and triazolopyrimidine derivatives.

Table 1: Anticancer Activity - Kinase Inhibition
Compound IDScaffoldTarget(s)Cell LineIC50Reference
17l Triazolopyrazinec-Met, VEGFR-2A549 (Lung)0.98 ± 0.08 µM[2][3]
MCF-7 (Breast)1.05 ± 0.17 µM[2][3]
HeLa (Cervical)1.28 ± 0.25 µM[2][3]
c-Met (enzymatic)-26.00 nM[2][3]
VEGFR-2 (enzymatic)-2.6 µM[2][3]
H12 TriazolopyrimidineNot specifiedMGC-803 (Gastric)9.47 µM[4][5]
HCT-116 (Colon)9.58 µM[4][5]
MCF-7 (Breast)13.1 µM[4][5]
Compound 1 Pyrazolo[4,3-e][1][6][7]triazolopyrimidineEGFR/AKT pathwayHCC1937 (Breast)< 50 µM[8]
HeLa (Cervical)< 50 µM[8]
Compound 3b Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazineNot specifiedMCF-7 (Breast)0.25 ± 0.07 µM[9]
MDA-MB-231 (Breast)0.31 ± 0.14 µM[9]
Table 2: Antimalarial Activity
Compound IDScaffoldP. falciparum Strain(s)IC50Reference
OSM Series 4 Derivative Triazolopyrazine3D7, Dd20.3 to >20 µM[6][10][11]
Fluorinated Triazolopyrazine Triazolopyrazine3D7, Dd20.2 to >80 µM[12][13]
DSM 1 (Compound 7) TriazolopyrimidineNot specified79 nM (whole cell)[1][14]
DSM265 TriazolopyrimidineNot specifiedPotent in vitro[15]
DSM421 TriazolopyrimidineP. falciparum & P. vivaxExcellent efficacy[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human c-Met and VEGFR-2 kinases. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To the wells of a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of Plasmodium falciparum in vitro by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains of P. falciparum

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in a separate 96-well plate.

  • Parasite Culture: Synchronize parasite cultures to the ring stage.

  • Assay Setup: Add the compound dilutions to the assay plates, followed by the addition of the parasitized erythrocyte suspension (final hematocrit of 2% and parasitemia of 0.5%).

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values using a non-linear regression model.

In Vitro Cytotoxicity Assay (HEK293 cells)

This assay assesses the general toxicity of compounds on a human cell line.

Materials:

  • HEK293 (Human Embryonic Kidney 293) cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Test compounds dissolved in DMSO

  • Resazurin-based cell viability reagent (e.g., alamarBlue™) or ATP-based assay (e.g., CellTiter-Glo®)

  • 96-well clear-bottom black plates

  • Fluorescence or luminescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density of ~5,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 72 hours.

  • Viability Measurement: Add the cell viability reagent to each well and incubate for 2-4 hours.

  • Signal Reading: Measure the fluorescence or luminescence signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (50% cytotoxic concentration).

Mandatory Visualizations

Signaling Pathways

cMet_VEGFR2_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AKT->Angiogenesis mTOR->Proliferation STAT3->Proliferation STAT3->Survival PKC PKC PLCg->PKC PKC->RAF

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Reaction_Setup Set up Kinase Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Kinase and Substrate Solutions Enzyme_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Signal_Read Read Luminescence/ Fluorescence Detection_Reagent->Signal_Read Data_Normalization Normalize Data to Controls Signal_Read->Data_Normalization IC50_Calc Calculate IC50 Values Data_Normalization->IC50_Calc

Caption: General workflow for in vitro kinase inhibitor screening.

Conclusion

The triazolopyrazine scaffold represents a highly versatile and "drug-like" framework with demonstrated efficacy in multiple therapeutic areas.[1] As kinase inhibitors, certain triazolopyrazine derivatives have shown potent, single-digit micromolar to nanomolar inhibitory activity against key cancer targets like c-Met and VEGFR-2, outperforming some triazolopyrimidine counterparts in specific cellular assays.[2][3] In the realm of antimalarials, while triazolopyrimidines have yielded compounds with nanomolar potency, the triazolopyrazine scaffold from the Open Source Malaria consortium also demonstrates significant activity and a favorable toxicity profile, with IC50 values in the low micromolar to nanomolar range.[6][10][11][12][13][14][15]

The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. The triazolopyrazine core offers a robust platform for further optimization, and its continued exploration is warranted for the development of next-generation therapeutics. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these future drug discovery efforts.

References

Validating Target Engagement of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine Derivatives: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key cellular assays for validating the target engagement of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives, a promising class of compounds with potential applications in oncology and other therapeutic areas.

This guide will delve into the principles, protocols, and comparative performance of three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Fluorescence Polarization (FP) assays. We will explore how these techniques can be applied to investigate the interaction of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives with their putative targets, such as Poly(ADP-ribose) polymerase 1 (PARP1) and receptor tyrosine kinases like c-Met and VEGFR-2.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, NanoBRET, and Fluorescence Polarization assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET/BRET AssayFluorescence Polarization (FP) Assay
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer.Change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.
Assay Format Western Blot, ELISA, Mass Spectrometry, AlphaScreen.[1][2]Plate-based luminescence detection.[3][4]Plate-based fluorescence polarization detection.[5][6]
Labeling Requirement Label-free for the compound and target protein.[1]Requires genetic modification of the target protein (luciferase fusion) and a fluorescently labeled tracer.[3]Requires a fluorescently labeled tracer (probe).[5]
Cellular Context Intact cells, cell lysates, and tissues.[7]Live cells.[3]Primarily in cell lysates or with purified components; can be adapted for cell-based formats.
Information Provided Target binding, cellular permeability.[1]Target binding affinity, residence time, cellular permeability.[3]Binding affinity (Kd or Ki).[5]
Advantages Physiologically relevant as it uses endogenous proteins in their native environment. No compound labeling required.[1]High sensitivity, quantitative, real-time measurements in live cells.[3]Homogeneous (no-wash) format, suitable for high-throughput screening.[6]
Limitations Lower throughput for traditional Western Blot-based readout. Requires high-quality antibodies for detection.[8]Requires genetic engineering of cells. Dependent on the availability of a suitable fluorescent tracer.Potential for interference from fluorescent compounds. Requires a significant size difference between the fluorescent probe and the target protein.

Performance Data of Triazolo[4,3-A]pyrazine Derivatives and Alternatives

The 3-(trifluoromethyl)-[9][10][11]triazolo[4,3-a]pyrazine scaffold is a key component in several marketed drugs and is actively being investigated for new therapeutic agents, including inhibitors of PARP1, c-Met, and VEGFR-2.[12] The following tables present a summary of publicly available data for representative compounds, showcasing the type of quantitative information that can be obtained from cellular target engagement assays.

PARP1 Inhibitors: Cellular Thermal Shift Assay (CETSA) Data

CETSA can be used to confirm the direct binding of PARP1 inhibitors in cells by measuring the thermal stabilization of the PARP1 protein. A higher shift in the melting temperature (ΔTm) or a lower EC50 in an isothermal dose-response format (ITDRF) indicates stronger target engagement.

CompoundCompound ClassCell LineAssay FormatEC50 / ΔTmReference
Olaparib PARP InhibitorMDA-MB-436ITDRF-CETSA~10 nM[13]
Rucaparib PARP InhibitorMDA-MB-436ITDRF-CETSA~10 nM[13]
NMS-P118 PARP InhibitorMDA-MB-436ITDRF-CETSA~100 nM[13]
Hypothetical Triazolo[4,3-A]pyrazine Derivative PARP InhibitorMDA-MB-436ITDRF-CETSATo be determined

Note: The data for Olaparib, Rucaparib, and NMS-P118 are representative and highlight the utility of CETSA in ranking compound potency in a cellular context.

c-Met/VEGFR-2 Inhibitors: Kinase Activity and Cellular Proliferation Data

For kinase inhibitors, initial characterization often involves biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the purified enzyme. This is followed by cellular assays to assess their anti-proliferative activity in cancer cell lines that are dependent on the target kinase signaling.

CompoundCompound ClassTarget(s)Biochemical IC50Cellular Antiproliferative IC50 (A549 cells)Reference
Compound 17l [9][10][11]triazolo[4,3-a]pyrazine derivativec-Met, VEGFR-2c-Met: 26.00 nM, VEGFR-2: 2.6 µM0.98 ± 0.08 µM[14]
Foretinib Multi-kinase inhibitorc-Met, VEGFR-2c-Met: 0.4 nM, VEGFR-2: 0.9 nMNot specified in this study[15]
Cabozantinib Multi-kinase inhibitorc-Met, VEGFR-2c-Met: 8.8 nM, VEGFR-2: 16 nMNot specified in this study[16]

Note: This table showcases the inhibitory potency of a specific 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative (compound 17l) in comparison to other well-characterized c-Met/VEGFR-2 inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the principles of the assays.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway and how PARP inhibitors block this process, leading to synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).

PARP1_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to (in HR deficient cells) BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair Triazolo_pyrazine 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine Derivative (PARP Inhibitor) Triazolo_pyrazine->PARP1 inhibits

Caption: Role of PARP1 in DNA repair and its inhibition.

c-Met/VEGFR-2 Signaling Pathway in Angiogenesis and Cancer Progression

This diagram depicts the signaling cascades initiated by the activation of c-Met and VEGFR-2, which are crucial for tumor growth, invasion, and angiogenesis. Dual inhibitors targeting both receptors can effectively block these pathways.

cMet_VEGFR2_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Metastasis Metastasis cMet->Metastasis VEGFR2->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Triazolo_pyrazine 3-(Trifluoromethyl)- triazolo[4,3-A]pyrazine Derivative (c-Met/VEGFR-2 Inhibitor) Triazolo_pyrazine->cMet inhibits Triazolo_pyrazine->VEGFR2 inhibits

Caption: c-Met and VEGFR-2 signaling pathways.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the key steps involved in a typical CETSA experiment to measure target engagement.

CETSA_Workflow start Start cell_culture 1. Cell Culture start->cell_culture compound_treatment 2. Compound Treatment (e.g., Triazolo[4,3-A]pyrazine derivative) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis 4. Cell Lysis heat_challenge->cell_lysis centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) cell_lysis->centrifugation protein_quantification 6. Protein Quantification (e.g., Western Blot, ELISA) centrifugation->protein_quantification data_analysis 7. Data Analysis (Generate melt curve and determine Tm shift) protein_quantification->data_analysis end End data_analysis->end

Caption: CETSA experimental workflow.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for PARP1 Target Engagement

This protocol is adapted from general CETSA procedures and can be optimized for specific cell lines and compounds.[9][10]

1. Cell Culture and Treatment:

  • Culture a human cancer cell line with known PARP1 expression (e.g., MDA-MB-436) to 80-90% confluency.

  • Harvest the cells and resuspend them in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

  • Treat the cells with the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative at the desired concentration range or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 60°C in 2°C increments) using a thermal cycler. Include an unheated control sample.

3. Cell Lysis and Protein Fractionation:

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Protein Quantification:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for PARP1.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate melt curves for both the treated and control samples.

  • The shift in the melting temperature (ΔTm) between the treated and control samples indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol for a Kinase Target (e.g., c-Met)

This protocol is based on the principles of the Promega NanoBRET™ Target Engagement System.[3][17]

1. Cell Transfection:

  • Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase (e.g., c-Met-Nluc) and a transfection carrier DNA.

2. Cell Plating:

  • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Dispense the cell suspension into a 96-well white assay plate.

3. Compound and Tracer Addition:

  • Prepare serial dilutions of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative.

  • Add the NanoBRET™ tracer (a fluorescent ligand that binds to the kinase) to the cell suspension.

  • Add the test compound to the appropriate wells. Include vehicle control wells.

4. Substrate Addition and Signal Measurement:

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.

  • Shake the plate for 3-5 minutes.

  • Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission signals using a luminometer capable of filtered luminescence measurements.

5. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Fluorescence Polarization (FP) Assay Protocol for Kinase Inhibitors

This protocol provides a general framework for an FP competition assay to determine the affinity of an inhibitor for a kinase.[5][6]

1. Reagent Preparation:

  • Prepare a buffer solution suitable for the kinase assay (e.g., Tris-HCl with MgCl2, DTT, and BSA).

  • Prepare a stock solution of the purified kinase domain.

  • Prepare a stock solution of a fluorescently labeled tracer (a small molecule that binds to the kinase's ATP-binding site).

  • Prepare serial dilutions of the 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivative.

2. Assay Plate Setup:

  • In a black, low-binding 384-well plate, add the kinase and the fluorescent tracer to all wells at a final concentration that gives a stable and robust FP signal.

  • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

3. Incubation and Measurement:

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

4. Data Analysis:

  • The binding of the tracer to the kinase results in a high polarization value. The inhibitor competes with the tracer for binding, leading to a decrease in polarization.

  • Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.

  • Fit the data to a competitive binding model to determine the IC50 of the inhibitor. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

By employing these robust cellular assays, researchers can confidently validate the target engagement of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine derivatives, providing crucial data to support their advancement as potential therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 3-(Trifluoromethyl)-triazolo[4,3-A]pyrazine: A Comprehensive Guide

Navigating the Disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine, emphasizing procedural steps and adherence to regulatory guidelines.

I. Hazard Identification and Classification

Before initiating any disposal procedures, it is imperative to understand the hazard profile of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine. Based on data for the closely related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, the following hazards are identified:

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]

Given these hazards, this compound must be treated as hazardous waste.

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategorySource
Skin Irritation2[6]
Eye Irritation2[6]
Specific target organ toxicity – single exposure (Respiratory tract irritation)3[6]

II. Personal Protective Equipment (PPE)

When handling 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[3][7]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[3][7]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[7]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[4][8]To prevent inhalation and respiratory irritation.

III. Step-by-Step Disposal Protocol

The disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine must adhere to federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste as "3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine" and note its hazardous properties.

    • Segregate this waste from other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and bases, to prevent adverse reactions.[1][9]

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[2][10] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[7][9][11]

    • The label must include:

      • The full chemical name: "3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine" (no abbreviations).[9]

      • The specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[11]

      • The date when the waste was first added to the container (accumulation start date).[7]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel generating the waste.[1][11]

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[4]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[7]

  • Disposal Request and Pickup:

    • Once the container is full or has reached the storage time limit set by your institution's policy (often aligned with EPA or local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][12]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][3]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (if safe to do so): For small spills, and if you are trained to do so, use appropriate absorbent materials to contain the spill. Avoid generating dust if the material is solid.[4]

  • Cleanup: Cleanup should be conducted by trained personnel wearing appropriate PPE. Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[3][4]

  • Decontaminate: Decontaminate the spill area thoroughly.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.

GstartStart: Generation of Waste3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazineidentify1. Identify Hazards- Acute Toxicity- Skin/Eye Irritant- Respiratory Irritantstart->identifyppe2. Don Appropriate PPE- Gloves- Eye Protection- Lab Coatidentify->ppesegregate3. Segregate Waste- Keep separate from incompatiblesppe->segregatecontainer4. Select & Label Container- 'Hazardous Waste'- Full Chemical Name- Accumulation Datesegregate->containerstore5. Store in SatelliteAccumulation Area (SAA)- Secure & Ventilated- Secondary Containmentcontainer->storerequest_pickup6. Arrange for Disposal- Contact EHS orlicensed contractorstore->request_pickupendEnd: Proper Disposalrequest_pickup->end

Caption: Disposal workflow for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and in case of any uncertainty. Adherence to all applicable federal, state, and local regulations is mandatory.

Personal protective equipment for handling 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Essential Safety and Handling Guide for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and general principles for handling heterocyclic and trifluoromethyl-containing compounds. Users should always consult the specific SDS provided by the supplier and their institution's safety protocols before handling this chemical.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Appropriate personal protective equipment is therefore mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against eye irritation or serious eye damage from dust or splashes.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene). A lab coat must be worn.To prevent skin contact and subsequent irritation.
Respiratory Protection A NIOSH-approved P95 or P100 particulate respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[2]To prevent respiratory tract irritation from inhalation of dust.
Body Protection Standard laboratory coat.To protect against incidental skin contact.

Operational Plan for Safe Handling

All handling of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure and prevent dust dispersion.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the material.

    • Close the container tightly immediately after use.

  • In Case of a Spill:

    • For small spills, alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2]

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]

    • Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

Waste containing 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect any solutions containing the compound in a separate, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal:

    • Dispose of the empty container as unused product in a licensed disposal company's incinerator or offer surplus and non-recyclable solutions to a licensed disposal company.[2]

All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of a solid compound and is applicable to 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.

  • Calculate the required mass of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine needed to achieve the desired concentration and volume.

  • Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Perform all weighing and solvent addition inside a certified chemical fume hood.

  • Weigh the calculated mass of the compound onto weigh paper using an analytical balance.

  • Carefully transfer the weighed solid to an appropriate volumetric flask.

  • Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask and gently swirl to dissolve the solid.

  • Once the solid is fully dissolved, add solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under appropriate conditions as recommended by the supplier.

Workflow for Safe Handling of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine

SafeHandlingWorkflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_finalFinal StepsPrepDon PPE:- Goggles & Face Shield- Gloves- Lab Coat- RespiratorWeighWeigh CompoundPrep->WeighAreaPrepare Work Area:- Chemical Fume Hood- Eyewash & Safety ShowerArea->WeighTransferTransfer & Prepare SolutionWeigh->TransferSpillSpill Cleanup (if necessary)Transfer->SpillPotential SpillWasteSegregate Hazardous Waste:- Solid- LiquidTransfer->WasteGenerate WasteDecontaminateDecontaminate Work AreaTransfer->DecontaminateSpill->WasteDisposeDispose via Certified VendorWaste->DisposeRemovePPERemove PPEDecontaminate->RemovePPEWashWash HandsRemovePPE->Wash

Caption: Workflow for the safe handling of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-A]pyrazine.

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